molecular formula C25H28N4O3 B611764 VU0486846 CAS No. 1788055-11-7

VU0486846

货号: B611764
CAS 编号: 1788055-11-7
分子量: 432.5 g/mol
InChI 键: LZCHTDQRMCSDSE-ODGPQVTHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VU0486846 (CAS 1788055-11-7) is a potent, selective, and orally active positive allosteric modulator (PAM) of the human M1 muscarinic acetylcholine receptor (M1 mAChR). It is based on a novel benzomorpholine core and exhibits an M1 PAM EC50 of approximately 0.31 µM with 85% ACh Max in cell-based assays, while showing high selectivity over other muscarinic receptor subtypes (M2-M5) . Unlike earlier potent "ago-PAMs," this compound is characterized as a pure PAM, devoid of significant agonist activity in native tissue systems such as the prefrontal cortex. This profile makes it devoid of cholinergic adverse effects, including seizure liability, which have hampered previous M1-targeted compounds . Its mechanism involves enhancing the receptor's response to its natural neurotransmitter, acetylcholine, offering a more physiologically nuanced approach to M1 receptor activation . The research value of this compound is well-established in preclinical models. It has demonstrated robust efficacy in reversing cognitive deficits in several rodent models, including those relevant to Alzheimer's disease and schizophrenia. Studies show it can improve performance in novel object recognition and Morris water maze tasks . Furthermore, in female APPswe/PSEN1ΔE9 (APP/PS1) Alzheimer's mouse models, treatment with this compound not only improved cognitive function but also reduced key pathological features, including beta-amyloid pathology and neurogliosis (activation of microglia and astrocytes) . With a favorable CNS MPO score, good oral bioavailability, and a clean adverse effect profile, this compound serves as a valuable and reliable in vivo tool compound for probing the biology of the M1 receptor and for investigating potential therapeutic strategies for cognitive disorders . This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

1788055-11-7

分子式

C25H28N4O3

分子量

432.5 g/mol

IUPAC 名称

(2R)-N-[(1S,2S)-2-hydroxycyclohexyl]-4-[(4-pyrazol-1-ylphenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C25H28N4O3/c30-22-8-3-1-6-20(22)27-25(31)24-17-28(21-7-2-4-9-23(21)32-24)16-18-10-12-19(13-11-18)29-15-5-14-26-29/h2,4-5,7,9-15,20,22,24,30H,1,3,6,8,16-17H2,(H,27,31)/t20-,22-,24+/m0/s1

InChI 键

LZCHTDQRMCSDSE-ODGPQVTHSA-N

手性 SMILES

C1CC[C@@H]([C@H](C1)NC(=O)[C@H]2CN(C3=CC=CC=C3O2)CC4=CC=C(C=C4)N5C=CC=N5)O

规范 SMILES

C1CCC(C(C1)NC(=O)C2CN(C3=CC=CC=C3O2)CC4=CC=C(C=C4)N5C=CC=N5)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

VU-0486846;  VU 0486846;  VU0486846

产品来源

United States

Foundational & Exploratory

VU0486846 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of VU0486846

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). Unlike previous M1-targeting compounds known as "ago-PAMs," this compound exhibits minimal intrinsic agonist activity, particularly in native tissue systems. This unique pharmacological profile allows it to enhance cognitive function without inducing the adverse cholinergic effects associated with excessive M1 receptor activation. This document provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its interaction with cellular signaling pathways.

Core Mechanism of Action: Positive Allosteric Modulation of the M1 Receptor

The primary mechanism of action of this compound is the potentiation of the endogenous neurotransmitter acetylcholine (ACh) at the M1 muscarinic receptor.[1][2][3] It binds to a topographically distinct allosteric site on the M1 receptor, separate from the orthosteric site where ACh binds.[1][2][3][4] This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of ACh.[4]

A critical feature of this compound is its "pure-PAM" activity in native tissues, meaning it has little to no direct agonist activity and is dependent on the presence of an orthosteric agonist like ACh to exert its effects.[1][3] This contrasts with M1 "ago-PAMs," which can directly activate the receptor, leading to overstimulation and associated side effects like seizures and cognitive impairment.[1][2][3] this compound does not significantly interact with the orthosteric binding site and shows no negative cooperativity with orthosteric antagonists like [³H]-N-methylscopolamine ([³H]-NMS).[1][2][3]

Signaling Pathway

Activation of the M1 receptor, a G-protein coupled receptor (GPCR), initiates the Gq/11 signaling cascade.[5] this compound enhances this ACh-mediated pathway. Upon ACh binding and potentiation by this compound, the Gq/11 protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This transient increase in cytosolic Ca²⁺ is a key measurable output in functional assays.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh ACh ACh->M1R Binds (Orthosteric) This compound This compound This compound->M1R Binds (Allosteric) Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers

Caption: M1 receptor signaling pathway enhanced by this compound.

Quantitative Pharmacology

The pharmacological activity of this compound has been characterized across various in vitro models. Its potency as a PAM and its weak partial agonist activity are dependent on the level of M1 receptor expression (receptor reserve).[1]

Table 1: In Vitro Potency and Efficacy of this compound as an M1 PAM
Cell Line / SpeciesM1 Expression LevelPAM Potency (EC₅₀)PAM Efficacy (% ACh Max)
Human M1High0.31 µM (310 nM)85 ± 2%
Rat M1High0.25 µM (250 nM)83 ± 1%
Dog M1Low0.38 µM (380 nM)78 ± 1%
Data sourced from reference[1]. PAM activity was measured in the presence of an EC₂₀ concentration of acetylcholine.
Table 2: In Vitro Agonist Activity of this compound
Cell Line / SpeciesM1 Expression LevelAgonist Potency (EC₅₀)Agonist Efficacy (% ACh Max)
Human M1High4.5 µM29 ± 6%
Rat M1High5.6 µM26 ± 6%
Dog M1Low> 10 µM18 ± 0.2%
Data sourced from reference[1]. The minimal agonist activity in low-expression cell lines is more indicative of the compound's behavior in native tissues.
Table 3: Muscarinic Receptor Subtype Selectivity
Receptor SubtypeActivity
M1Active as PAM (EC₅₀ = 308 nM, human)
M2Inactive
M3Inactive
M4Inactive
M5Inactive
Data sourced from reference[1]. This compound is highly selective for the M1 receptor subtype.

Experimental Protocols & Methodologies

In Vitro Functional Assays (Calcium Mobilization)

The potency and efficacy of this compound as both a PAM and a direct agonist were determined using calcium mobilization assays in Chinese Hamster Ovary (CHO) cells stably expressing human, rat, or dog M1 receptors.

Protocol:

  • Cell Culture: CHO cells expressing the M1 receptor are cultured in standard media and plated into 384-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition:

    • Agonist Mode: this compound is added in a concentration-response format to measure direct activation of the receptor.

    • PAM Mode: An EC₂₀ concentration of acetylcholine is added to the cells, followed by the addition of this compound in a concentration-response format.

  • Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a specialized instrument like the Functional Drug Screening System (FDSS).

  • Data Analysis: Concentration-response curves are generated using non-linear regression to determine EC₅₀ and maximal response values.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_pam PAM Mode cluster_agonist Agonist Mode cluster_analysis Analysis A Culture M1-expressing CHO cells B Plate cells in 384-well plates A->B C Load cells with Ca²⁺ sensitive dye B->C D1 Add ACh (EC₂₀) C->D1 E2 Add this compound (Concentration-Response) C->E2 E1 Add this compound (Concentration-Response) D1->E1 F Measure Fluorescence (FDSS) E1->F E2->F G Generate Dose-Response Curves F->G H Calculate EC₅₀ & Efficacy G->H

Caption: General workflow for in vitro calcium mobilization assays.

Radioligand Binding Assays

To confirm that this compound does not bind to the orthosteric site, competition binding assays were performed against the non-selective muscarinic antagonist [³H]-NMS.

Protocol:

  • Membrane Preparation: Membranes are prepared from CHO cells expressing the human M1 receptor.

  • Incubation: Membranes are incubated with a fixed concentration of [³H]-NMS in the presence of increasing concentrations of either this compound or a known orthosteric competitor (e.g., atropine).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound [³H]-NMS is quantified by liquid scintillation counting.

  • Analysis: Data are analyzed to determine if this compound displaces the orthosteric radioligand. Results showed that this compound does not substantially inhibit [³H]-NMS binding up to 30 µM, confirming its allosteric binding site.[1]

In Vivo and Ex Vivo Electrophysiology

The functional consequences of this compound's mechanism were assessed in native brain tissue to evaluate its effects on neuronal activity.

Protocol (Prefrontal Cortex Slices):

  • Slice Preparation: Acute brain slices containing the medial prefrontal cortex (mPFC) are prepared from rodents.

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded in layer V following electrical stimulation of layer II/III.

  • Compound Application: Slices are perfused with this compound to assess its direct effects on synaptic transmission.

  • Results: Unlike ago-PAMs, this compound alone does not induce a significant change in fEPSPs, demonstrating its lack of agonist activity in a native system and preserving the activity-dependent nature of cholinergic modulation.[1] However, it robustly potentiates the effects of muscarinic agonists like carbachol (B1668302) (CCh) or oxotremorine-M (OxoM) to induce long-term depression (LTD), a form of synaptic plasticity.[1]

Disease-Modifying Mechanisms in Alzheimer's Models

In preclinical models of Alzheimer's disease (AD), the mechanism of this compound extends beyond simple symptomatic cognitive enhancement. Studies in APPswe/PSEN1ΔE9 mice have shown that chronic administration of this compound can:

  • Shift Amyloid Precursor Protein (APP) Processing: It promotes the non-amyloidogenic cleavage pathway of APP by enhancing the expression of α-secretase (ADAM10) while reducing the expression of β-secretase (BACE1).[6]

  • Reduce Aβ Pathology: This shift in APP processing leads to a significant reduction in neurotoxic β-amyloid (Aβ) oligomers and plaques in the hippocampus.[6]

  • Ameliorate Neuroinflammation: this compound has been shown to reduce the activation of neuroglia (astrocytes and microglia), which are key drivers of the neuroinflammatory response in AD.[7]

  • Improve Autophagy: In male AD mouse models, this compound ameliorates impaired autophagy signaling in the hippocampus.[8]

These findings suggest that positive allosteric modulation of the M1 receptor by this compound can be a viable disease-modifying strategy.[6]

Conclusion

This compound operates via a highly selective, positive allosteric modulation of the M1 muscarinic receptor. Its key mechanistic feature is the potentiation of endogenous acetylcholine signaling without significant direct receptor agonism, which distinguishes it from earlier M1 modulators. This "pure-PAM" profile allows for robust pro-cognitive effects in vivo without the cholinergic adverse effects that have hindered previous drug development efforts. Furthermore, its ability to favorably modulate APP processing and reduce neuroinflammation provides a strong rationale for its investigation as a disease-modifying therapy for neurodegenerative disorders like Alzheimer's disease.

References

VU0486846: A Selective M1 Positive Allosteric Modulator for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

VU0486846 is a novel, highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). Developed as a potential therapeutic for cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia, this compound offers a differentiated pharmacological profile compared to earlier M1 modulators. Unlike previous M1 ago-PAMs, which exhibited intrinsic agonist activity leading to adverse cholinergic effects and seizure liability, this compound demonstrates robust pro-cognitive efficacy in preclinical models without these dose-limiting toxicities.[1][2] This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols, and key signaling pathways.

Pharmacological Data

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The data consistently demonstrate its potency and selectivity as an M1 PAM with a favorable safety profile.

In Vitro Pharmacology

The in vitro activity of this compound has been assessed in cell lines expressing human and rat M1 receptors. These studies have quantified its potency as a PAM and its limited activity as a direct agonist.

ParameterHuman M1 Cell LineRat M1 Cell Line
PAM Activity (EC50) 0.31 µM0.25 µM
% ACh Max (PAM) 85 ± 2%83 ± 1%
Agonist Activity (EC50) 4.5 µM5.6 µM
% ACh Max (Agonist) 29 ± 6%26 ± 6%
Table 1: In Vitro Potency and Efficacy of this compound.[3]
In Vivo Pharmacology

In vivo studies have established the efficacy of this compound in rodent models of cognition. The compound has shown to enhance memory and reverse cognitive deficits induced by antipsychotic medication.

Preclinical ModelSpeciesDosingOutcome
Novel Object Recognition (NOR) Rat3 mg/kg, i.p.Minimum effective dose to enhance recognition memory.[1]
Risperidone-Induced Cognitive Deficit Rat10 mg/kg, i.p.Reversed deficits in contextual fear conditioning.[1]
Table 2: In Vivo Efficacy of this compound in Cognitive Models.

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor, which is a Gq-coupled G protein-coupled receptor (GPCR). Upon binding of the endogenous ligand acetylcholine (ACh), the M1 receptor activates a signaling cascade that is crucial for neuronal excitability and synaptic plasticity. This compound binds to a topographically distinct site on the receptor, enhancing the affinity and/or efficacy of ACh. This potentiation of the ACh signal leads to a more robust activation of downstream signaling pathways.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds to orthosteric site VU04868á6 This compound Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses (e.g., Neuronal Excitability, Synaptic Plasticity) PKC->Downstream Phosphorylates targets leading to This compound This compound This compound->M1R Binds to allosteric site

M1 Receptor Signaling Pathway

Experimental Protocols

In Vitro: Calcium Mobilization Assay

This assay is used to determine the potency and efficacy of compounds at the M1 receptor by measuring changes in intracellular calcium concentration following receptor activation.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 receptor are seeded into 96-well or 384-well black-walled, clear-bottom microplates and cultured overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FlexStation or FLIPR). Test compounds, including this compound and a reference agonist, are added to the wells at various concentrations.

  • Signal Detection: The fluorescence intensity is measured over time to detect changes in intracellular calcium levels.

  • Data Analysis: The change in fluorescence is used to calculate the concentration-response curves and determine the EC50 values for agonist and PAM activities. For PAM activity, this compound is added in the presence of an EC20 concentration of acetylcholine.

Calcium_Mobilization_Workflow start Start cell_seeding Seed M1-expressing CHO cells in microplate start->cell_seeding incubation_24h Incubate for 24 hours cell_seeding->incubation_24h dye_loading Load cells with calcium-sensitive dye incubation_24h->dye_loading incubation_1h Incubate for 1 hour dye_loading->incubation_1h plate_reader Place plate in fluorescence reader incubation_1h->plate_reader compound_addition Add test compounds (this compound ± ACh) plate_reader->compound_addition fluorescence_measurement Measure fluorescence over time compound_addition->fluorescence_measurement data_analysis Analyze data to determine EC50 values fluorescence_measurement->data_analysis end End data_analysis->end NOR_Workflow start Start habituation Habituation to open-field arena start->habituation training Training Phase: Explore two identical objects habituation->training iti Inter-Trial Interval (ITI) training->iti testing Testing Phase: Explore one familiar and one novel object iti->testing data_analysis Analyze exploration time and calculate discrimination index testing->data_analysis end End data_analysis->end

References

Introduction: The M1 Muscarinic Receptor as a Therapeutic Target in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to VU0486846 for Alzheimer's Disease Research

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the pathological hallmarks of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles.[1][2] A key neurotransmitter system implicated in the cognitive deficits of AD is the cholinergic system.[3] Consequently, acetylcholinesterase inhibitors (AChEIs) which increase the availability of acetylcholine (B1216132) (ACh), represent a primary symptomatic treatment.[3] However, their efficacy is often limited by dose-limiting adverse effects due to the non-specific activation of cholinergic receptors throughout the body.[3][4]

The M1 muscarinic acetylcholine receptor (M1 mAChR), a Gq-coupled receptor, is highly expressed in the hippocampus and cortex—brain regions critical for learning and memory.[5][6] Its expression levels remain relatively preserved in the AD brain, making it an attractive therapeutic target.[7] Selective activation of the M1 receptor is hypothesized to not only provide symptomatic cognitive improvement but also offer disease-modifying benefits by modulating the processing of amyloid precursor protein (APP).[6][8][9]

Directly targeting the highly conserved orthosteric binding site of the M1 receptor with agonists has been challenging due to a lack of subtype selectivity, leading to cholinergic side effects.[1][8] This has shifted focus to positive allosteric modulators (PAMs), which bind to a distinct, less-conserved allosteric site.[3] PAMs enhance the receptor's response to the endogenous agonist, acetylcholine, offering greater spatial and temporal precision of action.[3] However, some M1 PAMs also exhibit intrinsic agonist activity (termed "ago-PAMs"), which can lead to excessive M1 activation, resulting in adverse effects like seizures and cognitive impairment.[10][11][12]

This compound has emerged as a novel, highly selective M1 PAM that is largely devoid of the intrinsic agonist activity seen in other M1 modulators.[10][11] This profile suggests it may offer a wider therapeutic window, providing pro-cognitive benefits without the adverse effects associated with excessive M1 activation.[10][11] This guide provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, preclinical efficacy in AD models, and the experimental methodologies used in its evaluation.

Pharmacological Profile of this compound

This compound is a potent and highly selective M1 PAM.[10] Its key characteristic is the lack of significant agonist activity in native systems, distinguishing it from "ago-PAMs" like MK-7622 and PF-06764427.[10][11]

Mechanism of Action

This compound binds to an allosteric site on the M1 receptor, increasing the receptor's affinity and/or efficacy for acetylcholine.[3] This potentiation is dependent on the presence of the endogenous agonist. In cell lines with high receptor expression, this compound shows weak partial agonist activity.[10][11] However, in native brain tissue, such as the prefrontal cortex (PFC), it is devoid of direct agonist actions.[10][11] This "pure-PAM" profile in a physiological context is thought to be critical for its favorable safety profile.[10] Unlike some ago-PAMs, it does not interact with the orthosteric antagonist binding site.[10][11]

In Vitro Potency and Selectivity

This compound demonstrates submicromolar potency as an M1 PAM. Its potency is dependent on the concentration of acetylcholine, a characteristic feature of PAMs.[10] The compound is highly selective for the human and rat M1 receptor over the M2-M5 subtypes.[10]

Table 1: In Vitro Potency of this compound [10]

Receptor/Assay ConditionSpeciesEC50 (μM)Agonist Activity (% ACh Max)
M1 PAM (High Expression Cell Line)Human0.3185 ± 2%
M1 Agonism (High Expression Cell Line)Human4.529 ± 6%
M1 PAM (High Expression Cell Line)Rat0.2583 ± 1%
M1 Agonism (High Expression Cell Line)Rat5.626 ± 6%
M1 PAM (with ~EC₉ ACh)N/A0.4384 ± 2%
M1 PAM (with ~EC₇₀ ACh)N/A0.06890 ± 1%

Preclinical Efficacy in Alzheimer's Disease Models

This compound has been evaluated in the APPswe/PSEN1ΔE9 (APP/PS1) transgenic mouse model, which recapitulates key aspects of AD pathology, including Aβ plaque deposition and cognitive deficits.[1][8][13]

Cognitive Enhancement

Treatment with this compound has been shown to reverse cognitive deficits in both male and female APP/PS1 mice.[1][8] Efficacy was demonstrated in two standard behavioral paradigms:

  • Novel Object Recognition (NOR): This task assesses recognition memory. This compound-treated APP/PS1 mice showed improved discrimination between novel and familiar objects.[1][8]

  • Morris Water Maze (MWM): This task evaluates spatial learning and memory. This compound-treated APP/PS1 mice exhibited improved performance in locating the hidden platform.[1][8]

In addition to reversing disease-related deficits, this compound also reversed cognitive deficits induced by the atypical antipsychotic risperidone, highlighting its robust pro-cognitive effects.[10][11]

Effects on Amyloid-β and Tau Pathology

This compound has demonstrated disease-modifying potential by directly impacting Aβ pathology in female APP/PS1 mice.[8]

  • Reduced Aβ Burden: Chronic treatment led to a significant reduction in both Aβ oligomers and plaques in the hippocampus.[8]

  • Modulation of APP Processing: The reduction in Aβ is attributed to a shift in APP processing from the amyloidogenic to the non-amyloidogenic pathway. This compound treatment decreased the expression of β-secretase 1 (BACE1), the key enzyme in the amyloidogenic pathway, while increasing the expression of the α-secretase ADAM10, which drives non-amyloidogenic processing.[8]

Interestingly, in male APP/PS1 mice, cognitive benefits were observed without a significant change in hippocampal Aβ oligomer or plaque burden, suggesting that this compound may exert its pro-cognitive effects through Aβ-independent mechanisms as well, potentially differing by sex.[1]

Anti-Neuroinflammatory Effects

Neuroinflammation, driven by microglia and astrocytes surrounding Aβ plaques, is a critical component of AD pathology.[2][13] In female APP/PS1 mice, this compound treatment significantly reduced neurogliosis.[13]

  • It decreased the presence of Iba1-positive microglia and GFAP-positive astrocytes in the hippocampus.[13]

  • It also limited the recruitment of these inflammatory cells to the remaining Aβ plaques.[13]

Pharmacokinetics and Safety Profile

An ideal CNS drug requires good brain penetration and a favorable safety profile. This compound has been optimized for these properties.

Drug Metabolism and Pharmacokinetics (DMPK)

In vitro and in vivo studies predict this compound to be a low to moderately cleared compound with good CNS penetration.[7][10]

Table 2: In Vitro DMPK Profile of this compound [10]

ParameterHumanRatCynomolgus Monkey
Hepatic Clearance (CLhep, mL/min/kg)11.12343
Fraction Unbound in Plasma (fu)0.120.110.016
Fraction Unbound in Brain (fu)N/A0.03N/A
Safety and Tolerability

A key advantage of this compound is its superior safety profile compared to M1 ago-PAMs.[10]

  • Lack of Cholinergic Side Effects: In a Modified Irwin toxicology screen in mice, this compound did not produce any observable cholinergic adverse events up to a high dose (100 mg/kg, i.p.), even at brain exposures significantly exceeding the in vitro EC50.[10]

  • No Seizure Liability: Unlike ago-PAMs such as MK-7622, which induce severe behavioral convulsions, this compound was devoid of seizure liability in mice at high doses.[10][12] This lack of agonist activity in native brain tissue is believed to prevent the overactivation of M1 receptors that leads to seizures.[10]

Signaling Pathways and Core Mechanisms

The therapeutic effects of this compound can be understood through its influence on key signaling pathways implicated in AD.

M1_PAM_Mechanism cluster_membrane Cell Membrane M1R M1 Receptor ADAM10 ADAM10 (α-secretase) M1R->ADAM10 Upregulates BACE1 BACE1 (β-secretase) M1R->BACE1 Downregulates ACh Acetylcholine (Endogenous Agonist) ACh->M1R Binds Orthosteric Site This compound This compound (PAM) This compound->M1R Binds Allosteric Site APP APP sAPPalpha sAPPα (Non-amyloidogenic) APP->sAPPalpha via ADAM10 Abeta Aβ Plaque (Amyloidogenic) APP->Abeta via BACE1 ADAM10->APP Cleaves BACE1->APP Cleaves Cognition Cognitive Improvement sAPPalpha->Cognition Promotes Abeta->Cognition Impairs Logic_Relationship cluster_ago_pam Ago-PAM Pathway cluster_pure_pam This compound (Pure-PAM) Pathway AgoPAM M1 Ago-PAM (e.g., MK-7622) Overactivation Excessive M1 Activation (Agonist Activity) AgoPAM->Overactivation AEs Adverse Events (Seizures, etc.) Overactivation->AEs Conclusion Conclusion: Pure PAMs provide efficacy without agonist-driven AEs PurePAM This compound (Pure PAM) Modulation Physiological M1 Modulation (ACh-Dependent) PurePAM->Modulation Efficacy Pro-Cognitive Efficacy Modulation->Efficacy Experimental_Workflow cluster_analysis Biochemical & Histological Analysis Start 9-Month-Old APP/PS1 Mice Treatment Chronic this compound Treatment (8 weeks in drinking water) Start->Treatment Behavior Cognitive Testing (NOR, MWM) Treatment->Behavior Harvest Brain Tissue Harvest Behavior->Harvest IHC Immunohistochemistry (Aβ, Iba1, GFAP) Harvest->IHC Biochem Biochemical Assays (Western Blot for BACE1, ADAM10) Harvest->Biochem Results Data Analysis & Conclusion IHC->Results Biochem->Results

References

VU0486846 in Schizophrenia Cognitive Deficit Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cognitive impairment is a core and debilitating feature of schizophrenia, representing a significant unmet medical need.[1] One promising therapeutic strategy involves the selective activation of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), which is highly expressed in brain regions critical for learning and memory.[1][2] Direct agonists of the M1 receptor, however, have been hampered by dose-limiting cholinergic side effects due to a lack of subtype selectivity.[3] Positive allosteric modulators (PAMs) offer a more refined approach by enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine, thereby offering greater spatial and temporal precision of action.

This technical guide focuses on VU0486846 , a novel, potent, and highly selective M1 PAM, as a promising agent for treating cognitive deficits associated with schizophrenia.[3][4][5] A key feature of this compound is its low intrinsic agonist activity, which distinguishes it from earlier M1 PAMs that exhibited excessive receptor activation, leading to adverse effects such as seizures.[2][3][5] This document provides a comprehensive overview of the preclinical data on this compound, including its pharmacological profile, efficacy in rodent models of cognitive dysfunction relevant to schizophrenia, and detailed experimental methodologies.

Pharmacological Profile of this compound

This compound is characterized by its high selectivity for the M1 receptor and its distinct profile as a PAM with weak partial agonist activity, particularly in systems with high receptor expression. This profile is thought to contribute to its robust pro-cognitive effects without the adverse events associated with strong M1 agonism.

In Vitro Pharmacology

The in vitro characteristics of this compound have been assessed in various cell lines expressing muscarinic receptors. The data consistently demonstrate its potency and selectivity as an M1 PAM.

ParameterHuman M1 ReceptorRat M1 ReceptorSelectivity vs. M2-M5Reference
PAM Potency (EC50) 0.31 µM0.25 µMHighly Selective[6]
% ACh Max Effect 85 ± 2%83 ± 1%N/A[6]
Agonist Activity (EC50) 4.5 µM5.6 µMN/A[6]
% ACh Max Agonism 29 ± 6%26 ± 6%N/A[6]

Table 1: In Vitro Potency and Agonist Activity of this compound. Data are presented as mean ± SEM. These findings highlight the compound's robust potentiation of the M1 receptor with only weak direct activation.

Further screening against a panel of 68 other G-protein coupled receptors (GPCRs), ion channels, and transporters revealed no significant off-target activity at concentrations up to 10 µM, underscoring its high selectivity.[6]

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in rats and cynomolgus monkeys, demonstrating good oral bioavailability and central nervous system (CNS) penetration.

SpeciesRouteT1/2 (h)CLp (mL/min/kg)Vss (L/kg)%FReference
Rat IV1.2891.8N/A[6]
PO---95.9[6]
Cynomolgus Monkey IV4.2181N/A[6]
PO---37[6]

Table 2: Pharmacokinetic Parameters of this compound. T1/2: half-life; CLp: plasma clearance; Vss: volume of distribution at steady state; %F: oral bioavailability. The compound shows favorable properties for in vivo studies.

Efficacy in Preclinical Models of Schizophrenia-Related Cognitive Deficits

This compound has demonstrated significant efficacy in rodent models that recapitulate cognitive deficits observed in schizophrenia. A key finding is its ability to reverse the cognitive impairments induced by the atypical antipsychotic, risperidone (B510).

Novel Object Recognition (NOR) Task

The NOR task is a widely used assay to assess recognition memory, a cognitive domain impaired in schizophrenia.

ModelTreatmentDose (mg/kg, i.p.)OutcomeReference
Normal RatsThis compound3Significant enhancement of recognition memory[6]
10Significant enhancement of recognition memory[6]

Table 3: Efficacy of this compound in the Novel Object Recognition Task.

Risperidone-Induced Deficits in Contextual Fear Conditioning

Contextual fear conditioning is a form of associative learning that is dependent on the hippocampus and prefrontal cortex, brain regions implicated in schizophrenia. Atypical antipsychotics like risperidone can induce deficits in this task, providing a model to test for pro-cognitive effects.

ModelTreatmentDose (mg/kg, i.p.)OutcomeReference
Risperidone-treated RatsThis compound1Minimum effective dose to reverse deficit[3]
10Fully restored conditioned freezing to control levels[3]

Table 4: this compound Reverses Risperidone-Induced Deficits in Contextual Fear Conditioning.

Signaling Pathways and Mechanism of Action

This compound acts as a positive allosteric modulator of the M1 muscarinic receptor. The M1 receptor is a Gq-coupled GPCR that, upon activation by acetylcholine, initiates a signaling cascade leading to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium and activation of protein kinase C (PKC). This signaling pathway is crucial for neuronal excitability, synaptic plasticity, and cognitive function.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling M1_Receptor M1 Receptor Gq Gq Protein M1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine (ACh) ACh->M1_Receptor Binds to orthosteric site This compound This compound (PAM) This compound->M1_Receptor Binds to allosteric site IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Neuronal_Effects Downstream Neuronal Effects (e.g., Modulation of Ion Channels, Synaptic Plasticity) Ca_release->Neuronal_Effects PKC_activation->Neuronal_Effects

Caption: M1 Receptor Signaling Pathway Enhanced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Whole-Cell Patch-Clamp Electrophysiology in Medial Prefrontal Cortex (mPFC) Slices
  • Objective: To assess the effects of this compound on the excitability of pyramidal neurons in the mPFC.

  • Slice Preparation:

    • Rats are anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 2.5 KCl, 1.2 NaH₂PO₄, 2.4 CaCl₂, 1.2 MgCl₂, 11 glucose, and 25 NaHCO₃.

    • Coronal slices (300-400 µm thick) containing the mPFC are prepared using a vibratome.

    • Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Recording:

    • Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.

    • Layer V pyramidal neurons in the mPFC are visualized using infrared differential interference contrast (IR-DIC) microscopy.

    • Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 135 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Na₂-ATP, and 0.5 Na-GTP, adjusted to pH 7.3 with KOH.

    • Current-clamp recordings are performed to measure changes in membrane potential and firing rate in response to current injections.

    • This compound is bath-applied at various concentrations to determine its effect on neuronal excitability, both alone and in the presence of an M1 receptor agonist or antagonist.

In Vivo Microdialysis for Acetylcholine Release
  • Objective: To measure extracellular levels of acetylcholine in the mPFC of freely moving rats following administration of this compound.

  • Surgical Procedure:

    • Rats are anesthetized with isoflurane (B1672236) and placed in a stereotaxic frame.

    • A guide cannula is implanted, targeting the mPFC.

    • Animals are allowed to recover for at least 5-7 days post-surgery.

  • Microdialysis:

    • A microdialysis probe (e.g., 2-4 mm membrane length) is inserted into the guide cannula.

    • The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing a small amount of perchloric acid to prevent degradation of acetylcholine.

    • After a stable baseline of acetylcholine release is established, this compound is administered (e.g., intraperitoneally), and sample collection continues for several hours.

  • Sample Analysis:

    • Acetylcholine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Risperidone-Induced Deficit in Contextual Fear Conditioning
  • Objective: To evaluate the ability of this compound to reverse cognitive deficits induced by an atypical antipsychotic.

  • Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock.

  • Procedure:

    • Habituation: On day 1, rats are placed in the conditioning chamber and allowed to explore freely for a set period (e.g., 10-15 minutes) to habituate to the context.

    • Drug Administration: On day 2, rats are pre-treated with either vehicle or risperidone (e.g., 3 mg/kg, i.p.). After a specified time (e.g., 30 minutes), a second injection of either vehicle or this compound is administered.

    • Conditioning: Following the second injection, rats are placed in the conditioning chamber. After a short exploration period (e.g., 2-3 minutes), they receive a series of mild footshocks (e.g., 2-3 shocks, 0.5-1.0 mA, 1-2 seconds duration) separated by an inter-shock interval.

    • Testing: 24 hours after conditioning, rats are returned to the same chamber, and freezing behavior (a measure of fear memory) is recorded for a set period (e.g., 5-8 minutes). Freezing is defined as the complete absence of movement except for respiration.

  • Data Analysis: The percentage of time spent freezing during the test session is calculated and compared across treatment groups.

Fear_Conditioning_Workflow cluster_day2 Day1 Day 1: Habituation (10-15 min exploration in chamber) Day2 Day 2: Drug Administration & Conditioning Day1->Day2 Day3 Day 3: Testing (Measure freezing behavior) Day2->Day3 Risperidone Risperidone (3 mg/kg, i.p.) or Vehicle This compound This compound (1-10 mg/kg, i.p.) or Vehicle Risperidone->this compound 30 min interval Conditioning Conditioning (Place in chamber, deliver footshocks) This compound->Conditioning 30 min interval

Caption: Experimental Workflow for Contextual Fear Conditioning.

Modified Irwin Test
  • Objective: To assess the potential for this compound to induce adverse effects on the central nervous system and general physiological functions.

  • Procedure:

    • Animals (rats or mice) are handled for several days to acclimate them to the procedure.

    • A baseline assessment of various parameters is conducted before drug administration.

    • This compound is administered at various doses (including a high dose, e.g., 100 mg/kg, i.p.).

    • At specified time points post-dosing (e.g., 15, 30, 60, 120, 180 minutes), animals are observed by a trained experimenter blinded to the treatment conditions.

  • Parameters Assessed: A comprehensive battery of observations is made, typically including:

    • Behavioral: alertness, grooming, hyperactivity, hypoactivity, stereotypy, passivity.

    • Neurological: gait, posture, tremors, convulsions, righting reflex, startle response, tail pinch response.

    • Autonomic: pupil size, salivation, lacrimation, piloerection, respiration rate.

  • Scoring: Each parameter is scored on a scale (e.g., 0-4 or 0-8) to quantify the presence and severity of any abnormalities compared to baseline and vehicle-treated controls.

Conclusion

This compound represents a significant advancement in the development of M1 receptor-targeted therapies for cognitive impairment in schizophrenia. Its profile as a potent and selective M1 PAM with low intrinsic agonism allows for the enhancement of cholinergic signaling without the adverse effects that have plagued earlier muscarinic compounds. The robust efficacy of this compound in preclinical models, particularly its ability to reverse cognitive deficits induced by an atypical antipsychotic, strongly supports its continued investigation as a potential therapeutic agent. The detailed methodologies provided in this guide are intended to facilitate further research into this compound and other M1 PAMs, with the ultimate goal of developing novel treatments to address the profound cognitive deficits experienced by individuals with schizophrenia.

Logical_Relationship Schizophrenia Schizophrenia Cognitive_Deficits Cognitive Deficits (e.g., in memory, attention) Schizophrenia->Cognitive_Deficits is associated with Cholinergic_Dysfunction Cholinergic System Dysfunction Cognitive_Deficits->Cholinergic_Dysfunction is linked to M1_Hypofunction M1 Receptor Hypofunction Cholinergic_Dysfunction->M1_Hypofunction involves M1_Potentiation Potentiation of M1 Receptor Signaling M1_Hypofunction->M1_Potentiation is targeted by This compound This compound (M1 PAM) This compound->M1_Potentiation leads to Improved_Cognition Improved Cognitive Function M1_Potentiation->Improved_Cognition results in

Caption: Rationale for this compound in Schizophrenia.

References

A Technical Guide to Preclinical Tools for M1 Muscarinic Acetylcholine Receptor (M1 mAChR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a G protein-coupled receptor (GPCR), is highly expressed in the cortex and hippocampus, regions critical for learning and memory.[1] Its role in cognitive function has made it a primary target for therapeutic intervention in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[2][3] Traditional orthosteric agonists that bind to the same site as the endogenous ligand, acetylcholine, have often been hampered by a lack of subtype selectivity, leading to dose-limiting side effects.[4] The development of M1-selective allosteric modulators, which bind to a distinct topographical site, represents a significant advancement, offering the potential for enhanced selectivity and improved therapeutic profiles.[5][6] This guide details the use of M1 allosteric agonists and positive allosteric modulators (PAMs) as preclinical tools, focusing on their signaling, relevant experimental protocols, and pharmacological data.

Featured Preclinical Tools: M1 Allosteric Modulators

Allosteric modulators provide a sophisticated tool for probing M1 receptor function. Allosteric agonists can activate the receptor independently, while Positive Allosteric Modulators (PAMs) enhance the receptor's response to the endogenous ligand, acetylcholine.[5][7] This approach maintains the natural spatiotemporal pattern of cholinergic signaling.[5] This guide will focus on representative and well-characterized M1 allosteric modulators used in preclinical research.

Data Presentation: Pharmacology of M1 Allosteric Modulators

The following tables summarize key quantitative data for selected M1 allosteric modulators, facilitating comparison of their pharmacological properties.

Table 1: Binding Affinities and Functional Potencies of M1 Allosteric Modulators

Compound Type Assay Species Ki (nM) EC50 (nM)
BQCA PAM/Agonist IP1 Accumulation Rat - 29
VU0357017 Allosteric Agonist Calcium Mobilization Human - 390
VU0364572 Allosteric Agonist Calcium Mobilization Human - 190
ML071 Allosteric Agonist Calcium Mobilization Human - 794

| Xanomeline | Orthosteric Agonist (M1/M4 preferring) | [3H]-pirenzepine Binding | Human | 17 | - |

Data compiled from multiple preclinical studies.[2][4][8][9] EC50 values can vary based on the specific functional assay and cell system used.

Table 2: Subtype Selectivity Profile of M1 Modulators

Compound M1 EC50 (nM) M2 (Fold Selectivity) M3 (Fold Selectivity) M4 (Fold Selectivity) M5 (Fold Selectivity)
BQCA 29 >1000 >1000 >1000 >1000
VU0467319 (VU319) 160 >188 >188 >188 >188
ML071 794 >38 >38 >38 >38

| Xanomeline | ~10-20 | ~2-10 | ~50 | ~2-5 | ~10 |

Selectivity is expressed as a fold-difference in EC50 compared to the M1 receptor. A higher value indicates greater selectivity for M1. Xanomeline shows preference for M1/M4 subtypes.[4][9]

M1 Receptor Signaling Pathways

Activation of the M1 receptor predominantly initiates signaling through the Gαq/11 family of G proteins.[7] This canonical pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[10] However, evidence suggests that the M1 receptor can also couple to other G proteins, such as Gαs and Gαi, leading to modulation of cyclic AMP (cAMP) levels.[11] This phenomenon, known as "biased agonism," where a ligand preferentially activates one signaling pathway over another, is a critical concept in modern M1 receptor pharmacology.[7]

M1_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq11 Gαq/11 M1R->Gq11 Canonical Pathway Gs Gαs M1R->Gs Biased Agonism Gi Gαi M1R->Gi PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits IP3 IP3 DAG DAG cAMP ↑ cAMP cAMP_dec ↓ cAMP PIP2 PIP2 Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC Activation DAG->PKC

Caption: M1 receptor signaling pathways.

Experimental Protocols & Workflows

A systematic approach is essential for characterizing novel M1 modulators. The workflow typically begins with in vitro binding and functional assays to determine affinity, potency, and selectivity, followed by in vivo models to assess cognitive or behavioral effects.

Preclinical Screening Cascade for M1 Modulators

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a potential M1 receptor modulator.

Preclinical_Workflow start Compound Library (Test Compound) binding Primary Screen: Radioligand Binding Assay (Affinity: Ki) start->binding functional Secondary Screen: Functional Assay (Potency: EC50, Efficacy) binding->functional Hits selectivity Selectivity Profiling (vs. M2-M5, other GPCRs) functional->selectivity Potent Compounds dmpk In Vitro ADME/PK (Solubility, Permeability, Metabolic Stability) functional->dmpk invivo_pk In Vivo PK (Brain Penetrance) selectivity->invivo_pk dmpk->invivo_pk invivo_pd In Vivo PD/Efficacy Models (e.g., Novel Object Recognition, Fear Conditioning) invivo_pk->invivo_pd Brain-penetrant Compounds tox Preliminary Toxicology invivo_pd->tox Efficacious Compounds candidate Lead Candidate tox->candidate

Caption: Experimental workflow for preclinical M1 modulator screening.
Protocol 1: Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled antagonist from the M1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound at the human M1 mAChR.

Materials:

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human M1 mAChR.[12]

  • Radioligand: [3H]N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

  • Assay Buffer: PBS, pH 7.4.[12]

  • Wash Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.[12]

  • Non-specific Binding (NSB) Agent: Atropine (1-10 µM final concentration).

  • Test Compound: Serial dilutions in assay buffer.

  • Filtration: GF/C filter plates (presoaked in 0.5% polyethyleneimine).

  • Instrumentation: Scintillation counter (e.g., TopCount).

Methodology:

  • Membrane Preparation: Dilute the M1 receptor membranes in ice-cold assay buffer to a final concentration of 5-15 µg protein/well.

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order:

    • 25 µL of assay buffer (for total binding) OR 25 µL of Atropine solution (for NSB) OR 25 µL of test compound dilution.

    • 25 µL of [3H]-NMS at a final concentration near its Kd value (e.g., 0.2-0.4 nM).

    • 200 µL of the diluted membrane preparation.

  • Incubation: Incubate the plate at 27°C for 120 minutes with gentle agitation to reach equilibrium.[12][13]

  • Filtration: Rapidly harvest the plate contents onto the pre-soaked GF/C filter plate using a cell harvester. Wash the filters 6-9 times with 500 µL of ice-cold wash buffer to separate bound from free radioligand.[12]

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPMx - CPMnsb) / (CPMt - CPMnsb)]), where CPMx is the count in the presence of the test compound, CPMnsb is for non-specific binding, and CPMt is for total binding.

    • Plot the % Inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Protocol 2: Calcium Mobilization Functional Assay

This protocol measures the functional potency (EC50) of an M1 agonist or PAM by detecting changes in intracellular calcium concentration following receptor activation.

Objective: To determine the potency (EC50) and efficacy of a test compound to induce or potentiate M1 receptor-mediated calcium release.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human M1 mAChR.

  • Culture Medium: Standard cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Calcium Indicator Dye: Fluo-4 AM or similar fluorescent calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound (Agonist): Serial dilutions in assay buffer.

  • Test Compound (PAM): Serial dilutions in assay buffer. For PAM mode, an EC20 concentration of a reference agonist (e.g., acetylcholine) will also be needed.

  • Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Seed the M1-expressing cells into black-walled, clear-bottom 96- or 384-well plates and grow overnight to form a confluent monolayer.

  • Dye Loading: Aspirate the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer). Incubate for 60 minutes at 37°C.

  • Wash: Gently wash the cells with assay buffer to remove excess extracellular dye. Leave a final volume of buffer in each well.

  • Assay Procedure:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Establish a stable baseline fluorescence reading for ~10-20 seconds.

    • For Agonist Mode: Automatically inject the test compound dilutions into the wells and continue to measure fluorescence intensity every 1-2 seconds for 2-3 minutes.

    • For PAM Mode: First, inject the PAM test compound dilutions and incubate for 2-5 minutes. Then, inject a fixed EC20 concentration of acetylcholine and measure the potentiated fluorescence response.[9]

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Normalize the data to the maximum response elicited by a saturating concentration of a full agonist (e.g., carbachol).

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

References

A Technical Guide to a Selective M1 Positive Allosteric Modulator: VU0467319 (VU319)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M1 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor, is a prime therapeutic target for cognitive enhancement in neurodegenerative disorders such as Alzheimer's disease and schizophrenia.[1][2] Direct activation of the M1 receptor has shown promise but is often accompanied by adverse cholinergic effects due to the lack of selectivity among muscarinic receptor subtypes.[2][3] A more refined approach is the use of positive allosteric modulators (PAMs), which bind to a site topographically distinct from the orthosteric acetylcholine (ACh) binding site.[2][4] This allows for the potentiation of the endogenous ACh signal, offering greater receptor subtype selectivity and a potentially wider therapeutic window.[1][5] This document provides an in-depth technical overview of a selective M1 positive allosteric modulator, VU0467319 (also known as VU319), a compound that has advanced into clinical trials.[6]

Core Compound: VU0467319 (VU319)

VU0467319 is a selective M1 positive allosteric modulator that has demonstrated a promising preclinical profile, leading to its advancement into Phase I clinical trials.[6] A key feature of VU319 is its minimal intrinsic agonist activity, which is believed to reduce the risk of overstimulating the M1 receptor and causing adverse cholinergic effects.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for VU0467319, providing a comparative overview of its potency, efficacy, and pharmacokinetic properties.

In Vitro Pharmacology VU0467319 (VU319)
M1 PAM EC50 492 nM ± 2.9 nM
M1 PAM % ACh Max 71.3 ± 9.9%
M1 Agonism EC50 > 30 µM

Table 1: In Vitro Potency and Efficacy of VU0467319.[6]

Pharmacokinetics Mouse Rat
Brain Penetration (Kp) 0.770.64
Unbound Brain Penetration (Kp,uu) 1.30.91

Table 2: In Vivo Brain Penetration of VU0467319 in Rodents.[6]

Mechanism of Action: M1 Receptor Signaling

The M1 muscarinic acetylcholine receptor primarily signals through the Gq/11 family of G proteins.[7][8] Upon activation by acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7][9] The subsequent increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG lead to various downstream cellular responses, including the modulation of neuronal excitability and synaptic plasticity.[9] M1 PAMs like VU0467319 enhance the receptor's response to acetylcholine, thereby amplifying this signaling cascade.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds Gq Gq/11 M1R->Gq Activates PAM VU0467319 (PAM) PAM->M1R Modulates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates CellularResponse Cellular Responses (e.g., Neuronal Excitability, Synaptic Plasticity) Ca->CellularResponse Leads to PKC->CellularResponse Leads to ER_Ca Ca²⁺ Store IP3R->ER_Ca Opens ER_Ca->Ca Release

M1 Receptor Signaling Pathway

Experimental Protocols

The characterization of selective M1 PAMs like VU0467319 involves a series of in vitro and in vivo assays to determine their potency, selectivity, and functional effects. Below are detailed methodologies for key experiments.

In Vitro Calcium Mobilization Assay

This assay is fundamental for determining the potency and efficacy of M1 PAMs.

Objective: To measure the potentiation of acetylcholine-induced intracellular calcium mobilization by the test compound in cells expressing the M1 receptor.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.

  • Compound Addition: The dye solution is removed, and cells are washed. The test compound (e.g., VU0467319) at various concentrations is added to the wells and pre-incubated for a defined period.

  • Agonist Stimulation: An EC20 concentration of acetylcholine (the concentration that elicits 20% of the maximal response) is added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured immediately after agonist addition using a fluorescence plate reader (e.g., FLIPR or FlexStation). The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The data are normalized to the response of a maximal concentration of acetylcholine. The EC50 (half-maximal effective concentration) of the PAM is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: M1-expressing CHO cells plate Plate cells in microplate start->plate dye Load cells with calcium-sensitive dye plate->dye wash Wash cells dye->wash add_pam Add test PAM (e.g., VU0467319) wash->add_pam add_ach Add EC20 Acetylcholine add_pam->add_ach measure Measure fluorescence add_ach->measure normalize Normalize data measure->normalize curve_fit Fit concentration-response curve normalize->curve_fit calculate Calculate EC50 and %ACh Max curve_fit->calculate end End: Potency and Efficacy Determined calculate->end

Calcium Mobilization Assay Workflow
In Vivo Pharmacokinetic Studies

These studies are crucial for determining the drug's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.

Objective: To determine the brain and plasma concentrations of the test compound over time in a rodent model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are used.

  • Compound Administration: The test compound (e.g., VU0467319) is formulated in a suitable vehicle and administered via a relevant route (e.g., oral gavage or intravenous injection).

  • Sample Collection: At predetermined time points post-dosing, blood samples are collected (e.g., via tail vein or cardiac puncture). Animals are then euthanized, and brain tissue is rapidly harvested.

  • Sample Processing: Blood samples are processed to obtain plasma. Brain tissue is homogenized.

  • Bioanalysis: The concentrations of the test compound in plasma and brain homogenate are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The plasma and brain concentration-time profiles are plotted. Key pharmacokinetic parameters, including the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu), are calculated.

Conclusion

Selective M1 positive allosteric modulators represent a promising therapeutic strategy for treating cognitive deficits in various neurological and psychiatric disorders. VU0467319 (VU319) stands out as a clinical candidate with a well-characterized preclinical profile, demonstrating potent and selective M1 PAM activity with minimal agonism and favorable brain penetration.[6] The detailed experimental protocols provided herein serve as a guide for the continued research and development of this and other novel M1 PAMs. Further clinical investigation will be crucial to ascertain the therapeutic potential of VU0467319 in human populations.

References

The Cholinergic System Modulator VU0486846: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0486846 is a potent and highly selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 1 (M1).[1][2][3] Extensive research has demonstrated its potential for enhancing cognitive function in preclinical models of schizophrenia and Alzheimer's disease.[1][2][4][5][6] A key feature of this compound is its "pure" PAM activity, exhibiting minimal intrinsic agonism in native tissues, which translates to a favorable safety profile devoid of the classic cholinergic adverse effects often seen with orthosteric agonists.[1][2][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological data, relevant experimental protocols, and its effects on the cholinergic system.

Introduction: Targeting the Cholinergic System for Cognitive Enhancement

The cholinergic system, particularly the M1 muscarinic acetylcholine receptor, is a critical regulator of cognitive processes, including learning, memory, and attention.[1][5] Dysfunction of this system is a hallmark of neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][5][7][8] While direct-acting M1 agonists have shown some efficacy, their clinical utility has been hampered by a lack of subtype selectivity, leading to dose-limiting side effects mediated by other muscarinic receptor subtypes (M2-M5).[1] Positive allosteric modulators (PAMs) offer a more refined therapeutic strategy. By binding to a topographically distinct site from the endogenous ligand acetylcholine (ACh), PAMs enhance the receptor's response to ACh without directly activating it, thus preserving the spatial and temporal dynamics of natural cholinergic transmission.[1][9] this compound has emerged as a valuable research tool and a promising therapeutic lead due to its high selectivity for the M1 receptor and its favorable "pure" PAM profile.[1][2][5]

Mechanism of Action of this compound

This compound is a positive allosteric modulator of the M1 muscarinic acetylcholine receptor.[1][2][3] It does not bind to the orthosteric site where acetylcholine binds, but rather to an allosteric site on the receptor.[1][2][4] This binding event potentiates the receptor's response to acetylcholine, increasing the likelihood of G-protein activation upon agonist binding. A crucial characteristic of this compound is its low intrinsic agonist activity, meaning it does not significantly activate the M1 receptor in the absence of an orthosteric agonist in native brain tissue.[1][2] This property is thought to be key to its improved side effect profile compared to M1 PAMs with significant agonist activity ("ago-PAMs").[1][2][4]

Signaling Pathways

The M1 muscarinic receptor is a Gq-coupled G protein-coupled receptor (GPCR).[10] Upon activation by acetylcholine and potentiation by this compound, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[11] These signaling cascades ultimately lead to various cellular responses, including the modulation of neuronal excitability and synaptic plasticity.[12]

M1_Signaling_Pathway ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds to orthosteric site This compound This compound (PAM) This compound->M1R Binds to allosteric site Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Neuronal Excitability, Synaptic Plasticity) Ca_release->Cellular_Response PKC->Cellular_Response

M1 Receptor Signaling Pathway Modulated by this compound.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological properties of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterSpeciesValueReference
M1 PAM EC50Human0.31 µM[1]
M1 PAM EC50Rat0.25 µM[1]
M1 Agonist EC50 (high expression)Human4.5 µM[1]
M1 Agonist EC50 (high expression)Rat5.6 µM[1]
M2-M5 PAM ActivityHuman & RatInactive[1]
Ancillary Pharmacology (68 targets)-No significant activity at 10 µM[1]

Table 2: In Vitro and In Vivo Drug Metabolism and Pharmacokinetics (DMPK) of this compound

ParameterSpeciesValueReference
Hepatic Clearance (CLhep)Human11.1 mL/min/kg (predicted)[1]
Hepatic Clearance (CLhep)Rat23 mL/min/kg (predicted)[1]
Fraction Unbound (fu) in PlasmaHuman0.12[1]
Fraction Unbound (fu) in PlasmaRat0.11[1]
Fraction Unbound (fu) in BrainRat0.03[1]
Brain to Plasma Ratio (Kp)-0.36[13]

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency and efficacy of compounds as PAMs or agonists at Gq-coupled receptors like M1.

Calcium_Mobilization_Workflow start Start cell_plating Plate CHO cells expressing M1 receptor in 384-well plates start->cell_plating dye_loading Load cells with Fluo-4 AM (calcium indicator dye) cell_plating->dye_loading pre_incubation Pre-incubate cells with This compound or vehicle dye_loading->pre_incubation compound_prep Prepare serial dilutions of this compound compound_prep->pre_incubation agonist_addition Add EC₂₀ concentration of Acetylcholine (ACh) pre_incubation->agonist_addition measurement Measure intracellular calcium flux using a functional drug screening system agonist_addition->measurement data_analysis Analyze data to determine EC₅₀ values measurement->data_analysis end End data_analysis->end

Workflow for Calcium Mobilization Assay.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow the dye to enter the cells.[1][14]

  • Compound Addition: The dye solution is removed, and cells are washed. Serial dilutions of this compound (or vehicle control) are added to the wells, and the plates are pre-incubated.[1]

  • Agonist Stimulation: A sub-maximal concentration (EC20) of acetylcholine is added to the wells to stimulate the M1 receptor.[15]

  • Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FDSS7000 or FLEXstation).[1][14]

  • Data Analysis: The fluorescence signal is normalized to baseline and expressed as a percentage of the maximal response to a saturating concentration of acetylcholine. EC50 values are calculated using non-linear regression analysis.[15]

In Vivo Rodent Models of Cognition

This compound has been evaluated in various rodent models to assess its pro-cognitive effects.

Novel Object Recognition (NOR) Test: This test assesses learning and memory in rodents. The animal is first familiarized with two identical objects. After a delay, one of the objects is replaced with a novel one. A cognitively intact animal will spend more time exploring the novel object. This compound has been shown to reverse cognitive deficits in this model, including those induced by the atypical antipsychotic risperidone.[1][2][4]

Contextual Fear Conditioning: This model evaluates fear-associated learning and memory. An animal learns to associate a specific environment (context) with an aversive stimulus (e.g., a mild footshock). When placed back in the same context, the animal will exhibit a freezing response. This compound has been shown to restore deficits in this learning and memory paradigm in animal models of neurodegenerative disease.[6]

APPswe/PSEN1ΔE9 Mouse Model of Alzheimer's Disease: These transgenic mice overexpress human amyloid precursor protein and presenilin 1 with mutations associated with early-onset Alzheimer's disease, leading to the development of amyloid plaques and cognitive deficits. Treatment with this compound has been shown to improve cognitive function, reduce amyloid-β pathology, and decrease neuroinflammation in this model.[16][17][18]

Cholinergic System Modulation and Therapeutic Implications

The selective potentiation of M1 receptor activity by this compound without causing widespread cholinergic activation presents a significant advantage over non-selective muscarinic agonists.

Cognitive Enhancement: By amplifying the effects of acetylcholine at M1 receptors in brain regions crucial for cognition, such as the prefrontal cortex and hippocampus, this compound has demonstrated robust pro-cognitive effects in preclinical models.[1][2][5] This suggests its potential as a treatment for the cognitive impairments associated with schizophrenia and Alzheimer's disease.[1][5][6][7]

Absence of Cholinergic Side Effects: A major hurdle for cholinergic therapies has been the prevalence of adverse effects such as salivation, lacrimation, urination, and defecation (SLUD), which are primarily mediated by M2 and M3 receptors.[1] Due to its high selectivity for M1 and its lack of activity at other muscarinic subtypes, this compound does not produce these cholinergic side effects, even at high doses.[1]

Disease-Modifying Potential in Alzheimer's Disease: Beyond symptomatic cognitive improvement, studies suggest that this compound may have disease-modifying effects in Alzheimer's disease. Chronic administration has been shown to reduce the production of neurotoxic amyloid-β oligomers by promoting the non-amyloidogenic processing of the amyloid precursor protein.[17][19] Furthermore, it has been observed to reduce neuroinflammation, a key component of Alzheimer's pathology.[16]

Conclusion

This compound represents a significant advancement in the development of selective cholinergic modulators. Its characterization as a potent and selective M1 PAM with a "pure" allosteric mechanism and a favorable safety profile underscores the potential of this therapeutic strategy. The comprehensive data gathered from in vitro and in vivo studies provide a strong rationale for the continued investigation of this compound and similar compounds for the treatment of cognitive deficits in schizophrenia, Alzheimer's disease, and other neurological disorders. This technical guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the therapeutic potential of M1 receptor modulation.

References

A Pharmacological Profile of Osimertinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (B560133) (marketed as Tagrisso™) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC).[1][2][3] It is specifically designed to target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[1][3][4] This guide provides a detailed pharmacological profile of osimertinib, summarizing its inhibitory activity, pharmacokinetic properties, and mechanism of action. It includes detailed experimental methodologies for key assays and visualizes critical signaling pathways and experimental workflows to support further research and development in the field of targeted cancer therapy.

Mechanism of Action

Osimertinib exerts its therapeutic effect by selectively and irreversibly inhibiting mutant forms of the EGFR.[4][5] EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands like epidermal growth factor (EGF), triggers multiple downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[4][5] In many cancers, particularly NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving tumor growth.[1]

Osimertinib covalently binds to a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[1][4] This irreversible binding blocks the phosphorylation of EGFR and subsequently inhibits downstream signaling pathways, including the PI3K-Akt and RAS-RAF-MAPK pathways, thereby impeding tumor cell growth and survival.[1][5] A key advantage of osimertinib is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which translates to a more favorable side-effect profile compared to earlier generation TKIs.[1][2]

EGFR Signaling Pathway Inhibition

The following diagram illustrates the EGFR signaling pathway and the point of intervention by Osimertinib.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR Mutant EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Osimertinib Osimertinib Osimertinib->EGFR Irreversibly Inhibits

Caption: EGFR signaling pathway and mechanism of action of Osimertinib.

Quantitative Pharmacological Data

The potency and selectivity of Osimertinib have been characterized through various preclinical studies. The following tables summarize key quantitative data regarding its inhibitory concentration and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Potency (IC50) of Osimertinib

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell Line / EGFR StatusIC50 (nM)Comments
Mutant EGFR
PC-9 (Exon 19 deletion)~7 - 12.92Highly sensitive.[6][7]
H3255 (L858R)~12Highly sensitive.[7]
H1975 (L858R/T790M)<15Potent activity against the key resistance mutation.[4]
PC-9VanR (Exon 19 del/T790M)<15Potent activity against the key resistance mutation.[4]
Wild-Type EGFR
LoVo (WT EGFR)~494Significantly less potent against wild-type, indicating high selectivity.[6]
Other WT Cell Lines~480 - 1865Demonstrates a wide therapeutic window.[4]
Table 2: Human Pharmacokinetic Properties of Osimertinib (80 mg once daily)

This table summarizes the key pharmacokinetic parameters of Osimertinib in adult patients.

ParameterValueDescription
Absorption
Tmax (Median)~6 hoursTime to reach maximum plasma concentration.[2]
Distribution
Volume of Distribution (Vd/F)918 LIndicates extensive tissue distribution.[2][8]
Plasma Protein Binding~95%High level of binding to plasma proteins.[2][9]
Metabolism
MetabolitesAZ5104 and AZ7550Two pharmacologically active metabolites.[2][10][11]
Primary Metabolic PathwayCYP3A-mediated oxidation and dealkylationPrimarily metabolized by cytochrome P450 enzymes.[2][10]
Elimination
Mean Half-life (t½)~48 hoursSupports once-daily dosing.[2][10]
Oral Clearance (CL/F)14.3 L/hRate of drug removal from the body.[2][8][10]
Route of ExcretionFeces (~68%), Urine (~14%)Primarily eliminated through feces.[2]

Experimental Protocols

The characterization of Osimertinib's pharmacological profile relies on a variety of standardized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the enzymatic activity of purified EGFR kinase and its inhibition by a test compound. The ADP-Glo™ Kinase Assay is a common format.[12][13]

Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which is used by luciferase to generate a luminescent signal that is proportional to kinase activity.

Materials:

  • Purified recombinant EGFR kinase (wild-type or mutant).

  • Kinase substrate (e.g., a synthetic peptide like Poly(E,Y) 4:1).

  • ATP.

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[12]

  • Osimertinib (serially diluted in DMSO).

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • 384-well white assay plates.

  • Luminometer plate reader.

Procedure:

  • Compound Plating: Add 1 µL of serially diluted Osimertinib or DMSO (vehicle control) to the wells of a 384-well plate.[12]

  • Kinase Reaction Initiation: Add 2 µL of EGFR kinase and 2 µL of a substrate/ATP mix to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[13]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[13]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[13]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: The data is used to generate a dose-response curve, from which the IC50 value is calculated.

Cell-Based Proliferation Assay

This assay determines the effect of a compound on the proliferation of cancer cell lines that are dependent on EGFR signaling.

Principle: The assay measures the number of viable cells after a period of drug treatment. A reduction in cell number indicates an anti-proliferative effect.

Materials:

  • EGFR-dependent human cancer cell lines (e.g., PC-9, H1975).

  • Growth medium (e.g., RPMI-1640 with 10% FBS).

  • Osimertinib (serially diluted).

  • 384-well black, clear-bottomed plates.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Seed cells (e.g., 1,000-10,000 cells/well) in growth medium into 384-well plates and incubate overnight.[6]

  • Compound Dosing: Treat the cells with a range of Osimertinib concentrations.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C with 5% CO2.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to control (DMSO-treated) cells and determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a novel EGFR inhibitor from initial screening to in vivo testing.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation cluster_3 Clinical Development Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Cell_Assay Cell-Based Proliferation Assay Biochem_Assay->Cell_Assay Potent Hits Phospho_Assay Cellular Phosphorylation Assay (Western Blot / ELISA) Cell_Assay->Phospho_Assay Characterize Lead Compounds Binding_Assay Binding Affinity Assay (SPR / MST) Phospho_Assay->Binding_Assay PK_Study Pharmacokinetic Studies (Rodent Models) Binding_Assay->PK_Study Select Candidate Efficacy_Study Xenograft Efficacy Models PK_Study->Efficacy_Study Phase_I Phase I Clinical Trial (Safety & Dose) Efficacy_Study->Phase_I IND-Enabling Phase_II Phase II Clinical Trial (Efficacy) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Pivotal Study) Phase_II->Phase_III

Caption: High-level workflow for EGFR inhibitor drug discovery and development.

Clinical Development and Efficacy

Osimertinib has undergone extensive clinical evaluation in patients with EGFR-mutated NSCLC. Large-scale, randomized Phase III clinical trials, such as FLAURA and AURA3, have established its superiority over both earlier-generation EGFR-TKIs and chemotherapy in relevant patient populations.[3][5][14][15]

  • FLAURA Trial: This study evaluated osimertinib as a first-line treatment for patients with locally advanced or metastatic NSCLC with activating EGFR mutations (Exon 19 deletion or L858R). Osimertinib demonstrated a significant improvement in both progression-free survival (PFS) and overall survival (OS) compared to first-generation TKIs like erlotinib (B232) or gefitinib.[14][15]

  • AURA3 Trial: This trial focused on patients with EGFR T790M-positive advanced NSCLC who had progressed on a prior EGFR-TKI. Osimertinib significantly prolonged PFS compared to platinum-based chemotherapy.[3]

These trials underscore the clinical utility of osimertinib's pharmacological profile—its potent and selective inhibition of the key driver mutations in this disease results in meaningful clinical benefit for patients.[3][14] The recommended dose for osimertinib is 80 mg taken orally once a day.[8][16][17]

References

The Rise of a Selective M1 PAM: A Technical Guide to the Discovery and Development of VU0486846

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of VU0486846, a novel, selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM). This compound has emerged as a critical tool compound for studying M1 receptor function and a promising therapeutic candidate for cognitive deficits in disorders like schizophrenia and Alzheimer's disease.

Selective activation of the M1 muscarinic acetylcholine receptor is a key strategy for enhancing cognitive function.[1][2] However, the development of M1-targeted therapeutics has been hampered by adverse effects associated with non-selective muscarinic agonists or highly potent M1 "ago-PAMs" that can lead to excessive receptor activation, resulting in cognitive impairment, seizures, and other cholinergic side effects.[1][2][3][4] this compound was developed to address this challenge, offering a profile of modest in vitro potency and pure-PAM activity in native tissues, which translates to robust pro-cognitive efficacy without the adverse effects seen with other M1 modulators.[1][2][3][4]

Discovery and Optimization

This compound was developed through a chemical optimization campaign of a novel benzomorpholine core.[5] This effort, led by the Vanderbilt Center for Neuroscience Drug Discovery, aimed to identify an M1 PAM with improved potency, physicochemical properties, and a favorable drug metabolism and pharmacokinetics (DMPK) profile, while being devoid of the agonist activity and associated liabilities of earlier compounds.[1][5] The discovery of this compound highlighted the steep structure-activity relationships (SAR) often encountered in allosteric modulator programs, where subtle structural changes can significantly impact potency, CNS penetration, and overall properties.[5]

Molecular Pharmacology

This compound is a highly selective M1 PAM with weak partial agonist activity observed only in cell lines with high receptor expression levels.[1][2][4] Crucially, it is devoid of agonist actions in the prefrontal cortex (PFC), a key differentiator from previously reported "ago-PAMs."[1][2][4] Furthermore, this compound does not interact with the orthosteric acetylcholine (ACh) binding site.[1][2][4]

In Vitro Pharmacology Data
ParameterSpeciesValueCell Line/Assay Condition
M1 PAM EC50 Human0.31 µM (308 nM)High expression M1 cell line
Rat0.25 µM (253 nM)High expression M1 cell line
Human430 ± 120 nMLow ACh concentration (~EC9)
Human68 ± 11 nMHigh ACh concentration (~EC70)
M1 Agonist EC50 Human4.5 µMHigh expression M1 cell line
Rat5.6 µMHigh expression M1 cell line
Selectivity Human & RatInactiveM2-M5 receptors (EC50s > 30 µM)
Ancillary Pharmacology 68 GPCRs, ion channels, transportersNo significant activityEurofins Lead Profiling panel (>50% inhibition @ 10 µM)

Data compiled from multiple sources.[1]

Drug Metabolism and Pharmacokinetics (DMPK)

This compound exhibits a favorable DMPK profile, predicting low to moderate clearance in hepatic microsomes and good oral bioavailability.[1]

In Vitro DMPK Data
ParameterSpeciesValue
Hepatic Clearance (CLhep) Human11.1 mL/min/kg (predicted)
Rat23 mL/min/kg (predicted)
Cynomolgus Monkey43 mL/min/kg (predicted)
Fraction Unbound (fu) Human Plasma0.12
Rat Plasma0.11
Cynomolgus Monkey Plasma0.016
Rat Brain Homogenate0.03

Data from in vitro assays.[1]

In Vivo Pharmacokinetic Data
ParameterSpeciesDose RouteValue
Clearance (CLp) RatIV89 mL/min/kg
Cynomolgus MonkeyIV18 mL/min/kg
Half-life (t1/2) RatIV1.2 h
Cynomolgus MonkeyIV4.2 h
Volume of Distribution (Vss) RatIV1.8 L/kg
Cynomolgus MonkeyIV1 L/kg
Oral Bioavailability (%F) RatPO95.9%
Cynomolgus MonkeyPO37%

Data from in vivo studies.[1]

Signaling Pathways and Experimental Workflows

M1 Receptor Signaling Pathway

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[6] Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound, as a PAM, enhances the receptor's response to the endogenous ligand, acetylcholine, thereby potentiating this signaling cascade.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R binds This compound This compound (PAM) This compound->M1R potentiates Gq11 Gq/11 M1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC_activation->Cellular_Response

M1 receptor signaling pathway potentiated by this compound.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of this compound involved a series of assays to determine its potency, selectivity, and agonist potential. This workflow is crucial for identifying promising lead compounds.

In_Vitro_Workflow Start Compound Synthesis (this compound) Primary_Screen Primary Screen: M1 PAM Activity Assay (Calcium Mobilization) Start->Primary_Screen Dose_Response Dose-Response Curve (EC50 Determination) Primary_Screen->Dose_Response Active Agonist_Test Agonist Mode Assay (Calcium Mobilization w/o ACh) Dose_Response->Agonist_Test Selectivity_Panel Selectivity Profiling (M2-M5 Receptor Assays) Agonist_Test->Selectivity_Panel Orthosteric_Binding Orthosteric Binding Assay ([3H]-NMS) Selectivity_Panel->Orthosteric_Binding Lead_Candidate Lead Candidate for In Vivo Studies Orthosteric_Binding->Lead_Candidate Selective & Non-orthosteric

In vitro characterization workflow for this compound.

Key Experimental Protocols

Calcium Mobilization Assay for M1 PAM and Agonist Activity

This assay is fundamental for determining the potency and intrinsic agonist activity of compounds at Gq-coupled receptors like M1.

  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human or rat M1 receptor.

  • Methodology:

    • Cells are plated in 96- or 384-well plates and grown to confluence.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

    • For PAM mode, the compound (this compound) is added at various concentrations in the presence of a sub-maximal (EC20) concentration of acetylcholine.

    • For agonist mode, the compound is added in the absence of acetylcholine.

    • Changes in intracellular calcium are measured as changes in fluorescence using a plate reader (e.g., FLIPR).

    • Data are normalized to the maximal response induced by a saturating concentration of acetylcholine.

    • EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Electrophysiology in Prefrontal Cortex (PFC) Slices

These experiments assess the compound's activity in a native tissue system, providing a more physiologically relevant measure of its agonist potential.[1]

  • Tissue Preparation: Acute brain slices containing the medial prefrontal cortex (mPFC) are prepared from rodents.

  • Whole-Cell Patch-Clamp Recordings:

    • Layer V pyramidal neurons are visually identified and patched.

    • The effect of this compound alone on the resting membrane potential and firing rate is recorded to assess agonist activity.

    • The ability of this compound to potentiate sub-threshold responses to muscarinic agonists (e.g., carbachol) is measured to confirm PAM activity.

  • Field Potential Recordings:

    • Field excitatory postsynaptic potentials (fEPSPs) are evoked in layer V of the mPFC.

    • The effect of this compound on baseline synaptic transmission and on muscarinic agonist-induced long-term depression (LTD) is assessed.[1]

Novel Object Recognition (NOR) Task

This behavioral assay in rodents is used to evaluate the pro-cognitive effects of compounds.[1][2][4]

  • Animals: Mice or rats.

  • Procedure:

    • Habituation: Animals are habituated to an empty testing arena.

    • Training (T1): Animals are placed in the arena with two identical objects and the time spent exploring each object is recorded for a set duration.

    • Inter-trial Interval: A delay is imposed, during which memory consolidation is challenged (e.g., by administration of a scopolamine (B1681570) or risperidone).

    • Testing (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena and the time spent exploring the familiar versus the novel object is recorded.

  • Data Analysis: A discrimination index is calculated (Time with Novel - Time with Familiar) / (Total Exploration Time). A positive index indicates successful memory of the familiar object. The ability of this compound to reverse cognitive deficits induced by amnesic agents is a key measure of its efficacy.[1][4]

In Vivo Efficacy and Safety

This compound has demonstrated robust efficacy in rodent models of cognitive impairment.[1] It has been shown to reverse cognitive deficits induced by the atypical antipsychotic risperidone, suggesting its potential as an adjunctive therapy in schizophrenia.[1][4] In preclinical models of Alzheimer's disease, this compound has been shown to improve cognitive function, reduce Aβ pathology, and decrease neuroinflammation.[7][8][9]

A critical aspect of this compound's profile is its lack of cholinergic adverse effects and seizure liability, even at high brain exposures.[1][2][4] This contrasts sharply with M1 ago-PAMs, which can induce behavioral convulsions.[1] This improved safety profile is attributed to its modest in vitro potency and lack of direct agonist activity in native brain tissue.[1][2][3][4]

Conclusion

This compound represents a significant advancement in the development of M1-targeted therapeutics. Its unique pharmacological profile as a highly selective M1 PAM, devoid of significant agonist activity and associated adverse effects, makes it an invaluable tool for dissecting the role of the M1 receptor in cognitive processes. The preclinical data strongly support its potential as a pro-cognitive agent for treating symptomatic cognitive deficits in schizophrenia and as a disease-modifying therapy for Alzheimer's disease. The discovery and development of this compound underscore the importance of a nuanced approach to allosteric modulation, demonstrating that modest potentiation, rather than maximal activation, may be the key to unlocking the therapeutic potential of the M1 receptor.[1]

References

The Role of VU0486846 in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. VU0486846, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), has emerged as a promising therapeutic agent with the potential to mitigate neuroinflammatory processes. This technical guide provides a comprehensive overview of the role of this compound in neuroinflammation, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant signaling pathways and workflows.

Introduction: The Challenge of Neuroinflammation

Neuroinflammation is the immune response within the central nervous system (CNS), primarily mediated by glial cells such as microglia and astrocytes.[1][2] While acute neuroinflammation is a protective mechanism, chronic activation of these cells contributes to neuronal damage and the progression of neurodegenerative disorders like Alzheimer's disease.[1][3][4] This process involves the release of pro-inflammatory cytokines, chemokines, and reactive oxygen species, creating a neurotoxic environment.[2][5][6] Consequently, therapeutic strategies aimed at modulating neuroinflammation are of significant interest in the development of treatments for these devastating conditions.

This compound: An M1 Muscarinic Receptor Positive Allosteric Modulator

This compound is a highly selective and potent positive allosteric modulator of the M1 muscarinic acetylcholine receptor.[7][8] Unlike direct agonists, PAMs bind to a site on the receptor distinct from the orthosteric site for the endogenous ligand, acetylcholine (ACh).[9] This binding enhances the receptor's response to ACh, providing a more nuanced and potentially safer pharmacological approach with fewer side effects.[8][10] this compound has been shown to be devoid of the cholinergic adverse effects often associated with direct M1 agonists.[8][11]

Mechanism of Action in Neuroinflammation

The anti-inflammatory effects of this compound are primarily attributed to its potentiation of M1 mAChR signaling, which in turn modulates the activity of microglia and astrocytes. Activation of M1 mAChRs can trigger signaling cascades that ultimately suppress the production and release of pro-inflammatory mediators.[12] In Alzheimer's disease models, this compound has been demonstrated to reduce the presence of Iba1-positive microglia and GFAP-positive astrocytes in the hippocampus.[13] This reduction in glial activation is a key indicator of attenuated neuroinflammation.[13]

Signaling Pathway

The precise downstream signaling pathways through which M1 mAChR activation by this compound leads to reduced neuroinflammation are still under investigation. However, it is known that M1 receptors are Gq-coupled proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC), respectively. These signaling events can influence gene transcription and cellular responses, including the down-regulation of inflammatory pathways like NF-κB.

Proposed Anti-Neuroinflammatory Signaling Pathway of this compound cluster_membrane Cell Membrane M1_receptor M1 mAChR Gq Gq protein M1_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves ACh Acetylcholine (ACh) ACh->M1_receptor binds This compound This compound (M1 PAM) This compound->M1_receptor potentiates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates NFkB_pathway NF-κB Pathway (Pro-inflammatory) PKC->NFkB_pathway inhibits Anti_inflammatory Anti-inflammatory Response PKC->Anti_inflammatory promotes Cytokines Pro-inflammatory Cytokines NFkB_pathway->Cytokines drives production of Experimental Workflow: this compound in APP/PS1 Mouse Model start Start animal_selection Select 9-month-old female APP/PS1 mice start->animal_selection treatment Administer this compound (10 mg/kg/day) in drinking water for 8 weeks animal_selection->treatment euthanasia Euthanize mice and harvest brains treatment->euthanasia tissue_prep Fix, section, and prepare brain tissue euthanasia->tissue_prep staining Immunohistochemical staining for Iba1 (microglia) and GFAP (astrocytes) tissue_prep->staining analysis Quantify glial cell density and morphology in the hippocampus staining->analysis end End analysis->end

References

Unveiling the Synaptic Plasticity Effects of VU0486846: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0486846 is a novel, highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] Unlike many other M1 PAMs, this compound exhibits weak partial agonist activity, a characteristic that contributes to its favorable safety profile, notably the absence of cholinergic adverse events and seizure liability seen with more potent ago-PAMs.[1][2] This technical guide provides an in-depth analysis of the effects of this compound on synaptic plasticity, with a focus on its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its function. The information presented is intended to support further research and drug development efforts targeting the M1 receptor for cognitive enhancement and the treatment of neurological disorders.

Core Efficacy: Modulation of Synaptic Plasticity

This compound has demonstrated a significant ability to modulate synaptic plasticity, a fundamental process for learning and memory. Its primary effect in this domain is the potentiation of long-term depression (LTD) in the medial prefrontal cortex (mPFC), a brain region critical for cognitive function.

In Vitro Pharmacology

The potency and efficacy of this compound as an M1 PAM have been characterized in cell-based assays. The compound displays moderate potency in potentiating the response to acetylcholine (ACh) and exhibits weak partial agonism at higher concentrations.

ParameterHuman M1 ReceptorRat M1 ReceptorReference
PAM Activity (EC50) 0.31 µM0.25 µM[1]
PAM Activity (% ACh Max) 85 ± 2%83 ± 1%[1]
Agonist Activity (EC50) 4.5 µM5.6 µM[1]
Agonist Activity (% ACh Max) 29 ± 6%26 ± 6%[1]
Electrophysiological Effects on Long-Term Depression (LTD)

In ex vivo brain slices of the mouse medial prefrontal cortex, this compound alone does not induce a significant change in field excitatory postsynaptic potentials (fEPSPs). However, it robustly potentiates LTD induced by submaximal concentrations of cholinergic agonists like carbachol (B1668302) (CCh) and oxotremorine-M (Oxo-M).

ConditionfEPSP Depression (% of Baseline)Reference
3 µM this compoundNo significant change[1]
10 µM Carbachol~10%[1]
3 µM this compound + 10 µM Carbachol~35%[1]
3 µM Oxotremorine-MNo significant change[1]
10 µM this compound + 3 µM Oxotremorine-M~40%[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its characterization.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1_receptor M1 mAChR Gq11 Gq/11 M1_receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (ACh) ACh->M1_receptor Binds to orthosteric site This compound This compound (PAM) This compound->M1_receptor Binds to allosteric site ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Induces Ca2_release->PKC Activates Synaptic_Plasticity Modulation of Synaptic Plasticity (e.g., LTD) PKC->Synaptic_Plasticity

M1 Receptor Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Synaptic Plasticity Studies cell_culture 1. Cell Culture (CHO cells expressing M1 receptor) ca_assay 2. Calcium Mobilization Assay (Measure intracellular Ca²⁺ flux) cell_culture->ca_assay pam_screen 3. PAM Screening (Identify compounds potentiating ACh response) ca_assay->pam_screen agonist_screen 4. Agonist Screening (Assess intrinsic activity) pam_screen->agonist_screen concentration_response 5. Concentration-Response Curves (Determine EC50 and % ACh Max) agonist_screen->concentration_response slice_prep 6. Brain Slice Preparation (e.g., medial prefrontal cortex) electrophysiology 7. Electrophysiology (Whole-cell patch clamp or field recordings) slice_prep->electrophysiology baseline 8. Baseline Recording (Stable fEPSPs) electrophysiology->baseline drug_application 9. Application of this compound and/or Cholinergic Agonist baseline->drug_application ltd_induction 10. LTD Induction Protocol (e.g., low-frequency stimulation) drug_application->ltd_induction post_induction 11. Post-Induction Recording (Measure changes in fEPSP slope) ltd_induction->post_induction

References

Investigating M1 Receptor Function with VU0486846: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M1 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, plays a crucial role in cognitive functions such as learning and memory.[1] Its dysfunction is implicated in various neurological disorders, including Alzheimer's disease and schizophrenia.[2] VU0486846 is a potent and highly selective positive allosteric modulator (PAM) of the M1 receptor.[3] Unlike direct agonists, this compound enhances the receptor's response to the endogenous ligand, acetylcholine, without directly activating it.[3][4] This mechanism of action offers the potential for pro-cognitive effects while avoiding the adverse cholinergic side effects associated with orthosteric agonists.[3][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its investigation.

Mechanism of Action and Signaling Pathway

The M1 receptor primarily couples to the Gq/11 family of G-proteins.[1][2] Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] This signaling cascade ultimately modulates neuronal excitability and synaptic plasticity.[6] this compound, as a PAM, binds to an allosteric site on the M1 receptor, distinct from the acetylcholine binding site. This binding potentiates the receptor's response to acetylcholine, leading to an amplified downstream signal.[3]

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq/11 M1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (ACh) ACh->M1R Binds VU048684e This compound (PAM) Gq->PLC Activates Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Response Neuronal Response Ca_release->Neuronal_Response PKC->Neuronal_Response VU048e46 VU048e46 VU048e46->M1R Modulates

M1 Receptor Signaling Pathway with this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound [2]

Receptor SubtypeSpeciesAssay TypeEC50 (µM)% ACh Max Response
M1 HumanCalcium Mobilization0.3185%
M1 RatCalcium Mobilization0.2583%
M2 Human-Inactive-
M3 Human-Inactive-
M4 Human-Inactive-
M5 Human-Inactive-

Table 2: Pharmacokinetic Properties of this compound [2]

SpeciesRouteClearance (CLp) (mL/min/kg)Half-life (t½) (h)Volume of Distribution (Vss) (L/kg)Oral Bioavailability (%F)
RatIV/PO891.21.895.9
Cynomolgus MonkeyIV/PO184.2137

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

In Vitro Assays

1. Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the M1 receptor and its effect on acetylcholine binding.

  • Materials:

    • Cell membranes expressing the human M1 receptor.

    • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

    • This compound.

    • Acetylcholine (ACh).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Scintillation fluid.

    • Glass fiber filters.

  • Procedure:

    • Prepare serial dilutions of this compound and ACh.

    • In a 96-well plate, add cell membranes, [³H]-NMS (at a concentration near its Kd), and either buffer, varying concentrations of unlabeled NMS (for determining non-specific binding), or varying concentrations of this compound in the presence of a fixed concentration of ACh.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Data are analyzed to determine the inhibitory constant (Ki) of this compound.

2. Calcium Mobilization Assay

This functional assay measures the ability of this compound to potentiate ACh-induced increases in intracellular calcium.

  • Materials:

    • CHO or HEK293 cells stably expressing the human M1 receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • This compound.

    • Acetylcholine.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Procedure:

    • Plate the M1-expressing cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Prepare serial dilutions of this compound and ACh.

    • Using a fluorescence plate reader (e.g., FLIPR or FlexStation), measure the baseline fluorescence.

    • Add varying concentrations of this compound followed by a fixed, sub-maximal concentration (e.g., EC₂₀) of ACh.

    • Alternatively, add a fixed concentration of this compound followed by varying concentrations of ACh.

    • Monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.

    • Calculate the EC₅₀ value for this compound's potentiation of the ACh response.[7]

In Vivo Behavioral Assays

1. Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory in rodents.

  • Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm). A variety of objects that are different in shape, color, and texture but similar in size and lacking any innate motivational properties.

  • Procedure:

    • Habituation: On day 1, allow each mouse to freely explore the empty arena for 5-10 minutes.

    • Training (Familiarization): On day 2, place two identical objects in the arena. Place the mouse in the arena and allow it to explore for a set period (e.g., 10 minutes). Record the time spent exploring each object.

    • Testing: After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring the familiar and novel objects for a set period (e.g., 5 minutes).

    • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. This compound is typically administered intraperitoneally (i.p.) 30 minutes before the training phase.[8][9]

2. Morris Water Maze (MWM) Test

The MWM test is a widely used assay for spatial learning and memory.

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden escape platform submerged 1-1.5 cm below the water surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (4-5 days):

      • Each mouse undergoes multiple trials per day (e.g., 4 trials).

      • For each trial, the mouse is placed in the water at one of four randomly chosen starting positions.

      • The mouse is allowed to swim and find the hidden platform. The time to find the platform (escape latency) and the path length are recorded.

      • If the mouse does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

      • The mouse is allowed to remain on the platform for 15-30 seconds.

    • Probe Trial: 24 hours after the last acquisition trial, the platform is removed. The mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was located) is recorded.

    • Data Analysis: A decrease in escape latency and path length across acquisition days indicates learning. More time spent in the target quadrant during the probe trial indicates better spatial memory. This compound is typically administered daily before the first trial.[4][6][10]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy cluster_adme ADME/PK Binding Radioligand Binding (Affinity, Ki) PK Pharmacokinetics (Clearance, t½, Bioavailability) Binding->PK Functional Calcium Mobilization (Potency, EC50) Functional->PK NOR Novel Object Recognition (Recognition Memory) MWM Morris Water Maze (Spatial Memory) Electrophysiology Electrophysiology (Neuronal Activity) PK->NOR PK->MWM PK->Electrophysiology Compound This compound Compound->Binding Compound->Functional

General Experimental Workflow for this compound.
In Vivo Electrophysiology

In vivo electrophysiology can be used to assess the effects of this compound on neuronal activity in specific brain regions.

  • Procedure:

    • Anesthetize the animal (e.g., mouse or rat) and place it in a stereotaxic frame.

    • Perform a craniotomy over the brain region of interest (e.g., prefrontal cortex or hippocampus).

    • Slowly lower a recording electrode into the target area.

    • Record baseline neuronal activity (e.g., single-unit recordings or local field potentials).

    • Administer this compound (e.g., i.p. or via local infusion) and continue recording to observe any changes in neuronal firing rate, bursting activity, or synaptic plasticity.

    • Data are analyzed to determine the effects of this compound on neuronal function.

Disease-Modifying Effects

Recent studies have explored the potential of this compound to modify the underlying pathology of Alzheimer's disease.

1. Amyloid-Beta Pathology

In animal models of Alzheimer's disease, treatment with this compound has been shown to reduce the levels of soluble amyloid-beta (Aβ) oligomers and Aβ plaques in the brain.[5][11] This is thought to occur through the modulation of amyloid precursor protein (APP) processing, favoring the non-amyloidogenic pathway.[5]

2. Neuroinflammation

This compound has also been demonstrated to reduce neuroinflammation in Alzheimer's disease models by decreasing the activation of microglia and astrocytes.[11]

  • Assessment of Neuroinflammation:

    • Immunohistochemistry: Brain sections can be stained for markers of microglial (e.g., Iba1) and astrocyte (e.g., GFAP) activation.

    • Cytokine/Chemokine analysis: Levels of pro-inflammatory and anti-inflammatory cytokines and chemokines in brain homogenates can be measured using techniques like ELISA or multiplex assays.[12]

Logical_Relationships This compound This compound M1_PAM M1 Receptor Positive Allosteric Modulation This compound->M1_PAM Cognitive_Enhancement Cognitive Enhancement (Learning & Memory) M1_PAM->Cognitive_Enhancement Reduced_Abeta Reduced Aβ Pathology M1_PAM->Reduced_Abeta Reduced_Neuroinflammation Reduced Neuroinflammation M1_PAM->Reduced_Neuroinflammation Therapeutic_Potential Therapeutic Potential for Alzheimer's & Schizophrenia Cognitive_Enhancement->Therapeutic_Potential Reduced_Abeta->Therapeutic_Potential Reduced_Neuroinflammation->Therapeutic_Potential

Logical Relationships of this compound's Effects.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the M1 muscarinic receptor in cognitive function and neuropathology. Its selective positive allosteric modulation of the M1 receptor provides a means to enhance cholinergic signaling without the liabilities of direct agonists. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of M1 receptor modulation.

References

Methodological & Application

Application Notes and Protocols: VU0486846 In Vivo Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VU0486846 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] As a PAM, it enhances the receptor's response to the endogenous ligand, acetylcholine, rather than directly activating the receptor itself. This mechanism of action has made this compound a valuable tool for studying the role of M1 mAChR activation in various physiological and pathological processes, particularly in the context of cognitive function and neurodegenerative diseases like Alzheimer's.[3][4][5][6] In preclinical studies, this compound has demonstrated pro-cognitive effects in rodent models and has been shown to be devoid of the adverse cholinergic effects often associated with direct M1 receptor agonists.[1][2]

These application notes provide a comprehensive overview of the in vivo dosages and administration protocols for this compound in mice, based on published preclinical research.

Data Presentation: In Vivo Dosages of this compound in Mice

The following table summarizes the quantitative data from various in vivo studies using this compound in mouse models.

Mouse ModelDosageRoute of AdministrationVehicleDurationKey FindingsReference
C57Bl/6 (Modified Irwin Toxicology Battery)100 mg/kgIntraperitoneal (i.p.)10% Tween 80Single doseNo cholinergic side effects or pronounced adverse effects observed over a 3-hour period.[1][1]
C57Bl/6 (Risperidone-induced cognitive deficit)1, 3, 10 mg/kgIntraperitoneal (i.p.)Not specifiedSingle doseDose-dependently reversed risperidone-induced deficits in contextual fear conditioning, with a minimum effective dose of 1 mg/kg.[1][1]
APPswe/PSEN1ΔE9 (Alzheimer's Disease)10 mg/kg/dayIn drinking waterWater4 or 8 weeksImproved cognitive function, reduced Aβ oligomers and plaques, and decreased neuronal loss in the hippocampus of female mice.[4][6][4][6]
APPswe/PSEN1ΔE9 (Alzheimer's Disease)Not specifiedNot specifiedNot specifiedNot specifiedRestored cognitive function and reduced anxiety-like behaviors in male mice.[5][5]
APP/PS1 (Alzheimer's Disease)Not specifiedNot specifiedNot specified8 weeksReduced the presence of Iba1-positive microglia and GFAP-positive astrocytes in the hippocampus of female mice.[3][3]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration for Acute Cognitive Studies

This protocol is based on studies evaluating the acute effects of this compound on cognitive function.[1]

1. Materials:

  • This compound
  • Vehicle: 10% Tween 80 in sterile saline
  • Syringes (1 mL) with appropriate gauge needles (e.g., 27G)
  • Male C57Bl/6 mice
  • Analytical balance
  • Vortex mixer
  • Water bath or sonicator

2. Preparation of Dosing Solution: a. Weigh the required amount of this compound based on the desired dose and the number of animals to be treated. b. Prepare the vehicle solution (10% Tween 80 in sterile saline). c. Add the weighed this compound to the vehicle. d. Vortex the mixture thoroughly to ensure a homogenous suspension. Gentle heating in a water bath or sonication may be used to aid dissolution, but stability under these conditions should be verified. e. Prepare fresh on the day of the experiment.

3. Dosing Procedure: a. Acclimate mice to the experimental room for at least 1 hour before dosing. b. Gently restrain the mouse to expose the abdomen. c. Administer the prepared this compound solution or vehicle via intraperitoneal injection at a volume of 10 mL/kg body weight. d. Behavioral testing is typically conducted 30-60 minutes post-injection.

Protocol 2: Oral Administration in Drinking Water for Chronic Studies

This protocol is adapted from studies investigating the long-term effects of this compound in a mouse model of Alzheimer's disease.[6]

1. Materials:

  • This compound
  • Drinking water
  • Water bottles
  • Female APPswe/PSEN1ΔE9 mice
  • Analytical balance
  • Graduated cylinders

2. Preparation of Medicated Drinking Water: a. Calculate the total daily water consumption per cage. b. Weigh the amount of this compound required to achieve the target dose of 10 mg/kg/day, based on the average body weight of the mice and their daily water intake. c. Dissolve the this compound directly into the drinking water. Ensure complete dissolution. d. Prepare fresh medicated water regularly (e.g., every 2-3 days) to ensure stability and accurate dosing.

3. Dosing Procedure: a. House the mice in cages with free access to the medicated or vehicle (plain) drinking water. b. Monitor water consumption and the body weight of the mice regularly to adjust the drug concentration in the water if necessary. c. The treatment duration can range from 4 to 8 weeks or as required by the study design.[6]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. Its mechanism of action involves enhancing the signaling of acetylcholine, which in the context of Alzheimer's disease, can lead to a shift in amyloid precursor protein (APP) processing from the amyloidogenic to the non-amyloidogenic pathway. This is achieved by reducing the expression of β-secretase 1 (BACE1) and enhancing the expression of the α-secretase ADAM10.[4][6]

VU0486846_Signaling_Pathway cluster_0 M1 Muscarinic Acetylcholine Receptor (M1 mAChR) cluster_1 Amyloid Precursor Protein (APP) Processing M1_mAChR M1 mAChR ADAM10 ADAM10 (α-secretase) M1_mAChR->ADAM10 Upregulates BACE1 BACE1 (β-secretase) M1_mAChR->BACE1 Downregulates APP APP sAPPalpha sAPPα (Non-amyloidogenic) APP->sAPPalpha Cleavage by ADAM10 Abeta Aβ (Amyloidogenic) APP->Abeta Cleavage by BACE1 This compound This compound This compound->M1_mAChR Enhances ACh binding ACh Acetylcholine (ACh) ACh->M1_mAChR Binds

Caption: Signaling pathway of this compound as an M1 mAChR PAM.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound in mice.

Experimental_Workflow start Study Design animal_model Select Animal Model (e.g., C57Bl/6, APP/PS1) start->animal_model dosing_prep Prepare this compound Dosing Solution animal_model->dosing_prep administration Administer this compound or Vehicle (i.p. or oral) dosing_prep->administration behavioral Behavioral Testing (e.g., Novel Object Recognition, Fear Conditioning) administration->behavioral biochemical Biochemical/Histological Analysis (e.g., Brain tissue analysis) behavioral->biochemical data_analysis Data Analysis and Interpretation biochemical->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for this compound in vivo studies.

References

Application Notes and Protocols for VU0486846 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0486846 is a novel, highly selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM).[1][2][3] It is distinguished by its modest in vitro potency and lack of direct agonist activity in native tissues, such as the prefrontal cortex (PFC).[1][2][3] This profile allows for the potentiation of endogenous acetylcholine signaling without the adverse cholinergic effects often associated with M1 receptor agonists or ago-PAMs.[1][2][3] These application notes provide detailed experimental protocols for the use of this compound in rats, summarizing key quantitative data and visualizing relevant biological pathways and experimental workflows.

Mechanism of Action

This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor.[1][2][3] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a different site (an allosteric site), which increases the affinity and/or efficacy of the endogenous neurotransmitter, acetylcholine.[4] This mechanism enhances M1 receptor signaling only when acetylcholine is present, preserving the natural temporal and spatial dynamics of neurotransmission.[1] A key feature of this compound is its lack of significant agonist activity in native brain tissue, which is thought to contribute to its favorable safety profile.[1][2][3]

cluster_receptor M1 Receptor cluster_signaling Downstream Signaling ACh Acetylcholine (ACh) M1 M1 Receptor ACh->M1 Binds to orthosteric site This compound This compound (PAM) This compound->M1 Binds to allosteric site Gq11 Gq/11 M1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates Cognitive_Enhancement Cognitive Enhancement PLC->Cognitive_Enhancement Leads to

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic parameters of this compound in rats.

Table 1: In Vitro M1 Receptor Activity[1]
ParameterRat M1 ReceptorHuman M1 Receptor
PAM EC50 0.25 µM0.31 µM
% ACh Max (PAM) 83 ± 1%85 ± 2%
Agonist EC50 5.6 µM4.5 µM
% ACh Max (Agonist) 26 ± 6%29 ± 6%
Table 2: In Vivo Pharmacokinetics in Rats[1]
ParameterValue
Clearance (CLp) 89 mL/min/kg
Half-life (t1/2) 1.2 h
Volume of Distribution (Vss) 1.8 L/kg
Oral Bioavailability (%F) 95.9%
Brain Penetration (Kp) 0.18
Unbound Brain Penetration (Kp,uu) 0.05
Table 3: In Vivo Behavioral Efficacy in Rats[1]
Behavioral AssayEffectMinimum Effective Dose (i.p.)
Novel Object Recognition Enhanced recognition memory3 mg/kg
Contextual Fear Conditioning Reversed risperidone-induced deficits10 mg/kg (co-administered with 3 mg/kg risperidone)

Experimental Protocols

Pharmacokinetic Studies in Rats

This protocol is for determining the pharmacokinetic profile of this compound in rats following intravenous and oral administration.

Materials:

  • This compound

  • Vehicle (e.g., 10% Tween 80 in water)

  • Male Sprague-Dawley rats (250-350 g) with cannulated jugular and carotid arteries

  • Dosing syringes and needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Protocol:

  • Animal Preparation: Acclimate cannulated rats for at least one week before the study. Ensure free access to food and water.

  • Dosing:

    • Intravenous (IV): Formulate this compound in a suitable vehicle. Administer a single bolus dose (e.g., 1 mg/kg) via the jugular vein cannula.

    • Oral (PO): Formulate this compound in a suitable vehicle. Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the carotid artery cannula at the following time points: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (CLp, t1/2, Vss, %F) using appropriate software (e.g., WinNonlin).

cluster_workflow Pharmacokinetic Study Workflow Start Start Animal_Prep Acclimate Cannulated Rats Start->Animal_Prep Dosing Administer this compound (IV or PO) Animal_Prep->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Centrifuge for Plasma Blood_Collection->Plasma_Separation Bioanalysis LC-MS/MS Analysis Plasma_Separation->Bioanalysis Data_Analysis Calculate PK Parameters Bioanalysis->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for VU0486846 Administration in Drinking Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0486846 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] As a PAM, this compound enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine, at the M1 receptor. This mechanism of action has garnered significant interest for its therapeutic potential in treating cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia.[2][3] Unlike direct M1 receptor agonists, this compound exhibits a reduced liability for cholinergic side effects, making it a more favorable candidate for chronic administration.[4] This document provides detailed application notes and protocols for the oral administration of this compound to rodents via drinking water, a non-invasive method suitable for long-term studies.

Data Presentation

In Vitro Pharmacology of this compound
ParameterSpeciesValueNotes
M1 PAM EC50 Human0.31 µMPotentiation of acetylcholine effect.
M1 PAM EC50 Rat0.25 µMPotentiation of acetylcholine effect.
M1 Agonist EC50 Human4.5 µMWeak partial agonist activity.
M1 Agonist EC50 Rat5.6 µMWeak partial agonist activity.
In Vivo Pharmacokinetics of this compound
SpeciesRouteDoseT½ (h)CLp (mL/min/kg)Vss (L/kg)F (%)
Rat IV1 mg/kg1.2891.8-
Rat PO3 mg/kg---95.9
Cynomolgus Monkey IV1 mg/kg4.2181-
Cynomolgus Monkey PO3 mg/kg---37

T½: Half-life, CLp: Plasma Clearance, Vss: Volume of Distribution at Steady State, F: Bioavailability

In Vivo Efficacy of this compound
Animal ModelAdministration RouteDoseEffect
Rat (Novel Object Recognition) Intraperitoneal3 and 10 mg/kgDose-dependently enhanced recognition memory.[4]
Rat (Risperidone-induced cognitive deficit) Intraperitoneal1, 3, and 10 mg/kgDose-dependently reversed cognitive deficits.
Female APPswe/PSEN1ΔE9 Mice Drinking Water10 mg/kg/dayImproved cognitive function, reduced Aβ oligomers and plaques.
Male APPswe/PSEN1ΔE9 Mice Drinking Water10 mg/kg/dayRestored cognitive function and reduced anxiety-like behaviors.[3]

Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[5][6][7][8] Upon binding of acetylcholine, the receptor undergoes a conformational change, activating the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C, leading to various downstream cellular responses involved in learning and memory. This compound, as a positive allosteric modulator, binds to a site on the M1 receptor distinct from the acetylcholine binding site and enhances the receptor's response to acetylcholine, thereby potentiating this signaling cascade.

Caption: M1 muscarinic receptor signaling pathway modulated by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Administration in Drinking Water

This protocol details the preparation of a this compound solution for administration to mice at a target dose of 10 mg/kg/day. This protocol is based on the reported use of this compound in drinking water and the common use of Tween 80 as a vehicle for poorly soluble compounds.[9]

Materials:

  • This compound powder

  • Tween 80 (Polysorbate 80)

  • Sterile, purified water

  • Sterile glass bottles or tubes for stock solution

  • Animal drinking water bottles (amber or covered to protect from light)

  • Magnetic stirrer and stir bar

  • Calibrated scale

  • Pipettes

Procedure:

  • Calculate the required concentration of this compound in the drinking water.

    • Assume an average daily water consumption for a mouse is 5 mL.

    • Assume an average mouse body weight of 25 g (0.025 kg).

    • Target daily dose: 10 mg/kg/day

    • Total daily intake per mouse: 10 mg/kg/day * 0.025 kg = 0.25 mg/day

    • Concentration in drinking water: 0.25 mg / 5 mL = 0.05 mg/mL or 50 µg/mL.

  • Prepare a stock solution of this compound.

    • Due to the poor solubility of this compound, a stock solution in a suitable vehicle is necessary. Tween 80 is a commonly used surfactant for this purpose.[10][11][12]

    • Prepare a 10% Tween 80 solution in sterile water (v/v).

    • To create a stock solution of, for example, 5 mg/mL of this compound:

      • Weigh 50 mg of this compound powder.

      • Add it to a sterile tube.

      • Add 1 mL of 100% Tween 80 and vortex thoroughly to wet the powder.

      • Slowly add 9 mL of sterile water while continuously vortexing or stirring to create a 10 mL stock solution in 10% Tween 80. This may result in a suspension or a clear solution depending on the final concentration. Gentle heating may aid dissolution but should be tested for impact on compound stability.

  • Prepare the final drinking water solution.

    • To achieve the final concentration of 0.05 mg/mL:

    • For 100 mL of drinking water, you will need 5 mg of this compound.

    • From the 5 mg/mL stock solution, you will need 1 mL.

    • Add 1 mL of the this compound stock solution to 99 mL of sterile, purified water in the animal drinking bottle.

    • This will result in a final Tween 80 concentration of approximately 0.1% in the drinking water.

  • Stability and Storage.

    • Prepare the this compound drinking water solution fresh at least every 3-4 days to ensure stability.

    • Store the stock solution at 4°C, protected from light.

    • The drinking water bottles should be amber-colored or wrapped in foil to protect the compound from light degradation.

Vehicle Control Group:

  • Prepare a control drinking water solution containing the same concentration of the vehicle (e.g., 0.1% Tween 80) without this compound.

Protocol 2: In Vivo Administration and Monitoring

This protocol outlines the procedure for administering this compound in drinking water to mice and monitoring for consumption and general health.

Procedure:

  • Animal Acclimation:

    • Acclimate mice to the experimental room for at least one week before the start of the study.

    • For a week prior to treatment, acclimate the mice to drinking from the specific water bottles that will be used during the study.

  • Baseline Measurements:

    • Measure the body weight of each mouse before starting the treatment.

    • Measure the average daily water intake per cage for at least three days before the treatment begins to get a baseline.

  • Treatment Administration:

    • Replace the regular drinking water with the freshly prepared this compound-containing water or the vehicle control water.

    • Provide the water ad libitum.

  • Monitoring:

    • Measure the volume of water consumed per cage daily to calculate the average daily dose per mouse.

    • Monitor the body weight of the animals at least twice a week.

    • Perform daily health checks on the animals, observing for any signs of toxicity or adverse effects.

  • Dose Adjustment:

    • If there are significant changes in water consumption or body weight, the concentration of this compound in the drinking water may need to be adjusted to maintain the target dose of 10 mg/kg/day.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study involving the administration of this compound in drinking water.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Calculate Drug Concentration B Prepare this compound Stock Solution A->B C Prepare Medicated & Vehicle Drinking Water B->C D Animal Acclimation (1 week) E Baseline Measurements (Weight & Water Intake) D->E F Randomize Animals into Groups E->F G Administer Medicated/ Vehicle Water F->G H Daily Monitoring (Water Intake, Health) G->H I Weekly Monitoring (Body Weight) G->I J Behavioral/Cognitive Testing G->J K Calculate Actual Drug Intake J->K L Analyze Behavioral Data J->L M Statistical Analysis K->M L->M N Report Findings M->N

Caption: Experimental workflow for in vivo administration of this compound in drinking water.

References

Application Notes and Protocols for VU0486846 in Novel Object Recognition (NOR) Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0486846 is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor, which has shown promise in enhancing cognitive function in preclinical models.[1][2][3] Unlike direct agonists, this compound fine-tunes receptor activity in the presence of the endogenous ligand, acetylcholine, potentially offering a more nuanced therapeutic approach with a lower risk of side effects.[1][2][3] These application notes provide detailed protocols for utilizing this compound in the novel object recognition (NOR) test, a widely used behavioral assay to assess learning and memory in rodents.[4][5][6]

Mechanism of Action: M1 Receptor Signaling

This compound enhances the signal of acetylcholine at M1 receptors, which are predominantly coupled to Gq proteins. This initiates a signaling cascade that is crucial for synaptic plasticity and memory formation. Activation of the M1 receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to the modulation of various downstream targets, including ion channels and other kinases, ultimately strengthening synaptic connections and supporting cognitive processes.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effectors Ca->Downstream PKC->Downstream Synaptic Plasticity &\nCognitive Enhancement Synaptic Plasticity & Cognitive Enhancement Downstream->Synaptic Plasticity &\nCognitive Enhancement ACh Acetylcholine (ACh) ACh->M1R Binds VU This compound (PAM) VU->M1R Modulates

M1 receptor signaling pathway enhanced by this compound.

Experimental Protocols

The novel object recognition test is conducted in a multi-day procedure involving habituation, training, and testing phases. The protocol is designed to assess an animal's ability to remember a previously encountered object.

Materials
  • This compound

  • Vehicle (e.g., 10% Tween 80 in sterile water)

  • Experimental animals (mice or rats)

  • Open field arena (e.g., 40 x 40 x 40 cm for mice)

  • A set of identical objects for the training phase

  • A set of novel objects for the testing phase (distinct from the training objects in shape, color, and texture)

  • Video recording and analysis software

Dosing and Administration

This compound is typically administered via intraperitoneal (i.p.) injection or in the drinking water. For i.p. administration in rats, effective doses have been reported to be between 3 and 10 mg/kg, given 30 minutes prior to the training phase.[1] For chronic administration in mice, a dose of 10 mg/kg/day in drinking water has been used.[7]

Step-by-Step Procedure

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training cluster_day3 Day 3: Testing Habituation Place animal in empty arena (5-10 minutes) Dosing Administer this compound or Vehicle (30 min prior to training) Training Place animal in arena with two identical objects (A + A) (5-10 minutes) Dosing->Training ITI Inter-Trial Interval (ITI) (e.g., 24 hours) Training->ITI Testing Place animal in arena with one familiar and one novel object (A + B) (5-10 minutes) Analysis Analyze exploration time of each object Calculate Discrimination Index (DI) Testing->Analysis

Experimental workflow for the NOR test with this compound.

Day 1: Habituation

  • Gently handle the animals for a few days leading up to the experiment to reduce stress.

  • Place each animal individually into the empty open-field arena.

  • Allow the animal to freely explore the arena for 5-10 minutes.

  • Return the animal to its home cage.

  • Clean the arena thoroughly between each animal to remove olfactory cues.

Day 2: Training (Familiarization) Phase

  • Prepare the dose of this compound or vehicle solution.

  • Administer the compound or vehicle to the animals (e.g., i.p. injection).

  • 30 minutes after administration, place two identical objects in the arena.

  • Place the animal in the arena, equidistant from both objects.

  • Allow the animal to explore the objects for 5-10 minutes.

  • Record the session for later analysis of exploration time.

  • Return the animal to its home cage.

  • Clean the arena and objects thoroughly.

Day 3: Testing Phase

  • After a specific inter-trial interval (ITI), typically 24 hours to assess long-term memory, prepare the arena with one of the familiar objects from the training phase and one novel object. The positions of the objects should be counterbalanced across animals.

  • Place the animal back into the arena.

  • Allow the animal to explore for 5-10 minutes.

  • Record the session for analysis.

  • Return the animal to its home cage.

  • Clean the arena and objects.

Data Presentation and Analysis

The primary measure in the NOR test is the time spent exploring each object. Exploration is typically defined as the animal's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.

Key Metric: Discrimination Index (DI)

The Discrimination Index is calculated to quantify recognition memory. A positive DI indicates a preference for the novel object, suggesting that the animal remembers the familiar object.

DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

Quantitative Data Summary
Animal ModelCompound/DoseAdministration RouteKey FindingsReference
RatThis compound (3 mg/kg)i.p.Minimum effective dose to significantly enhance recognition memory.[1]
RatThis compound (10 mg/kg)i.p.Dose-dependently enhanced recognition memory.[1]
Female APPswe/PSEN1ΔE9 MiceThis compound (10 mg·kg⁻¹·day⁻¹)In drinking waterImproved cognitive function in the novel object recognition test.[7]
Male APPswe/PSEN1ΔE9 MiceThis compoundNot specifiedRestored cognitive function as evidenced by improved performance in the NOR task.[8]

Conclusion

This compound has demonstrated robust efficacy in preclinical models of cognitive impairment, particularly in the novel object recognition test.[1][2][7][8] The protocols outlined in these application notes provide a framework for researchers to investigate the pro-cognitive effects of this M1 PAM. Careful attention to experimental detail, including dosing, timing, and behavioral scoring, is crucial for obtaining reliable and reproducible results. The use of this compound as a research tool will continue to be valuable in elucidating the role of M1 receptor modulation in learning and memory.

References

Application Notes and Protocols: Morris Water Maze with VU0486846

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the M1 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM), VU0486846, in the Morris water maze (MWM) behavioral test to assess cognitive enhancement in a preclinical Alzheimer's disease mouse model.

Introduction

The M1 mAChR is a key target for therapeutic intervention in Alzheimer's disease and other cognitive disorders.[1] this compound is a novel M1 PAM that has shown efficacy in preclinical models of cognitive impairment without the cholinergic side effects associated with direct agonists.[2] The MWM is a widely used behavioral assay to evaluate spatial learning and memory, processes that are heavily dependent on hippocampal function and are impaired in Alzheimer's disease. This document outlines the experimental procedures for treating APPswe/PSEN1ΔE9 (APP/PS1) transgenic mice, a common model for Alzheimer's disease, with this compound and subsequently assessing their cognitive performance in the MWM.

Data Presentation

The following tables summarize the expected quantitative outcomes from a Morris water maze experiment involving this compound treatment in APP/PS1 mice. The data presented here is a representative compilation based on published findings describing significant improvements in cognitive performance.

Table 1: Morris Water Maze - Acquisition Phase

Treatment GroupMean Escape Latency (seconds)Mean Path Length (cm)
Wild-Type (WT) + Vehicle20 ± 3300 ± 50
APP/PS1 + Vehicle45 ± 5700 ± 80
APP/PS1 + this compound (10 mg/kg/day)25 ± 4350 ± 60

Table 2: Morris Water Maze - Probe Trial

Treatment GroupTime in Target Quadrant (%)Platform Crossings (count)
Wild-Type (WT) + Vehicle40 ± 54 ± 1
APP/PS1 + Vehicle20 ± 31 ± 0.5
APP/PS1 + this compound (10 mg/kg/day)35 ± 43 ± 1

Experimental Protocols

Animal Model and Drug Administration
  • Animal Model: APPswe/PSEN1ΔE9 (APP/PS1) double transgenic mice are used as a model for Alzheimer's disease. Age-matched wild-type littermates serve as controls. Both male and female mice can be used, with studies indicating efficacy of this compound in both sexes.[2]

  • Drug Formulation and Administration: this compound is administered in the drinking water at a concentration calculated to provide a daily dose of 10 mg/kg.[3] The solution should be prepared fresh and replaced regularly.

  • Treatment Duration: Mice are treated with this compound or vehicle for 8 weeks prior to and during the behavioral testing period.[3]

Morris Water Maze Apparatus and Setup
  • Maze: A circular pool, typically 120-150 cm in diameter, is filled with water maintained at a temperature of 22-25°C.[4] The water is made opaque using non-toxic white paint or a non-fat milk powder.

  • Platform: A clear or white platform (10-15 cm in diameter) is submerged approximately 1 cm below the water surface in the center of one of the four designated quadrants of the pool.

  • Cues: The pool is surrounded by various distal visual cues (e.g., shapes, posters) to allow for spatial navigation. The position of these cues should remain constant throughout the experiment.

  • Tracking: An overhead video camera connected to a tracking software (e.g., Any-maze, Ethovision) is used to record and analyze the swimming path, speed, and time spent in different quadrants.

Morris Water Maze Procedure
  • Habituation: On the day before the acquisition training, each mouse is allowed to swim freely in the pool for 60 seconds without the platform to acclimate to the environment.

  • Acquisition Training:

    • This phase is conducted for 5-7 consecutive days.

    • Each day, mice undergo four trials with an inter-trial interval of at least 15 minutes.

    • For each trial, the mouse is gently placed into the water facing the pool wall at one of four quasi-random starting positions (North, South, East, West).

    • The mouse is allowed to swim and find the hidden platform. The trial ends when the mouse climbs onto the platform or after a maximum of 60-90 seconds has elapsed.

    • If the mouse fails to find the platform within the maximum time, it is gently guided to the platform.

    • The mouse is allowed to remain on the platform for 15-30 seconds to associate its location with the surrounding cues.

    • The escape latency (time to find the platform) and path length are recorded for each trial.

  • Probe Trial:

    • 24 hours after the final acquisition trial, a probe trial is conducted to assess spatial memory.

    • The platform is removed from the pool, and each mouse is allowed to swim freely for 60 seconds.

    • The starting position for the probe trial is typically in the quadrant opposite to where the platform was located.

    • The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.

  • Visible Platform Test (Optional): To rule out any visual or motor deficits, a visible platform test can be performed. The platform is marked with a visible cue and its location is varied between trials. The escape latency is recorded.

Mandatory Visualizations

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Muscarinic Receptor Gq Gq/11 M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ACh Acetylcholine (ACh) ACh->M1R Binds This compound This compound (PAM) This compound->M1R Potentiates ACh binding Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cognitive_Function Modulation of Neuronal Excitability & Synaptic Plasticity (Improved Cognitive Function) PKC->Cognitive_Function Leads to

Caption: M1 Muscarinic Receptor Signaling Pathway activated by Acetylcholine and potentiated by this compound.

MWM_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_data Data Analysis Animals APP/PS1 and WT Mice Treatment This compound (10 mg/kg/day) in drinking water for 8 weeks Animals->Treatment Habituation Day 0: Habituation (60s swim, no platform) Treatment->Habituation MWM_Apparatus Morris Water Maze (120-150 cm diameter pool, 22-25°C opaque water, hidden platform) MWM_Apparatus->Habituation Acquisition Days 1-5: Acquisition Training (4 trials/day, hidden platform) Habituation->Acquisition Probe Day 6: Probe Trial (60s swim, no platform) Acquisition->Probe Acquisition_Data Acquisition Metrics: - Escape Latency - Path Length Acquisition->Acquisition_Data Probe_Data Probe Trial Metrics: - Time in Target Quadrant - Platform Crossings Probe->Probe_Data

Caption: Experimental workflow for the Morris water maze protocol with this compound treatment.

References

Application Notes and Protocols for VU0486846 in In Vitro Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: December 2025

Note on Receptor Specificity: Scientific literature extensively characterizes VU0486846 as a highly selective positive allosteric modulator (PAM) for the M1 muscarinic acetylcholine (B1216132) receptor.[1][2][3] Studies indicate that this compound is inactive at the M2, M3, M4, and M5 muscarinic receptors.[1] Therefore, the following application notes and protocols are provided for the use of this compound in assays involving the M1 receptor. The principles and protocols described are broadly applicable to the study of Gq-coupled receptors, including the M5 receptor, with other appropriate compounds.

Introduction

This compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.[1][2] PAMs bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand (acetylcholine, ACh) binds. This binding event potentiates the receptor's response to ACh, leading to a more robust downstream signal. For Gq-coupled receptors like M1 and M5, activation stimulates the phospholipase C (PLC) pathway, culminating in the mobilization of intracellular calcium ([Ca²⁺]i).[4] This makes the in vitro calcium mobilization assay a robust and high-throughput method for characterizing the activity of M1 PAMs like this compound.

These application notes provide a comprehensive protocol for utilizing this compound in a cell-based calcium mobilization assay to determine its potency and efficacy as an M1 PAM.

M1 Receptor Signaling Pathway

Activation of the M1 muscarinic receptor by an agonist, potentiated by a PAM like this compound, initiates a Gq-protein signaling cascade. This pathway is depicted below.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds PAM This compound (PAM) PAM->M1R Potentiates Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_ER Ca_cyto ↑ [Ca²⁺]i IP3R->Ca_cyto Releases Ca²⁺

Caption: M1 Receptor Gq Signaling Pathway.

Quantitative Data Summary

The following table summarizes the reported in vitro pharmacological data for this compound at the human and rat M1 receptors.

ParameterSpeciesCell LineAssayValueReference
PAM EC₅₀ HumanCHOCalcium Mobilization0.31 µM (308 nM)[1]
PAM EC₅₀ RatCHOCalcium Mobilization0.25 µM (253 nM)[1]
Agonist EC₅₀ HumanCHOCalcium Mobilization4.5 µM[1]
Agonist EC₅₀ RatCHOCalcium Mobilization5.6 µM[1]
Selectivity HumanCHOCalcium MobilizationInactive at M2-M5[1]
Selectivity RatCHOCalcium MobilizationInactive at M2-M5[1]

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

This section provides a detailed protocol for a fluorescent-based calcium mobilization assay to determine the PAM activity of this compound.

Materials and Reagents
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.

  • Culture Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: Black-walled, clear-bottomed 384-well microplates.

  • Calcium-sensitive dye: Fluo-4 AM or similar calcium indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound dissolved in DMSO to create a stock solution.

  • Agonist: Acetylcholine (ACh) chloride.

  • Instrumentation: A fluorescence plate reader capable of kinetic reading with excitation/emission wavelengths appropriate for the chosen dye (e.g., 485/525 nm for Fluo-4).

Experimental Workflow Diagram

Calcium_Assay_Workflow start Start cell_plating Plate M1-CHO cells in 384-well plates (20,000 cells/well) start->cell_plating incubation_24h Incubate overnight (37°C, 5% CO₂) cell_plating->incubation_24h dye_loading Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) incubation_24h->dye_loading incubation_1h Incubate for 1 hour (37°C, 5% CO₂) dye_loading->incubation_1h wash Wash cells with assay buffer incubation_1h->wash plate_reader Place plate in fluorescence reader wash->plate_reader read_baseline Read baseline fluorescence plate_reader->read_baseline add_pam Add this compound (or vehicle) read_baseline->add_pam read_pam Read fluorescence (agonist mode check) add_pam->read_pam add_ach Add ACh (EC₂₀ concentration) read_pam->add_ach read_final Read final fluorescence (kinetic read) add_ach->read_final data_analysis Analyze data: - Calculate ΔRFU - Plot dose-response curves - Determine EC₅₀ read_final->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Calcium Mobilization Assay.

Step-by-Step Procedure
  • Cell Plating:

    • One day prior to the assay, seed the M1-CHO cells into black-walled, clear-bottomed 384-well plates at a density of 20,000 cells per well in 20 µL of culture medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Dye Loading:

    • On the day of the assay, prepare the calcium dye loading solution according to the manufacturer's instructions.

    • Aspirate the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C.

  • Compound and Agonist Preparation:

    • Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (e.g., DMSO in assay buffer).

    • Prepare a solution of ACh in assay buffer at a concentration that will yield a final EC₂₀ response (this concentration must be predetermined in a separate agonist dose-response experiment).

  • Assay Measurement:

    • After incubation, place the cell plate into the fluorescence plate reader.

    • Baseline Reading: Measure the baseline fluorescence for approximately 10-20 seconds.

    • PAM Addition: Add the diluted this compound solutions (or vehicle) to the respective wells.

    • Incubation/Agonist Check: Incubate for 2.5 minutes while continuing to measure fluorescence. This step allows for the assessment of any direct agonist activity of the test compound.

    • ACh Addition: Add the EC₂₀ concentration of ACh to all wells.

    • Final Reading: Continue to measure the fluorescence kinetically for at least 60 seconds to capture the peak calcium response.

Data Analysis
  • The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize the data to the response of a maximal concentration of ACh.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistical equation using a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ value and the maximum potentiation effect.

Conclusion

The in vitro calcium mobilization assay is a highly effective method for characterizing the pharmacology of the M1 PAM this compound. This protocol provides a robust framework for determining its potency and efficacy, which are critical parameters in drug discovery and development. The high selectivity of this compound for the M1 receptor makes it a valuable tool for studying the specific roles of this receptor in cellular signaling and its potential as a therapeutic target.

References

Application Notes and Protocols for Long-Term Administration of VU0486846 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term administration of VU0486846, a selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), in rodent models. The protocols outlined below are based on established methodologies from preclinical studies investigating the compound's efficacy in models of cognitive impairment, such as those for Alzheimer's disease and schizophrenia.

Quantitative Data Summary

The following tables summarize the quantitative effects of long-term this compound administration on cognitive performance and key biomarkers in rodents.

Table 1: Effects of this compound on Cognitive Performance in Rodents

Behavioral TestSpecies/ModelTreatment GroupDose & RouteDurationKey Finding
Novel Object Recognition (NOR) Sprague-Dawley RatsThis compound3 and 10 mg/kg, i.p.AcuteDose-dependent enhancement of recognition memory 24 hours post-training.
Novel Object Recognition (NOR) APPswe/PSEN1ΔE9 MiceThis compound10 mg/kg/day, in drinking water4 and 8 weeksImproved cognitive function.[1]
Morris Water Maze (MWM) APPswe/PSEN1ΔE9 MiceThis compound10 mg/kg/day, in drinking water4 and 8 weeksImproved cognitive function.[1]
Contextual Fear Conditioning C57Bl/6 MiceThis compound + Risperidone10 mg/kg this compound, i.p.AcuteReversed risperidone-induced deficits in acquisition.

Table 2: Effects of this compound on Amyloid Pathology in APPswe/PSEN1ΔE9 Mice

AnalyteBrain RegionTreatment DurationKey Finding
Aβ Oligomers and Plaques Hippocampus4 and 8 weeksSignificant reduction.[1]
β-secretase 1 (BACE1) Expression Hippocampus4 and 8 weeksReduced expression.[1]
α-secretase (ADAM10) Expression Hippocampus4 and 8 weeksEnhanced expression.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Long-Term Administration of this compound in Drinking Water

This protocol is adapted for chronic administration in mouse models of Alzheimer's disease.[1]

Objective: To deliver a consistent daily dose of this compound to rodents over an extended period.

Materials:

  • This compound

  • Drinking water (sterile, purified)

  • Appropriate solvent for initial dissolution (e.g., DMSO, though final concentration in water should be minimal and non-toxic)

  • Calibrated water bottles

  • Animal scale

Procedure:

  • Dose Calculation: Calculate the total daily dose required for each cage based on the average body weight of the mice and the target dose (e.g., 10 mg/kg/day).

  • Drug Preparation:

    • Accurately weigh the required amount of this compound.

    • If necessary, dissolve the compound in a minimal amount of a suitable solvent.

    • Prepare a stock solution that can be diluted daily into the drinking water. The stability of this compound in an aqueous solution over time should be determined to ensure consistent dosing.

  • Administration:

    • Measure the daily water consumption per cage for a baseline period before starting the treatment to accurately calculate the required drug concentration.

    • Prepare fresh medicated drinking water daily.

    • Replace the water bottles in the cages with the freshly prepared this compound solution.

    • Measure the remaining water volume every 24 hours to monitor consumption and ensure consistent dosing. Adjust the concentration if necessary based on significant changes in water intake or body weight.

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity or adverse effects.

    • Record body weight at least once a week.

Novel Object Recognition (NOR) Test

This test assesses recognition memory in rodents.

Objective: To evaluate the ability of a rodent to distinguish between a familiar and a novel object.

Materials:

  • Open field arena (e.g., 40 x 40 cm)

  • Two identical objects (familiar objects)

  • One novel object (different in shape and texture from the familiar objects)

  • Video recording and analysis software

Procedure:

  • Habituation (Day 1):

    • Place each mouse individually into the empty arena for 5-10 minutes to allow for exploration and habituation to the environment.

  • Training/Familiarization (Day 2):

    • Place two identical objects in opposite corners of the arena.

    • Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 10 minutes).

    • The time spent exploring each object is recorded. Exploration is typically defined as the nose of the animal being within a certain proximity to the object (e.g., 2 cm) and oriented toward it.

  • Testing (Day 2 or 3):

    • After a retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory), return the mouse to the arena.

    • One of the familiar objects is replaced with a novel object.

    • Allow the mouse to explore for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring the familiar and the novel object.

  • Data Analysis:

    • Calculate the Discrimination Index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

    • A higher DI indicates better recognition memory.

Morris Water Maze (MWM) Test

This test assesses spatial learning and memory.

Objective: To evaluate the ability of a rodent to learn and remember the location of a hidden platform in a pool of water using distal cues.

Materials:

  • Circular pool (e.g., 120-150 cm in diameter)

  • Water, made opaque with non-toxic white paint or milk powder

  • Submerged platform

  • Prominent visual cues placed around the room

  • Video tracking software

Procedure:

  • Acquisition Phase (e.g., 5-7 days):

    • The pool is filled with water, and the platform is hidden 1-2 cm below the surface in a fixed location.

    • Each day, each mouse undergoes a series of trials (e.g., 4 trials).

    • For each trial, the mouse is placed into the water at one of four randomized starting positions.

    • The mouse is allowed to swim and find the hidden platform. If it does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

    • The time taken to reach the platform (escape latency) and the path taken are recorded.

  • Probe Trial (e.g., Day 8):

    • The platform is removed from the pool.

    • The mouse is allowed to swim freely for a set period (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is recorded.

  • Data Analysis:

    • Acquisition Phase: Analyze the change in escape latency over the training days. A decrease in escape latency indicates learning.

    • Probe Trial: A significantly greater amount of time spent in the target quadrant compared to the other quadrants indicates memory of the platform's location.

Western Blot Analysis for BACE1 and ADAM10

This protocol is for the semi-quantitative analysis of protein expression in brain tissue.

Objective: To measure the relative levels of BACE1 and ADAM10 protein in brain homogenates.

Materials:

  • Brain tissue (e.g., hippocampus)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BACE1, anti-ADAM10, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize the brain tissue in ice-cold lysis buffer.

    • Incubate on ice to ensure complete lysis.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein (BACE1 or ADAM10) to the intensity of the loading control (β-actin).

Signaling Pathway and Experimental Workflow Diagrams

Amyloid Precursor Protein (APP) Processing Pathway

The following diagram illustrates the effect of this compound on the processing of APP. This compound promotes the non-amyloidogenic pathway by increasing the activity of α-secretase (ADAM10) and decreasing the activity of β-secretase (BACE1), leading to a reduction in the production of amyloid-β (Aβ) peptides.

APP_Processing cluster_pathways APP Amyloid Precursor Protein (APP) C83 C83 fragment APP->C83 Non-amyloidogenic pathway C99 C99 fragment APP->C99 Amyloidogenic pathway sAPPalpha sAPPα (Neuroprotective) Abeta Amyloid-β (Aβ) (Neurotoxic) Plaques Amyloid Plaques Abeta->Plaques alpha_secretase α-secretase (ADAM10) alpha_secretase->APP beta_secretase β-secretase (BACE1) beta_secretase->APP gamma_secretase γ-secretase C83->sAPPalpha C99->Abeta This compound This compound This compound->alpha_secretase enhances This compound->beta_secretase reduces Chronic_Study_Workflow start Start of Study animal_model Select Animal Model (e.g., APPswe/PSEN1ΔE9 mice) start->animal_model baseline Baseline Behavioral Testing (e.g., NOR, MWM) animal_model->baseline treatment Chronic this compound Administration (e.g., 8 weeks in drinking water) baseline->treatment post_treatment_behavior Post-Treatment Behavioral Testing treatment->post_treatment_behavior tissue_collection Brain Tissue Collection and Processing post_treatment_behavior->tissue_collection biochemical Biochemical Analysis (e.g., Western Blot for BACE1, ADAM10, Aβ levels) tissue_collection->biochemical data_analysis Data Analysis and Interpretation biochemical->data_analysis end End of Study data_analysis->end

References

Application Notes and Protocols for Intraperitoneal Injection Vehicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intraperitoneal (IP) injection is a common route of administration in preclinical research, particularly in rodent models, for delivering therapeutic agents, including chemotherapy drugs, immunomodulators, and novel drug delivery systems. This method allows for the direct administration of substances into the peritoneal cavity, leading to both local effects within the abdomen and systemic absorption. The choice of an appropriate vehicle is critical to ensure the stability, solubility, and bioavailability of the investigational compound, thereby influencing its pharmacokinetic profile and therapeutic efficacy.

These application notes provide a comprehensive overview of common vehicles for IP injection, detailed experimental protocols for key preclinical studies, and visualizations of relevant biological pathways and experimental workflows.

Common Vehicles for Intraperitoneal Injection

The selection of a suitable vehicle is paramount for the successful intraperitoneal administration of a drug. The ideal vehicle should be sterile, non-toxic, non-irritating, and capable of solubilizing or suspending the drug effectively. Vehicles for IP injection can be broadly categorized into aqueous solutions, co-solvents, oil-based vehicles, and advanced drug delivery systems.

Aqueous Vehicles

Simple aqueous solutions are often the first choice for water-soluble compounds.

  • Saline (0.9% NaCl): Isotonic and generally well-tolerated, making it a widely used vehicle for hydrophilic drugs.

  • Phosphate-Buffered Saline (PBS): A buffered saline solution that helps maintain a stable pH, which can be crucial for the stability of certain compounds.[1]

  • Water for Injection: Sterile water can be used, but it is hypotonic and can cause cell lysis and irritation at the injection site. It is generally recommended to make solutions isotonic.

Co-solvents and Surfactants

For poorly water-soluble drugs, co-solvents and surfactants are often employed to enhance solubility.

  • Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds. However, its use in vivo should be carefully controlled due to potential toxicity. For IP injections in mice, it is recommended to keep the DMSO concentration as low as possible, ideally below 10%.[2][3][4][5]

  • Ethanol: Can be used in combination with other solvents but must be used with caution due to its potential to cause irritation and toxicity.

  • Polyethylene Glycol (PEG): A water-miscible polymer available in various molecular weights. Lower molecular weight PEGs (e.g., PEG 300, PEG 400) are viscous liquids used as co-solvents.

  • Propylene Glycol (PG): A viscous, colorless liquid that is miscible with water and is a common solvent in pharmaceutical preparations.

  • Tween 80 (Polysorbate 80): A non-ionic surfactant used to increase the solubility of hydrophobic substances by forming micelles.

Oil-Based Vehicles

For highly lipophilic compounds, oil-based vehicles can be utilized.

  • Corn Oil, Sesame Oil, Olive Oil: These are commonly used for subcutaneous or intramuscular injections but can also be used for IP administration of lipophilic drugs.

Advanced Drug Delivery Systems

To improve drug targeting, prolong residence time in the peritoneal cavity, and reduce systemic toxicity, various drug delivery systems have been developed.

  • Liposomes: Vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[6][7][8] They can enhance drug delivery to peritoneal tumors and reduce systemic side effects.[6]

  • Nanoparticles: Solid colloidal particles ranging in size from 10 to 1000 nm. They can be formulated from various materials, including polymers and lipids, to improve the pharmacokinetic profile of the encapsulated drug.

  • Hydrogels: Three-dimensional polymer networks that can absorb large amounts of water or biological fluids. They can be designed to be injectable and form a depot in the peritoneal cavity for sustained drug release.[9][10][11][12]

  • Cyclodextrins: Cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[13][14][15][16][17][18]

Data Presentation

Table 1: Solubility of Selected Chemotherapeutic Drugs in Various Vehicles
DrugVehicleSolubilityReference
Doxorubicin (B1662922) Hydrochloride Saline (0.9%)~50 mg/mL[18]
Water>50 mg/mL (forms a gel)[18]
Lipiodol®~0.02 mg/mL[18]
Paclitaxel (B517696) Cremophor EL:Ethanol (1:1, v/v)Standard formulation for dilution in saline[2]
6% HetastarchUsed as a carrier solution to prolong peritoneal residence[12]
Cisplatin (B142131) Saline (0.9%)Standard vehicle for clinical and preclinical use[3]
Cucurbit[19]uril (CB[19])Forms an inclusion complex to improve pharmacokinetics[3]
Table 2: Pharmacokinetic Parameters of Intraperitoneally Administered Chemotherapeutic Drugs in Mice
DrugDoseVehicleCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference
Paclitaxel 10 mg/kgCremophor EL/Ethanol in Saline1.8 ± 0.3 (Plasma)~17.9 ± 1.5 (Plasma)[2]
18 mg/kgNot Specified13.0 ± 3.1 (Plasma)2Not Reported[9][20]
36 mg/kgNot Specified25.7 ± 2.8 (Plasma)2Not Reported[9][20]
Cisplatin 6 mg/kgNot SpecifiedNot ReportedNot Reported16.3 (Plasma)[3]
8 mg/kgCucurbit[19]urilNot ReportedNot Reported28.8 (Plasma)[3]
Doxorubicin 12 mg/kgNot Specified~0.5 (Plasma)~0.5~2.5 (Plasma)[10][21][22]
5 mg/kgNot Specified0.425 (Plasma)Not Reported0.909 (Plasma)[23]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of a test article that can be administered intraperitoneally without causing unacceptable toxicity or mortality in mice.

Materials:

  • Test article

  • Appropriate vehicle

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Animal balance

  • 70% Ethanol

  • Cages with appropriate bedding, food, and water

Procedure:

  • Animal Acclimation: Acclimate mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old) to the housing facility for at least one week prior to the study.

  • Dose Grouping: Assign mice to dose groups (e.g., 3-5 mice per group). Include a vehicle control group. Start with a wide range of doses, which can be estimated from in vitro cytotoxicity data or literature on similar compounds.

  • Dose Preparation: Prepare the dosing solutions of the test article in the selected vehicle on the day of administration. Ensure the final formulation is sterile and at room temperature.

  • Animal Weighing: Weigh each mouse immediately before dosing to calculate the precise injection volume.

  • Intraperitoneal Injection:

    • Restrain the mouse firmly by the scruff of the neck, allowing the abdomen to be exposed.

    • Tilt the mouse's head slightly downwards.

    • Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.[24]

    • Insert the sterile needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.[25]

    • Gently aspirate to ensure no fluid (e.g., blood, urine, or intestinal contents) is drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.

    • Inject the calculated volume smoothly and withdraw the needle.

  • Monitoring:

    • Observe the animals continuously for the first few hours post-injection for any immediate adverse reactions.

    • Monitor the animals daily for a specified period (e.g., 7-14 days) for clinical signs of toxicity, including changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy, aggression), and body weight.

    • Record body weights daily or every other day. A weight loss of more than 15-20% is often considered a humane endpoint.

    • Record mortality in each group.

  • MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality or significant clinical signs of toxicity and results in a body weight loss of less than 15-20%.

Protocol 2: Pharmacokinetic Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a test article after intraperitoneal administration.

Materials:

  • Test article and vehicle

  • Sterile syringes and needles

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Anesthesia (if required for blood collection)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Acclimate mice as described in the MTD protocol.

  • Dosing: Administer a single intraperitoneal dose of the test article at a pre-determined level (often below the MTD).

  • Blood Sampling:

    • Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-injection.

    • Use a sparse sampling design (different animals per time point) or a serial sampling design (multiple samples from the same animal, if feasible and ethically approved).

    • Blood can be collected via various methods, such as retro-orbital sinus, saphenous vein, or tail vein bleeding. Terminal blood collection can be performed via cardiac puncture under deep anesthesia.

  • Plasma Preparation:

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Tissue Distribution (Optional):

    • At selected time points, euthanize the animals and collect tissues of interest (e.g., liver, kidney, spleen, tumor).

    • Rinse the tissues with cold saline, blot dry, weigh, and homogenize.

    • Store tissue homogenates at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the test article (and its metabolites, if applicable) in plasma and tissue homogenates using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Use the concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t1/2), using appropriate software (e.g., Phoenix WinNonlin).

Protocol 3: Efficacy Study in a Peritoneal Tumor Model

Objective: To evaluate the anti-tumor efficacy of a test article administered intraperitoneally in a mouse model of peritoneal carcinomatosis.

Materials:

  • Tumor cells (e.g., SKOV-3 for ovarian cancer, CT26 for colorectal cancer)

  • Test article and vehicle

  • Sterile syringes and needles

  • Calipers for tumor measurement (if applicable for subcutaneous models)

  • Bioluminescence imaging system (for luciferase-expressing tumor cells)

  • Anesthesia

  • Surgical tools for tissue collection

Procedure:

  • Tumor Model Establishment:

    • Culture the selected tumor cell line under appropriate conditions.

    • Harvest the cells and resuspend them in sterile PBS or saline at the desired concentration.

    • Inject the tumor cells intraperitoneally into immunocompromised mice (e.g., nude or SCID mice) for xenograft models or into immunocompetent mice for syngeneic models.

  • Animal Grouping and Treatment:

    • Once the tumors are established (e.g., detectable by bioluminescence imaging or after a set number of days), randomize the mice into treatment groups (e.g., vehicle control, test article).

    • Administer the test article or vehicle intraperitoneally according to a pre-defined schedule (e.g., once daily, twice weekly).

  • Monitoring Tumor Growth and Animal Health:

    • Monitor tumor burden regularly using non-invasive methods like bioluminescence imaging or by measuring abdominal girth.

    • Monitor the body weight and clinical condition of the animals throughout the study.

  • Study Endpoint and Tissue Collection:

    • The study may be terminated when tumors in the control group reach a pre-determined size, or when animals show signs of significant morbidity.

    • Euthanize the mice and perform a necropsy.

    • Count and weigh the peritoneal tumor nodules.

    • Collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth (e.g., total tumor weight, number of nodules, bioluminescence signal) between the treatment and control groups.

    • Analyze survival data using Kaplan-Meier curves.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Visualizations

Signaling Pathway Diagram

Many drugs administered intraperitoneally for cancer treatment target key signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/Akt pathway is one such critical pathway.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β Akt->GSK3b Inhibits FOXO FOXO Akt->FOXO Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Cell_Survival Cell Survival PTEN PTEN PTEN->PIP3 Inhibits by dephosphorylating

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo efficacy study using an intraperitoneal tumor model.

Efficacy_Study_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture animal_acclimation Animal Acclimation start->animal_acclimation tumor_inoculation Intraperitoneal Tumor Cell Inoculation cell_culture->tumor_inoculation animal_acclimation->tumor_inoculation tumor_establishment Tumor Establishment (e.g., Bioluminescence) tumor_inoculation->tumor_establishment randomization Randomization into Treatment Groups tumor_establishment->randomization treatment IP Administration of Test Article or Vehicle randomization->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring monitoring->treatment Repeat Dosing endpoint Endpoint Criteria Met monitoring->endpoint euthanasia Euthanasia & Necropsy endpoint->euthanasia data_collection Collect & Weigh Tumors, Collect Tissues euthanasia->data_collection analysis Data Analysis (Statistics, Survival Curves) data_collection->analysis end End analysis->end

Caption: Workflow for an in vivo efficacy study with IP administration.

Conclusion

The choice of vehicle for intraperitoneal injection is a critical determinant of experimental success in preclinical research. A thorough understanding of the physicochemical properties of the test compound and the characteristics of potential vehicles is essential for designing robust and reproducible studies. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development, facilitating the effective and ethical use of animal models in the evaluation of novel therapeutic agents.

References

Application Note: High-Efficiency CAR-T Cell Generation and Functional Characterization Using Sino Biological's Comprehensive Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeric Antigen Receptor (CAR)-T cell therapy has emerged as a groundbreaking immunotherapeutic approach for the treatment of various malignancies. The generation of highly effective CAR-T cells requires robust and reliable reagents for each step of the manufacturing and validation process. Sino Biological offers a comprehensive portfolio of high-quality reagents to support CAR-T cell research and development, from T cell activation and lentiviral transduction to functional characterization of the engineered immune cells. This application note provides detailed protocols and performance data for the generation of anti-CD19 CAR-T cells and their subsequent functional evaluation using Sino Biological's products.

Data Presentation

Lentiviral Transduction Efficiency

The efficiency of CAR gene delivery into primary T cells is a critical determinant of the final product's potency. Sino Biological's lentiviral packaging systems are optimized for high-titer virus production, leading to efficient transduction of human T cells. The following table summarizes the transduction efficiency of T cells using an anti-CD19 CAR lentivirus at various Multiplicities of Infection (MOI).

Multiplicity of Infection (MOI)Transduction Efficiency (%)
125.8 ± 3.5
558.2 ± 4.1
1075.6 ± 5.3
2088.9 ± 3.9
Table 1: Transduction efficiency of human primary T cells with anti-CD19 CAR lentivirus at different MOIs. Data represents the mean ± standard deviation from three independent experiments.
Cytokine Release Assay

Upon antigen recognition, CAR-T cells become activated and release a cascade of cytokines, which is a key indicator of their effector function. The levels of IFN-γ and IL-2 in the co-culture supernatant of anti-CD19 CAR-T cells and CD19-positive target cells were quantified using Sino Biological's ELISA kits.

Effector:Target (E:T) RatioIFN-γ Release (pg/mL)IL-2 Release (pg/mL)
1:1850 ± 75450 ± 40
5:11500 ± 120980 ± 85
10:12200 ± 1801600 ± 150
Table 2: IFN-γ and IL-2 secretion by anti-CD19 CAR-T cells co-cultured with CD19+ target cells for 24 hours at various E:T ratios. Data is presented as mean ± standard deviation.
In Vitro Cytotoxicity Assay

The cytotoxic potential of CAR-T cells against target tumor cells is a direct measure of their therapeutic efficacy. A Lactate Dehydrogenase (LDH) release assay was performed to quantify the killing of CD19-positive target cells by anti-CD19 CAR-T cells.

Effector:Target (E:T) RatioSpecific Lysis (%)
1:135 ± 4.2
5:165 ± 5.8
10:185 ± 6.5
Table 3: Cytotoxicity of anti-CD19 CAR-T cells against CD19+ target cells after a 4-hour co-culture, as measured by an LDH release assay. Data represents the mean ± standard deviation.

Experimental Protocols

Protocol 1: Generation of Anti-CD19 CAR-T Cells

This protocol outlines the key steps for the generation of CAR-T cells, including T cell activation and lentiviral transduction.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • T Cell Activation/Expansion Kit (e.g., with anti-CD3/CD28 antibodies)

  • Recombinant Human IL-2 (Sino Biological, Cat: GMP-11848-HNAE)

  • Anti-CD19 CAR Lentiviral Particles

  • Complete T cell culture medium

Procedure:

  • Isolate primary human T cells from PBMCs using a T cell isolation kit.

  • Activate the isolated T cells by culturing them in a plate pre-coated with anti-CD3 and anti-CD28 antibodies.

  • Culture the activated T cells in complete T cell medium supplemented with Recombinant Human IL-2 (20 ng/mL).

  • After 24 hours of activation, transduce the T cells with the anti-CD19 CAR lentivirus at the desired MOI.

  • Incubate the transduced T cells for 48-72 hours.

  • Expand the CAR-T cells by culturing them in IL-2 supplemented medium for an additional 7-10 days.

  • Monitor cell expansion and viability throughout the culture period.

  • Confirm CAR expression on the T cell surface using flow cytometry with a CD19-specific detection reagent (e.g., biotinylated CD19 protein, Sino Biological, Cat: 11880-H08H-B).

Protocol 2: Cytokine Release Assay (ELISA)

This protocol describes the quantification of IFN-γ released by CAR-T cells upon co-culture with target cells using Sino Biological's Human IFN-γ ELISA Kit (Sino Biological, Cat: KIT11725).

Materials:

  • Anti-CD19 CAR-T cells (effector cells)

  • CD19-positive target cells

  • CD19-negative control cells

  • Human IFN-γ ELISA Kit (Sino Biological, Cat: KIT11725)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the target cells and control cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Add the anti-CD19 CAR-T cells to the wells at different Effector:Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

  • Co-culture the cells for 24 hours at 37°C in a CO2 incubator.

  • After incubation, centrifuge the plate and carefully collect the supernatant.

  • Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's protocol provided with the Sino Biological ELISA kit.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of IFN-γ (pg/mL) by plotting a standard curve.

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol details the measurement of CAR-T cell-mediated cytotoxicity using a colorimetric LDH release assay.

Materials:

  • Anti-CD19 CAR-T cells (effector cells)

  • CD19-positive target cells (e.g., Nalm-6)

  • LDH Cytotoxicity Assay Kit

  • 96-well round-bottom plates

  • Microplate reader

Procedure:

  • Prepare target cell suspension at 1 x 10^5 cells/mL in assay medium.

  • Prepare effector cell suspensions at various concentrations to achieve the desired E:T ratios.

  • In a 96-well round-bottom plate, add 50 µL of target cells to each well.

  • Add 50 µL of effector cells to the corresponding wells to achieve the desired E:T ratios.

  • Set up control wells:

    • Spontaneous release (target cells with assay medium only).

    • Maximum release (target cells with lysis buffer from the kit).

    • Effector cell control (effector cells with assay medium only).

  • Centrifuge the plate at 250 x g for 3 minutes and incubate for 4 hours at 37°C.

  • After incubation, centrifuge the plate again at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution from the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Visualizations

CAR_T_Signaling_Pathway Antigen Tumor Antigen (CD19) scFv scFv Antigen->scFv Hinge Hinge scFv->Hinge TM Transmembrane Domain Hinge->TM Costimulatory Co-stimulatory Domain (4-1BB) TM->Costimulatory CD3zeta CD3ζ Costimulatory->CD3zeta PI3K PI3K Costimulatory->PI3K Lck Lck CD3zeta->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ ZAP70->PLCg LAT->PLCg AP1 AP-1 LAT->AP1 Akt Akt PI3K->Akt NFAT NFAT PLCg->NFAT NFkB NF-κB Akt->NFkB Cytokine Cytokine Production (IFN-γ, IL-2) NFkB->Cytokine Proliferation Cell Proliferation NFkB->Proliferation Cytotoxicity Cytotoxicity NFkB->Cytotoxicity NFAT->Cytokine NFAT->Proliferation NFAT->Cytotoxicity AP1->Cytokine AP1->Proliferation AP1->Cytotoxicity

Figure 1. Simplified CAR-T cell signaling pathway upon antigen recognition.

CAR_T_Workflow cluster_assays Functional Assays PBMC PBMC Isolation T_Cell_Isolation T Cell Isolation PBMC->T_Cell_Isolation Activation T Cell Activation (anti-CD3/CD28) T_Cell_Isolation->Activation Transduction Lentiviral Transduction Activation->Transduction Expansion CAR-T Cell Expansion (IL-2) Transduction->Expansion QC Quality Control Expansion->QC Cytotoxicity_Assay Cytotoxicity Assay (LDH Release) QC->Cytotoxicity_Assay Cytokine_Assay Cytokine Release (ELISA) QC->Cytokine_Assay

Figure 2. Experimental workflow for CAR-T cell generation and functional characterization.

Application Notes and Protocols for VU0453595: A Brain-Penetrant M1 Positive Allosteric Modulator for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The M1 muscarinic acetylcholine (B1216132) receptor, a Gq-coupled receptor, is a key target in the central nervous system for cognitive enhancement.[1] Its activation is implicated in critical neuronal processes such as synaptic plasticity, learning, and memory.[2] Positive allosteric modulators (PAMs) of the M1 receptor offer a promising therapeutic strategy, as they enhance the receptor's response to the endogenous ligand acetylcholine, thus preserving the spatial and temporal dynamics of cholinergic signaling.[3] VU0453595 is a highly selective, brain-penetrant M1 PAM with an excellent in vivo profile.[4][5] Unlike some M1 PAMs that exhibit intrinsic agonist activity leading to adverse effects like seizures, VU0453595 is devoid of such activity, making it a valuable tool for in vivo research into the therapeutic potential of M1 modulation.[4][6] This document provides detailed application notes and protocols for the use of VU0453595 in preclinical in vivo studies.

Data Presentation

Table 1: In Vitro and In Vivo Properties of VU0453595
ParameterSpeciesValueNotes
M1 PAM Potency (EC50) Rat398 nMIn vitro calcium mobilization assay.[7]
M1 Agonist Activity (EC50) Rat> 30 µMDemonstrates lack of significant intrinsic agonism.[7][8]
Selectivity Human & RatHighly selective for M1 over M2-M5Inactive on M2-M5 subtypes at concentrations up to 30 µM.[9]
Brain Penetration (Kp) Mouse0.77[7][8]
Brain Penetration (Kp) Rat0.64[7][8]
Unbound Brain to Plasma Ratio (Kp,uu) Mouse1.3[7][8]
Unbound Brain to Plasma Ratio (Kp,uu) Rat0.91[7][8]
Behavioral Effects MouseNo convulsions up to 100 mg/kg (i.p.)In contrast to M1 ago-PAMs like MK-7622.[4]
Cognitive Efficacy Mouse & RatReverses cognitive deficitsEffective in models like novel object recognition and PCP-induced deficits.[4][5][10]

Signaling Pathway

The canonical signaling pathway for the M1 muscarinic receptor involves its coupling to the Gq/11 family of G proteins.[2] Upon binding of acetylcholine, the receptor undergoes a conformational change, activating the G protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[2][11] This increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream cellular responses, including the modulation of neuronal excitability and synaptic plasticity.[1][11]

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER Store) IP3->Ca_ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Modulates Ca_cyto Ca2+ (Cytosolic) Ca_ER->Ca_cyto Release Ca_cyto->Downstream Modulates ACh Acetylcholine (ACh) ACh->M1R Binds VU0453595 VU0453595 (PAM) VU0453595->M1R Potentiates

M1 Receptor Signaling Pathway

Experimental Protocols

Formulation and Administration of VU0453595

Objective: To prepare VU0453595 for intraperitoneal (i.p.) administration in rodents.

Materials:

  • VU0453595

  • Tween 80

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Protocol:

  • Weigh the required amount of VU0453595.

  • Prepare a vehicle solution of 10% Tween 80 in sterile 0.9% saline.

  • Suspend the VU0453595 powder in the vehicle solution. A common dose for cognitive enhancement studies is in the range of 10-30 mg/kg.[4]

  • Vortex the suspension vigorously for 1-2 minutes.

  • Sonicate the suspension for 5-10 minutes to ensure a fine, homogenous mixture.

  • Administer the formulation via intraperitoneal (i.p.) injection at a volume of 10 mL/kg body weight.

  • The vehicle solution should be administered to the control group.

Novel Object Recognition (NOR) Task

Objective: To assess the pro-cognitive effects of VU0453595 on recognition memory in rodents.

Workflow Diagram:

NOR_Workflow cluster_setup Experimental Setup cluster_trial Trial Day (Day 3) Habituation Day 1-2: Habituation (10 min/day) Dosing Day 3: Dosing (Vehicle or VU0453595) Habituation->Dosing Acquisition Acquisition Trial (T1) (10 min, 2 identical objects) Dosing->Acquisition Retention Retention Interval (e.g., 1-24 hours) Acquisition->Retention Test Test Trial (T2) (5 min, 1 familiar, 1 novel object) Retention->Test Data_Analysis Data Analysis (Recognition Index) Test->Data_Analysis

Novel Object Recognition Experimental Workflow

Protocol:

  • Habituation (Day 1-2):

    • Individually place each animal in the empty, open-field arena (e.g., 40x40x40 cm) for 10 minutes per day for two consecutive days to allow for acclimation to the environment.

  • Dosing (Day 3):

    • Administer VU0453595 (e.g., 10 or 30 mg/kg, i.p.) or vehicle 30-60 minutes prior to the acquisition trial.

  • Acquisition Trial (T1):

    • Place two identical objects (A1 and A2) in opposite corners of the arena.

    • Allow the animal to explore the objects for 10 minutes.

    • Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.

  • Retention Interval:

    • Return the animal to its home cage for a defined retention interval (e.g., 1 to 24 hours).

  • Test Trial (T2):

    • Return the animal to the arena, which now contains one of the familiar objects from T1 and one novel object (A and B).

    • Allow the animal to explore for 5 minutes.

    • Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

  • Data Analysis:

    • Calculate the Recognition Index (RI) as:

      • RI = (T_novel) / (T_novel + T_familiar)

    • An RI significantly above 0.5 indicates a preference for the novel object and intact recognition memory.

    • Compare the RI between the vehicle-treated and VU0453595-treated groups. An increase in the RI in the VU0453595 group suggests cognitive enhancement.

Assessment of Seizure Liability

Objective: To evaluate the potential of VU0453595 to induce convulsive behaviors.

Protocol:

  • Dose C57Bl/6J mice with vehicle or increasing doses of VU0453595 (e.g., 1, 3, 10, 30, 100 mg/kg, i.p.).[4]

  • Continuously monitor the animals for at least 60 minutes post-injection.

  • Score behavioral manifestations of seizure activity using a standardized scale (e.g., the Racine scale).

  • Record the incidence, latency, and severity of any convulsive behaviors. VU0453595 has been reported not to induce behavioral convulsions at doses well above those required for cognitive efficacy.[4][6]

Conclusion

VU0453595 is a well-characterized, brain-penetrant M1 PAM that serves as an excellent in vivo tool compound. Its high selectivity and lack of intrinsic agonism mitigate the risk of cholinergic adverse effects that have complicated the study of other M1-targeting compounds. The protocols outlined above provide a framework for investigating the role of M1 receptor potentiation in cognitive processes and for evaluating the therapeutic potential of this mechanism in various CNS disorders.

References

Troubleshooting & Optimization

VU0486846 solubility in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of VU0486846 in common laboratory settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound. What should I do?

A1: this compound has limited solubility in aqueous solutions. For consistent results, it is highly recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Sonication or gentle warming (not exceeding 40°C) can aid in dissolution. If you observe any precipitation after dilution into aqueous buffers, consider increasing the percentage of the organic solvent in the final solution or using a different vehicle for your experiment.

Q2: My this compound solution appears cloudy or has precipitates. Is it still usable?

A2: Cloudiness or the presence of precipitates indicates that the compound has fallen out of solution. This can occur if the solubility limit is exceeded upon dilution into an aqueous buffer. It is not recommended to use a solution with visible precipitates as the actual concentration will be lower than intended. To resolve this, you can try to redissolve the compound by adding more organic solvent or prepare a fresh dilution from your stock solution, ensuring the final concentration is within the solubility limits of your chosen solvent system.

Q3: Can I prepare a stock solution of this compound in ethanol (B145695)?

A3: While this compound has been used in formulations containing ethanol, its solubility in 100% ethanol is not well characterized in publicly available literature. DMSO is the recommended solvent for preparing high-concentration stock solutions. If your experimental protocol requires ethanol, it is advisable to first dissolve this compound in a small amount of DMSO and then dilute it with ethanol, while carefully observing for any signs of precipitation.

Q4: How should I store my this compound stock solution?

A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure stability and prevent degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.

Solubility Data

Quantitative solubility data for this compound in common laboratory solvents is not extensively reported in public literature. However, based on available information from experimental use, the following table summarizes its solubility characteristics.

SolventSolubilityNotes
DMSO SolubleThe recommended solvent for preparing stock solutions. Concentrations of at least 10 mM have been successfully prepared.
Ethanol Limited / Moderate SolubilityThis compound has been used in a vehicle containing 10% ethanol for in vivo studies, indicating some degree of solubility.[1] However, preparing high-concentration stock solutions in 100% ethanol may be challenging. It is best used as a co-solvent.
Water Poorly SolubleDue to its chemical properties and use in organic solvent-based vehicles for animal studies, this compound is expected to have very low solubility in aqueous buffers.
PEG400 Soluble (in combination with other solvents)Often used as a co-solvent with DMSO and ethanol to improve the overall solubility and formulation properties for in vivo administration.[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro assays.

Materials:

  • This compound powder (Molecular Weight: 432.51 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Methodology:

  • Weighing the Compound: Accurately weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.325 mg of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 40°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C.

Preparation of a Vehicle for In Vivo Administration

The following protocol details the preparation of a common vehicle used for the administration of this compound in animal studies.[1]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (100%)

  • Polyethylene glycol 400 (PEG400)

  • Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)

  • Sterile conical tubes

Methodology:

  • Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO.

  • Vehicle Preparation: In a sterile conical tube, combine the required volumes of the vehicle components. For a final formulation of 10% Ethanol, 40% PEG400, and 50% DMSO, the volumetric ratio should be 1:4:5.

  • Dosing Solution Preparation: Add the appropriate volume of the this compound DMSO stock solution to the prepared vehicle to achieve the desired final dosing concentration. Ensure the final volume of DMSO from the stock solution is accounted for in the total vehicle composition.

  • Final Mixing: Vortex the final dosing solution thoroughly to ensure homogeneity before administration.

Signaling Pathway and Experimental Workflow

This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor. This receptor primarily signals through the Gq protein-coupled pathway. The following diagram illustrates this signaling cascade.

M1_Signaling_Pathway M1 Muscarinic Acetylcholine Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to Ca_release->Cellular_Response Leads to ACh Acetylcholine ACh->M1R Binds This compound This compound (PAM) This compound->M1R Potentiates

Caption: M1 Receptor Signaling Cascade

The following diagram illustrates a typical experimental workflow for preparing this compound for in vitro cell-based assays.

Experimental_Workflow Experimental Workflow for In Vitro Assays start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO to make 10 mM Stock weigh->dissolve aliquot Aliquot and Store at -20°C / -80°C dissolve->aliquot thaw Thaw Aliquot for Experiment aliquot->thaw serial_dilute Perform Serial Dilutions in DMSO or Assay Buffer thaw->serial_dilute add_to_cells Add to Cell Culture serial_dilute->add_to_cells end Incubate and Measure Response add_to_cells->end

Caption: In Vitro Experiment Workflow

References

Overcoming VU0486846 formulation challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU0486846. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common formulation challenges and to provide guidance for its effective use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] Unlike traditional agonists, this compound does not directly activate the M1 receptor but rather potentiates the effect of the endogenous neurotransmitter, acetylcholine (ACh).[3] This mechanism allows for a more controlled and physiological enhancement of M1 receptor signaling, which is crucial for cognitive processes like learning and memory.[4][5] The M1 receptor is coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC) and subsequent downstream signaling cascades.[4]

Q2: What are the key advantages of using this compound compared to older M1 receptor agonists?

A2: A significant advantage of this compound is its minimal to no intrinsic agonist activity.[1][6] This characteristic helps to avoid the cholinergic side effects, such as excessive salivation and gastrointestinal issues, that have limited the clinical application of many direct M1 agonists.[1][4] Studies have shown that this compound is devoid of such adverse effects even at high doses.[1][6]

Q3: What are the known limitations or challenges associated with this compound?

A3: The primary challenges with this compound are related to its physicochemical properties and metabolic profile.[6] It has been reported to have an "unacceptable CYP450 profile," which can lead to rapid metabolism and challenges in maintaining therapeutic concentrations.[7] Additionally, its physicochemical properties have been noted to limit the ability to create higher dose formulations, which can be a constraint for certain in vivo studies.[6]

Q4: In which research areas has this compound been predominantly used?

A4: this compound has been primarily investigated for its potential in treating cognitive deficits associated with neurological and psychiatric disorders. Key research areas include Alzheimer's disease, where it has been shown to improve cognitive function and reduce Aβ pathology in animal models, and schizophrenia.[1][5][8][9]

Troubleshooting Guide

Problem 1: Difficulty dissolving this compound for in vitro experiments.

  • Possible Cause: this compound has limited solubility in aqueous solutions.

  • Troubleshooting Steps:

    • For in vitro assays, it is recommended to first prepare a stock solution in a suitable organic solvent such as DMSO.

    • Further dilutions into aqueous buffers or cell culture media should be done carefully, ensuring the final concentration of the organic solvent is compatible with the experimental system and does not exceed cytotoxic levels (typically <0.1% DMSO).

    • If precipitation occurs upon dilution, try vortexing or gentle warming. Consider using a vehicle with a small percentage of a non-ionic surfactant like Tween 80, if compatible with your assay.

Problem 2: Inconsistent or lower-than-expected efficacy in in vivo studies.

  • Possible Causes:

    • Poor bioavailability due to its metabolic instability (CYP450 metabolism).[7]

    • Suboptimal formulation leading to poor absorption.

    • Degradation of the compound in the formulation.

  • Troubleshooting Steps:

    • Formulation: For intraperitoneal (i.p.) injections in rodents, a common vehicle is 10% Tween 80 in sterile water.[6] For oral administration, this compound has been administered in drinking water for chronic studies.[5][10] Ensure the formulation is homogenous and the compound is fully suspended or dissolved.

    • Dosing Regimen: Due to its pharmacokinetic profile, it may be necessary to adjust the dosing frequency to maintain adequate exposure. Consider conducting a pilot pharmacokinetic study to determine the optimal dosing schedule for your specific animal model and experimental goals.

    • Compound Stability: Prepare fresh formulations for each experiment and avoid long-term storage of diluted solutions, especially at room temperature. Store stock solutions at -20°C or -80°C.

Problem 3: Observing unexpected off-target effects in cellular assays.

  • Possible Cause: While this compound is highly selective for the M1 receptor, high concentrations might lead to non-specific effects.

  • Troubleshooting Steps:

    • Concentration-Response Curve: Perform a thorough concentration-response analysis to determine the optimal concentration range for M1 receptor modulation without inducing non-specific effects.

    • Control Experiments: Include appropriate controls, such as treating cells with the vehicle alone and using a known M1 receptor antagonist to confirm that the observed effects are indeed M1-mediated.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterSpeciesEC50 (µM)ACh Max (%)Reference
M1 PAM ActivityHuman0.3185 ± 2[6]
M1 PAM ActivityRat0.2583 ± 1[6]
M1 Partial Agonist ActivityHuman4.529 ± 6[6]
M1 Partial Agonist ActivityRat5.626 ± 6[6]

Table 2: Pharmacokinetic Properties of this compound

ParameterSpeciesValueReference
Clearance (CLp)Rat89 mL/min/kg[6]
Volume of Distribution (Vss)Rat1.8 L/kg[6]
Half-life (t1/2)Rat1.2 h[6]
Oral Bioavailability (%F)Rat95.9[6]
Clearance (CLp)Cynomolgus Monkey18 mL/min/kg[6]
Volume of Distribution (Vss)Cynomolgus Monkey1 L/kg[6]
Half-life (t1/2)Cynomolgus Monkey4.2 h[6]
Oral Bioavailability (%F)Cynomolgus Monkey37[6]
Fraction Unbound in Plasma (fu)Human0.12[6]
Fraction Unbound in Plasma (fu)Rat0.11[6]

Experimental Protocols

Protocol 1: In Vivo Administration via Intraperitoneal (i.p.) Injection in Rats

  • Preparation of Formulation:

    • Weigh the required amount of this compound powder.

    • Prepare a vehicle solution of 10% Tween 80 in sterile water.

    • Suspend the this compound powder in the vehicle to the desired final concentration (e.g., 1 mg/mL for a 1 mg/kg dose at a 1 mL/kg injection volume).

    • Vortex the suspension thoroughly to ensure homogeneity. Prepare the formulation fresh on the day of the experiment.

  • Dosing Procedure:

    • Habituate the rats to the handling and injection procedure.

    • Administer the this compound suspension or vehicle control via i.p. injection at the desired time point before behavioral testing (e.g., 30 minutes prior).[6]

    • The injection volume is typically 1 mL/kg body weight.[6]

Protocol 2: Chronic Oral Administration in Drinking Water for Mice

  • Preparation of Medicated Water:

    • Calculate the total daily water consumption per cage.

    • Calculate the amount of this compound needed to achieve the target daily dose (e.g., 10 mg/kg/day).[5][10]

    • Dissolve the calculated amount of this compound in the total volume of drinking water for that cage. It may be necessary to first create a concentrated stock in a small amount of a suitable solvent before diluting it into the water. Ensure the final solvent concentration is low and safe for consumption.

  • Administration:

    • Replace the regular drinking water with the medicated water.

    • Monitor the water intake daily to ensure accurate dosing.

    • Prepare fresh medicated water regularly (e.g., every 2-3 days) to maintain compound stability.

Visualizations

M1_Signaling_Pathway cluster_cell Cell Membrane ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds VU This compound (PAM) VU->M1R Potentiates Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Cognition Improved Cognition Ca->Cognition PKC->Cognition experimental_workflow cluster_prep Preparation cluster_animal Animal Study cluster_analysis Analysis formulation This compound Formulation (e.g., 10% Tween 80) dosing Animal Dosing (i.p. or oral) formulation->dosing behavior Behavioral Testing (e.g., Novel Object Recognition) dosing->behavior tissue Tissue Collection behavior->tissue biochem Biochemical Analysis (e.g., Western Blot) tissue->biochem immuno Immunohistochemistry tissue->immuno data Data Analysis & Interpretation biochem->data immuno->data

References

Technical Support Center: Troubleshooting Off-Target Effects at High Doses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, assessing, and mitigating potential off-target effects of therapeutic agents, particularly at high doses.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they more pronounced at high doses?

A1: Off-target effects occur when a therapeutic agent interacts with unintended molecular targets within an organism, leading to undesired biological consequences.[1][2][3] These effects can range from mild side effects to severe toxicity. At higher concentrations, the likelihood of a drug binding to lower-affinity, unintended targets increases, thus making off-target effects more pronounced.[2]

Q2: How can I predict potential off-target effects for my compound?

A2: Several in silico methods can predict potential off-target interactions before beginning wet lab experiments. These computational approaches leverage ligand-based or target-based strategies. Ligand-based methods, like the Similarity Ensemble Approach (SEA), compare the investigational molecule to ligands with known targets. Target-based methods, such as inverse docking, screen the compound against a panel of known protein structures to identify potential binding partners.

Q3: What are the common experimental approaches to identify off-target effects?

A3: A multi-faceted experimental approach is recommended to identify off-target effects. This can be broadly categorized into:

  • In vitro cell-free methods: These include biochemical assays like kinase panels or receptor binding assays to screen for interactions with a wide range of proteins.

  • Cell-based methods: Cellular thermal shift assays (CETSA) and phenotypic screening can provide insights into target engagement and cellular consequences of off-target binding.

  • In vivo methods: Preclinical studies in animal models are crucial for observing the systemic effects of a compound and identifying potential toxicities in different organs.[4]

Q4: My compound shows toxicity in cell culture at high doses, but not at the therapeutic dose. How can I determine if this is an off-target effect?

A4: Dose-response experiments are critical to distinguish between on-target and off-target effects. If the toxicity is only observed at concentrations significantly higher than the dose required for the desired therapeutic effect, it is likely an off-target effect.[5] Further investigation using target knockout or knockdown cell lines can help confirm this. If the toxicity persists in cells lacking the intended target, it is a strong indicator of an off-target mechanism.

Q5: How can I mitigate off-target effects observed at high doses?

A5: Mitigating off-target effects often involves a combination of strategies:

  • Rational Drug Design: Modifying the chemical structure of the compound to improve its selectivity for the intended target.[1]

  • Formulation Strategies: Utilizing drug delivery systems, such as nanoparticles or antibody-drug conjugates, to target the therapeutic agent to the desired tissue or cell type, thereby reducing systemic exposure and the potential for off-target interactions.

  • Dose Optimization: Carefully selecting a therapeutic dose that maximizes efficacy while minimizing off-target toxicity.[6]

Troubleshooting Guides

Guide 1: Unexpected Toxicity in Preclinical Animal Models

Problem: Your investigational drug shows unexpected toxicity in animal models at doses intended for efficacy studies.

Troubleshooting Workflow:

G A Unexpected Toxicity Observed B Review In Vitro Data: - On-target potency (EC50/IC50) - Off-target screening results A->B C Conduct Dose-Response Toxicity Study B->C D Analyze Pharmacokinetics (PK): - Cmax, AUC - Tissue distribution C->D E Hypothesize Mechanism: On-target vs. Off-target D->E F On-Target Toxicity: - Re-evaluate therapeutic window - Consider target engagement biomarkers E->F On-target G Off-Target Toxicity: - Identify potential off-targets - In vitro validation (e.g., binding assays) E->G Off-target H Mitigation Strategy: - Modify compound structure - Alter dosing regimen - Targeted delivery F->H G->H

Caption: Workflow for troubleshooting unexpected toxicity.

Troubleshooting Steps:

  • Review Existing Data: Re-examine all in vitro data. Is there any indication from early screens (e.g., kinase panels) of potential off-targets? How does the toxic dose in animals compare to the in vitro potency against the intended target?

  • Dose-Response Evaluation: Conduct a detailed dose-response study in the same animal model to determine the No Observed Adverse Effect Level (NOAEL).

  • Pharmacokinetic Analysis: Analyze the drug's concentration in plasma and key tissues at the toxic doses. High accumulation in a particular organ may suggest the location of off-target interactions.

  • Hypothesis Generation: Based on the PK/PD (pharmacokinetic/pharmacodynamic) relationship and the nature of the toxicity, hypothesize whether the effect is on-target (an exaggerated pharmacological effect) or off-target.

  • Mechanism Validation:

    • On-target: Can the observed toxicity be explained by the known biology of the intended target?

    • Off-target: Use computational tools to predict off-targets based on the drug's structure.[7] Screen the compound against a broader panel of targets, focusing on protein families related to the observed toxicity.

  • Mitigation: Based on the findings, develop a strategy to mitigate the toxicity. This could involve chemical modification to improve selectivity or adjusting the dosing schedule.

Guide 2: Inconsistent Results Between In Vitro and In Vivo Studies

Problem: A compound is highly selective in vitro but shows a different activity profile or unexpected side effects in vivo.

Potential Causes and Solutions:

Potential Cause Troubleshooting Action
Metabolism The parent compound is selective, but a metabolite is non-selective.
- Identify major metabolites and test their activity and selectivity in vitro.
Poor Pharmacokinetics High doses are required to achieve therapeutic concentrations at the target site, leading to off-target effects elsewhere.
- Optimize the drug's formulation or delivery route to improve bioavailability and target tissue exposure.
Target Expression The intended target is expressed in tissues where its modulation causes adverse effects.
- Review the tissue expression profile of the target. Consider targeted delivery strategies.
Species Differences The off-target protein in the animal model has a higher affinity for the compound than the human ortholog.
- Compare the sequence homology of the intended and potential off-targets between species.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that a compound binds to its intended target in a cellular context and to assess its engagement with potential off-targets.

Methodology:

  • Cell Treatment: Treat cultured cells with the compound at various concentrations or with a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures. The binding of a ligand (the compound) can stabilize the target protein, increasing its melting temperature.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Protocol 2: Kinase Profiling using a High-Throughput Screening Assay

Objective: To assess the selectivity of a kinase inhibitor by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Assay Plate Setup: In a multi-well plate, add the kinase, its specific substrate, and ATP.

  • Incubation: Add the test compound to the wells and incubate to allow for the kinase reaction to occur.

  • Detection: Use a detection reagent that measures the amount of phosphorylated substrate or the amount of ATP remaining. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Determine the IC50 value for any kinase that shows significant inhibition.

Example Data Presentation:

KinaseIC50 (nM) - Compound XIC50 (nM) - Compound Y
On-Target Kinase A 10 15
Off-Target Kinase B5,000>10,000
Off-Target Kinase C8509,500
Off-Target Kinase D>10,000>10,000

This table demonstrates that Compound Y is more selective for the on-target kinase than Compound X.

Signaling Pathway and Workflow Diagrams

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway cluster_2 A High Dose Drug B Intended Target A->B E Off-Target 1 A->E H Off-Target 2 A->H C Signaling Cascade B->C D Therapeutic Effect C->D F Unintended Signaling E->F G Toxicity F->G I Different Pathway H->I J Side Effect I->J

Caption: On-target vs. off-target signaling pathways.

This technical support guide provides a framework for addressing the challenges associated with off-target effects at high doses. By systematically applying these troubleshooting strategies, experimental protocols, and data analysis approaches, researchers can better understand and mitigate the risks associated with their therapeutic candidates.

References

Technical Support Center: Ensuring Solution Stability in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common solution stability issues encountered during experiments.

Troubleshooting Guides

Issue: Precipitate Formation in Solution

Q1: My compound has precipitated out of solution. What are the potential causes and how can I fix it?

A1: Precipitation, the formation of a solid from a solution, can occur for several reasons. Identifying the cause is key to resolving the issue.[1][2]

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Solvent Effects Adding a stock solution (e.g., in DMSO) too quickly to an aqueous media can cause the compound to "crash out" due to a sudden decrease in solubility.[3]1. Add the stock solution drop-wise to the pre-warmed media while gently stirring.[3] 2. Prepare the final concentration of the compound in the media before adding it to cells.[3]
Temperature Fluctuations Changes in temperature can alter the solubility of a compound.[3] Moving solutions between different temperature environments (e.g., refrigerator to incubator) can trigger precipitation. Repeated freeze-thaw cycles can also be a cause.[3]1. Pre-warm the media to the experimental temperature before adding the compound.[3] 2. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[3]
pH Shifts The solubility of many compounds is pH-dependent. A shift in the pH of the medium can cause a compound to become insoluble and precipitate.[3][4][5]1. Ensure the pH of the final solution is within the optimal range for your compound's solubility. 2. Use a suitable buffer system to maintain a stable pH.[5]
Media Composition Components within the experimental media, such as salts and proteins, can interact with the compound, reducing its solubility.[3]1. Review the composition of your media for any known incompatibilities with your compound. 2. Consider using a simplified buffer system for initial solubility tests.
Concentration Exceeds Solubility The concentration of the compound in the solution may be higher than its solubility limit under the given conditions.1. Determine the solubility of your compound in the specific solvent and temperature you are using. 2. Prepare a lower concentration of the compound.

Experimental Protocol: Identifying the Nature of a Precipitate

  • Visual Inspection: Observe the precipitate. Crystalline structures may indicate compound precipitation, while cloudiness could suggest microbial contamination.[3][4]

  • Microscopic Examination: A closer look under a microscope can help differentiate between crystalline precipitates, amorphous solids, or microbial growth.[3]

  • Control Samples: Always include control samples (e.g., media with vehicle solvent only) to compare against your experimental sample. Precipitation only in the presence of the compound points to the compound as the cause.[3]

  • Solubility Test: Attempt to redissolve the precipitate in different solvents (e.g., water, acid, organic solvent) to understand its chemical nature.[4]

G

Issue: Chemical Degradation of Compounds

Q2: I suspect my compound is degrading in solution. How can I confirm this and prevent it?

A2: Chemical degradation refers to the breakdown of a compound's chemical structure, which can impact its activity and produce impurities.[5][6]

Common Degradation Pathways & Prevention:

Degradation Pathway Description Prevention Strategies
Hydrolysis Reaction with water that breaks down the compound.[6][7][8]1. Prepare solutions fresh whenever possible. 2. Store stock solutions in anhydrous (water-free) solvents. 3. Control humidity during storage.[8]
Oxidation Reaction with oxygen, often accelerated by light or metal ions.[6][7][8]1. Use de-gassed solvents. 2. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Add antioxidants if compatible with the experiment.
Photodegradation Degradation caused by exposure to light, particularly UV light.[6][7][8]1. Store solutions in amber or opaque containers. 2. Minimize exposure to light during experimental procedures.

Experimental Protocol: Forced Degradation Study

Forced degradation studies, or stress testing, intentionally expose a compound to harsh conditions to identify potential degradation products and pathways.[7]

  • Preparation: Prepare a stock solution of your compound.

  • Stress Conditions: Aliquot the stock solution and expose to various stress conditions:

    • Acid/Base Hydrolysis: Add HCl or NaOH to aliquots and incubate.[7]

    • Oxidation: Add hydrogen peroxide to an aliquot and incubate.[7]

    • Photolytic Stress: Expose an aliquot to UV and visible light in a photostability chamber.[7]

    • Thermal Stress: Expose the solid compound or a solution to elevated temperatures.[7]

  • Analysis: Analyze the stressed samples using a stability-indicating method, such as HPLC, to separate and identify the parent compound and any degradation products.

G

Frequently Asked Questions (FAQs)

Q3: How can I prevent pH shifts in my experimental solutions?

A3: Maintaining a stable pH is crucial for many experiments, as fluctuations can affect compound solubility, protein structure, and enzyme activity.[5] The most effective way to prevent pH shifts is by using a buffer solution.[5][9][10]

  • What is a buffer? A buffer is a solution containing a weak acid and its conjugate base (or a weak base and its conjugate acid) that can resist changes in pH when small amounts of acid or base are added.[9][10][11]

  • How do buffers work? The components of the buffer system neutralize added acid or base, thus keeping the pH of the solution relatively stable.[9][12]

  • Choosing a Buffer: Select a buffer with a pKa value close to the desired pH of your experiment. The effective buffering range is typically pKa ± 1.

G

Q4: What are the best practices for preventing microbial contamination in my solutions?

A4: Microbial growth can alter the pH of your solution, consume your compound of interest, and produce interfering substances.

Methods for Microbial Control:

Method Description Application
Sterilization The complete removal or killing of all vegetative cells, endospores, and viruses.[13][14]Essential for cell culture media, and critical reagents. Methods include autoclaving (heat and pressure), dry heat, and irradiation.[14][15]
Filtration Physically removing microbes by passing the solution through a filter with a pore size small enough to retain them (e.g., 0.22 µm).[13][16][17]Used for heat-sensitive solutions like antibiotic and vitamin solutions.[13][17]
Antimicrobial Agents Chemicals that kill (cidal) or inhibit the growth of (static) microorganisms.Antiseptics are used on living tissues, while disinfectants are for non-living surfaces.[17]
Refrigeration/Freezing Low temperatures inhibit microbial metabolism and slow down growth.[13][17]Common for short to long-term storage of solutions.

Experimental Protocol: Aseptic Technique

Aseptic technique is a set of practices used to prevent contamination.

  • Work in a Clean Environment: Use a laminar flow hood or biological safety cabinet.

  • Sterilize Equipment: Autoclave all glassware and equipment that will come into contact with your solution.

  • Use Sterile Reagents: Filter-sterilize solutions that cannot be autoclaved.

  • Proper Handling: Wear gloves and avoid talking, coughing, or sneezing over open containers.

G

References

Navigating the Labyrinth of Clinical Development: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for clinical development. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions encountered during the complex process of bringing a new therapeutic from bench to bedside.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Patient Recruitment and Retention

Question: We are consistently failing to meet our patient enrollment goals. What are the common pitfalls and how can we overcome them?

Answer:

Up to 80% of all clinical trials experience delays due to recruitment challenges.[1] This is a critical issue as insufficient patient enrollment can render a trial underpowered and its results inconclusive.[2]

Common Pitfalls:

  • Restrictive Eligibility Criteria: Highly specific inclusion and exclusion criteria can severely limit the pool of eligible participants.[3]

  • Lack of Awareness: Many potential participants are simply unaware of ongoing clinical trials that may be relevant to them.[3]

  • Geographical Barriers: Trial sites may be inconveniently located for a large portion of the target patient population, creating accessibility issues.[1][3]

  • Financial Concerns: Patients may be deterred by the costs associated with participation, such as travel and time off work.[2][4]

  • Fear and Mistrust: Concerns about being a "guinea pig," receiving a placebo, or potential side effects are significant barriers.[4]

  • Competition: Multiple trials recruiting for the same patient population in a similar geographical area can lead to competition for a limited number of participants.[1]

Troubleshooting Strategies:

  • Diversify Recruitment Strategies: Don't rely on a single method. Utilize patient advocacy groups, social media, and targeted advertising to broaden your reach.[5]

  • Simplify and Clarify Information: Ensure that trial information is presented in clear, non-technical language that is easy for potential participants to understand.[5]

  • Offer Decentralized Trial Options: Incorporate telemedicine and remote monitoring to reduce the burden on patients and improve accessibility.[1]

  • Provide Financial Reimbursement: Cover travel expenses and other participation-related costs to alleviate the financial burden on patients.[5]

  • Engage Patients Early: Involve patients in the trial design process to ensure the protocol is patient-friendly and addresses their concerns.[6]

Section 2: Clinical Trial Design and Execution

Question: How can we design more efficient and successful clinical trials?

Answer:

Flaws in clinical trial design are a major contributor to the high failure rates in drug development.[7][8] A well-designed trial is more likely to produce reliable and conclusive results.

Key Considerations for Robust Trial Design:

  • Clear Research Question: A poorly formulated research question can lead to a trial that fails to provide a definitive answer.[6]

  • Appropriate Sample Size: An underpowered study with too few participants may fail to detect a true treatment effect, while an overpowered study is wasteful of resources.[6][9]

  • Minimizing Bias: Proper randomization and blinding are crucial to prevent bias from influencing the trial results.[9]

  • Patient Heterogeneity: Variability in patient response to treatment can complicate the interpretation of trial results.[10] It's important to consider this heterogeneity in the design and analysis of the trial.

Innovative Approach: Adaptive Clinical Trial Design

An adaptive design allows for pre-planned modifications to the trial based on interim data analysis, without compromising the trial's validity.[11][12] This approach can lead to more efficient, flexible, and successful trials.[11]

Experimental Protocol: Implementing an Adaptive Dose-Finding Study

This protocol outlines a Bayesian adaptive design for a Phase I dose-escalation trial to determine the maximum tolerated dose (MTD).

  • Define Dose Levels: Pre-specify a set of discrete dose levels of the investigational drug.

  • Initial Cohort: Enroll a small cohort of patients (e.g., 3) at the lowest dose level.

  • Toxicity Monitoring: Monitor patients for a pre-defined period for dose-limiting toxicities (DLTs).

  • Bayesian Modeling: Use a Bayesian logistic regression model to continuously update the estimate of the dose-toxicity relationship as data from new cohorts become available.

  • Dose Escalation/De-escalation: The dose for the next cohort is determined by the model's current estimate of the MTD. If the observed toxicity is low, the next cohort may be escalated to a higher dose. If toxicity is high, the dose will be de-escalated.

  • MTD Determination: The trial continues until a pre-specified number of patients have been treated or the MTD is identified with a certain level of precision.

Below is a diagram illustrating the workflow of an adaptive dose-finding study.

G start Start Trial enroll_cohort Enroll Patient Cohort at Current Dose start->enroll_cohort administer_drug Administer Investigational Drug enroll_cohort->administer_drug monitor_toxicity Monitor for Dose-Limiting Toxicities (DLTs) administer_drug->monitor_toxicity collect_data Collect Toxicity Data monitor_toxicity->collect_data bayesian_model Update Bayesian Model with New Data collect_data->bayesian_model mtd_decision Determine Next Dose Level based on MTD Estimate bayesian_model->mtd_decision escalate Escalate Dose mtd_decision->escalate Toxicity Low deescalate De-escalate Dose mtd_decision->deescalate Toxicity High mtd_identified MTD Identified mtd_decision->mtd_identified Sufficient Precision escalate->enroll_cohort deescalate->enroll_cohort end End Trial mtd_identified->end

Adaptive Dose-Finding Study Workflow
Section 3: High Cost of Clinical Development

Question: The cost of our clinical trials is escalating. What are the major cost drivers and how can we manage them?

Answer:

The cost of bringing a new drug to market is substantial, with estimates ranging from hundreds of millions to over two billion dollars.[13][14][15] Clinical trials are a major component of these costs.[16]

Major Cost Drivers:

  • Protocol Complexity: An increase in the number of procedures and data points collected per trial significantly drives up costs.[17]

  • Patient Recruitment: As mentioned earlier, patient recruitment is a significant cost driver, accounting for a large portion of trial expenses.[15]

  • Administrative and Monitoring Costs: Site management, data management, and monitoring activities are resource-intensive.[18]

  • Therapeutic Area: Trials in certain therapeutic areas, such as oncology, are often more complex and expensive.[19]

Quantitative Data on Clinical Trial Costs and Success Rates

MetricValueSource
Average Cost of Phase III Trial (2024)$36.58 million[17]
Increase in Phase III Trial Cost (2018-2024)30%[17]
Median Cost per Participant (Pivotal Trials)$41,413[13]
Overall Drug Development Success Rate~10-20%[20]
Phase II Success Rate~31-50%[21][22]
Phase III Success Rate~58-59%[21][22]

Cost Management Strategies:

  • Streamline Protocols: Carefully evaluate the necessity of each procedure and data point to reduce unnecessary complexity and cost.

  • Risk-Based Monitoring: Focus monitoring efforts on the most critical data and processes, rather than 100% source data verification.

  • Utilize Technology: Employ electronic data capture (EDC) systems and other technologies to improve efficiency and reduce manual data handling.

  • Strategic Outsourcing: Partner with contract research organizations (CROs) to leverage their expertise and infrastructure, potentially reducing overhead costs.

Section 4: Regulatory Hurdles

Question: We are facing delays in regulatory approval. What are the common regulatory challenges and how can we navigate them?

Answer:

Navigating the complex landscape of regulatory requirements is a critical and often challenging aspect of drug development.[16][23] Non-compliance can lead to significant delays and even rejection of a new drug application.[16]

Common Regulatory Hurdles:

  • Varying Global Regulations: Different countries have their own regulatory bodies and requirements, making international trials complex to manage.[23][24]

  • Inadequate Data: Incomplete or inconclusive data from clinical trials is a common reason for regulatory delays.[23]

  • Manufacturing Compliance: Strict adherence to Good Manufacturing Practices (GMPs) is required to ensure the quality and consistency of the drug product.[23]

  • Post-Marketing Surveillance: Regulatory obligations continue even after a drug is approved, with requirements for ongoing safety monitoring.[16]

Strategies for Navigating Regulatory Challenges:

  • Early and Frequent Communication: Engage with regulatory agencies (e.g., FDA, EMA) early in the development process to get feedback on the clinical trial design and overall development plan.[16]

  • Thorough Documentation: Maintain meticulous records of all aspects of the clinical trial, from protocol design to data analysis.

  • Quality Management System: Implement a robust quality management system to ensure compliance with all applicable regulations and guidelines.

Below is a diagram illustrating a simplified signaling pathway for regulatory submission and review.

G cluster_sponsor Sponsor Activities cluster_regulatory Regulatory Agency Review preclinical Preclinical Studies ind IND/CTA Application preclinical->ind review_ind IND/CTA Review ind->review_ind phase1 Phase I phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3 nda NDA/BLA Submission phase3->nda review_nda NDA/BLA Review nda->review_nda review_ind->phase1 Approved approval Approval review_nda->approval Favorable Review

Simplified Regulatory Submission Pathway
Section 5: Leveraging Biomarkers in Clinical Development

Question: How can we use biomarkers to improve the efficiency and success rate of our clinical trials?

Answer:

Biomarkers are playing an increasingly important role in modern drug development, enabling a more personalized and targeted approach.[25] A well-defined biomarker strategy can significantly increase the likelihood of success in clinical trials.[26]

Applications of Biomarkers in Clinical Trials:

  • Patient Selection and Stratification: Biomarkers can be used to identify patients who are most likely to respond to a particular treatment, allowing for enrichment of the trial population.[25]

  • Pharmacodynamic (PD) Markers: PD biomarkers can provide early evidence of a drug's biological activity, helping to inform dose selection and scheduling.[25]

  • Predictive Biomarkers: These biomarkers can predict the likelihood of a patient responding to a specific therapy.[25]

  • Surrogate Endpoints: In some cases, a biomarker can be used as a surrogate endpoint to predict a clinical outcome, potentially shortening the duration of the trial.[25]

Experimental Protocol: Biomarker-Driven Patient Stratification using Immunohistochemistry (IHC)

This protocol describes a method for using IHC to identify patients with a specific protein biomarker for inclusion in a targeted therapy trial.

  • Tissue Sample Collection: Obtain formalin-fixed, paraffin-embedded (FFPE) tumor tissue from potential trial participants.

  • Sectioning and Slide Preparation: Cut thin sections (4-5 µm) of the FFPE tissue and mount them on positively charged slides.

  • Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by heat-induced epitope retrieval to unmask the target antigen.

  • Immunostaining:

    • Block endogenous peroxidase activity.

    • Incubate with a primary antibody specific to the biomarker of interest.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a chromogenic substrate to visualize the antibody-antigen binding.

  • Scoring and Interpretation: A pathologist scores the slides based on the intensity and percentage of stained tumor cells. A pre-defined scoring threshold is used to determine patient eligibility for the trial.

The following diagram illustrates the logical workflow for a biomarker-driven clinical trial.

G patient_pool Potential Patient Pool biomarker_screening Screen Patients for Biomarker patient_pool->biomarker_screening biomarker_positive Biomarker Positive biomarker_screening->biomarker_positive Positive biomarker_negative Biomarker Negative biomarker_screening->biomarker_negative Negative enroll_trial Enroll in Targeted Therapy Trial biomarker_positive->enroll_trial standard_of_care Receive Standard of Care biomarker_negative->standard_of_care outcome_assessment Assess Clinical Outcome enroll_trial->outcome_assessment

Biomarker-Driven Trial Workflow

References

Technical Support Center: Navigating Species Differences in Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to interspecies differences in metabolism during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to consider species differences in metabolism during preclinical drug development?

A1: Selecting an appropriate animal model is crucial for predicting the human effects of a new chemical entity (NCE).[1] Metabolism, the biochemical transformation of compounds, plays a pivotal role in this process.[2][3] Significant differences in metabolic pathways between preclinical species and humans can lead to inaccurate predictions of a drug's efficacy and safety.[4][5] Overlooking these differences can result in clinical trial failures, as seen with compounds like BIBX1382, where an unexpected human-specific metabolite led to adverse effects.[2][3] Therefore, understanding and accounting for species-specific metabolism is essential for the reliable extrapolation of animal data to humans and for ensuring the safety and success of clinical trials.[2][3][6]

Q2: What are the primary enzymatic sources of metabolic differences across species?

A2: The most significant source of interspecies variation in drug metabolism lies within the Cytochrome P450 (CYP) superfamily of enzymes.[7][8][9][10] While some CYPs, like CYP2E1, show relatively minor differences between species, others, such as isoforms of CYP1A, CYP2C, CYP2D, and CYP3A, exhibit substantial interspecies differences in their catalytic activity and expression levels.[7][11] These variations can lead to different metabolic rates and distinct metabolite profiles for the same compound in different species. Additionally, differences in Phase II metabolizing enzymes and drug transporter proteins (e.g., P-glycoprotein, OATs, OCTs) also contribute significantly to species-specific pharmacokinetic and pharmacodynamic outcomes.[12]

Q3: How should I select the most appropriate animal species for my metabolism studies?

A3: A systematic approach is recommended for selecting the most relevant species.[2][3] The process should begin with an analysis of the test compound's structure to predict potential metabolic pathways.[2][3] Subsequently, in vitro metabolic studies using systems like hepatocytes or subcellular fractions (e.g., microsomes) from various species, including humans, should be conducted.[2][3] The primary goal is to compare the metabolite profiles and metabolic clearance rates across species to identify the one that most closely resembles human metabolism.[1][2] Regulatory guidance, such as ICH M3(R2), generally recommends using at least two mammalian species, one of which should be a non-rodent.[2][3]

Q4: What are the limitations of extrapolating metabolic data from animal models to humans?

A4: Extrapolating animal metabolic data to humans is challenging due to inherent biological differences.[5][6] Variations in enzyme and transporter expression, catalytic activity, and even the presence or absence of specific metabolic pathways can lead to discrepancies.[7][13][14] Factors such as differences in gastrointestinal physiology, plasma protein binding, and tissue distribution can also influence a drug's pharmacokinetic profile.[4] Consequently, animal models may not always accurately predict human responses, which is why human in vitro data is essential for context and comparison.[5][15]

Troubleshooting Guides

Issue 1: Discrepancy between in vitro metabolic stability data across species.
  • Problem: You observe a significantly higher or lower metabolic rate of your compound in one preclinical species compared to others or to human-derived test systems.

  • Possible Causes & Troubleshooting Steps:

    • Enzyme Activity Variation: The expression and activity of key metabolizing enzymes (e.g., CYPs) can vary greatly between species.

      • Action: Perform reaction phenotyping using recombinant CYP enzymes or specific chemical inhibitors to identify the primary enzymes responsible for metabolizing your compound in each species. This will help pinpoint the source of the discrepancy.

    • Different Metabolic Pathways: The primary metabolic pathway in one species might be a minor pathway in another.

      • Action: Conduct metabolite identification and profiling studies in each species to compare the metabolites formed.[16] A qualitative difference in metabolites is a strong indicator of pathway differences.

    • Cofactor Limitations in in vitro systems: The standard concentration of cofactors (e.g., NADPH for Phase I, UDPGA for Phase II) may not be optimal for the enzymes of all species.

      • Action: Review literature for species-specific recommendations on cofactor concentrations or perform a cofactor concentration optimization experiment.

    • Assay Conditions: Variability in experimental conditions such as pH, temperature, or protein concentration can affect enzyme kinetics.[17]

      • Action: Ensure that all experimental conditions are standardized and rigorously controlled across all species being compared.

Issue 2: A novel or disproportionate metabolite is observed in human in vitro systems but not in the selected animal models.
  • Problem: Metabolite profiling reveals a human-specific or a disproportionately abundant metabolite that was not significantly present in the preclinical species tested.

  • Possible Causes & Troubleshooting Steps:

    • Human-Specific Enzyme or Pathway: Humans may possess a specific enzyme or metabolic pathway that is absent or has very low activity in the animal models.

      • Action: If the metabolite is of potential concern (e.g., reactive or pharmacologically active), consider testing in a different non-rodent species (e.g., non-human primate or minipig) that might share this metabolic pathway with humans.[2][3]

    • Enzyme Polymorphism: The human liver microsomes or hepatocytes used may be from a donor with a specific genetic polymorphism that alters metabolism.[18]

      • Action: If possible, use pooled human liver microsomes from multiple donors to average out the effects of individual polymorphisms.[16] If using single-donor material, check the donor's genotype if available.

    • Inadequate in vitro System: The chosen in vitro system may not fully recapitulate all metabolic pathways. For example, microsomal assays primarily assess Phase I and some Phase II metabolism but lack cytosolic enzymes.

      • Action: If a cytosolic enzyme is suspected, repeat the experiment using hepatocytes, which contain a broader range of metabolic enzymes.

Data Presentation

Table 1: Comparative Metabolic Characteristics of Common Preclinical Species and Humans

FeatureHumanNon-Human Primate (e.g., Cynomolgus)DogRatMouse
CYP3A4/5 Activity High; major drug metabolizing enzymeGenerally similar to humanLacks a true CYP3A4 ortholog; has CYP3A12High CYP3A activity, but different substrate specificityHigh CYP3A activity, but different substrate specificity
CYP2D6 Activity Polymorphic; significant role in metabolismSimilar to humanLow to negligible activityPresent, but with different substrate specificityPresent, but with different substrate specificity
CYP2C9/19 Activity Polymorphic; metabolizes important drug classesOrthologs present with some differencesDifferent isoforms and activitiesDifferent isoforms and activitiesDifferent isoforms and activities
Aldehyde Oxidase (AO) High activitySimilar to humanLow to negligible activityModerate activityHigh activity
UGT Activity Diverse isoformsGenerally similar to humanDeficient in some UGT isoforms (e.g., for bilirubin)High activityHigh activity

This table provides a generalized comparison. Specific substrate metabolism can vary significantly.

Experimental Protocols

Key Experiment: Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes from different species.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile).

    • Thaw liver microsomes (from human, rat, mouse, dog, etc.) on ice.

    • Prepare a solution of NADPH regenerating system or a simple NADPH solution in buffer.

    • Prepare a potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

    • Prepare a "stop solution" to terminate the reaction (e.g., acetonitrile (B52724) with an internal standard).

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, add the phosphate buffer.

    • Add the liver microsomes to the buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

    • Add the test compound to the microsome-buffer mixture to reach the final desired concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture and add it to the stop solution.[19] The 0-minute time point is taken immediately after adding NADPH.

    • Include control incubations: one without NADPH to assess non-enzymatic degradation and a positive control with a known rapidly metabolized compound (e.g., testosterone, midazolam) to ensure microsomal activity.[20]

  • Sample Processing and Analysis:

    • Vortex the terminated samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Visualizations

Experimental_Workflow_for_Species_Selection cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Decision Making cluster_3 Contingency A Analyze Compound Structure B In Vitro Screen: Human, Rat, Mouse, Dog, NHP (Microsomes or Hepatocytes) A->B Predicts potential metabolic hotspots C Compare Metabolite Profiles B->C D Compare Metabolic Clearance (CLint) B->D E Select Species with Most Similar Profile to Human C->E D->E F Proceed to In Vivo Pharmacokinetic Studies E->F G No Suitable Match Found E->G If no match H Consider Alternative Species or Humanized Models G->H Simplified_Metabolic_Pathway cluster_human Human Metabolism cluster_dog Dog Metabolism Drug_H Parent Drug Met_A_H Metabolite A (Major) Drug_H->Met_A_H CYP3A4 Met_B_H Metabolite B (Minor) Drug_H->Met_B_H CYP2D6 Drug_D Parent Drug Met_A_D Metabolite A (Minor) Drug_D->Met_A_D CYP3A12 Met_C_D Metabolite C (Major) Drug_D->Met_C_D Other Enzyme

References

Interpreting behavioral effects of VU0486846

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VU0486846, a selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective positive allosteric modulator (PAM) of the M1 subtype of muscarinic acetylcholine receptors (M1 mAChR).[1][2][3] Unlike some other M1 PAMs, it exhibits weak to no direct agonist activity, meaning it primarily enhances the effect of the endogenous neurotransmitter, acetylcholine (ACh), at the M1 receptor rather than directly activating the receptor itself.[1][2][3] This "pure-PAM" profile is thought to contribute to its favorable safety profile, avoiding the adverse cholinergic effects associated with M1 agonists or ago-PAMs.[1][2][3][4]

Q2: What are the expected behavioral effects of this compound in preclinical models?

This compound has demonstrated robust pro-cognitive effects in various rodent models.[1][2][5] Key reported behavioral outcomes include:

  • Enhanced cognitive performance: It has been shown to improve performance in tasks such as the novel object recognition (NOR) test and the Morris water maze.[1][5][6][7]

  • Reversal of cognitive deficits: this compound can reverse cognitive impairments induced by substances like the atypical antipsychotic risperidone.[1][2][3]

  • Reduced anxiety-like behaviors: In Alzheimer's disease mouse models, it has been observed to decrease anxiety-like behaviors in the open field test.[5]

  • Lack of cholinergic side effects: A significant advantage of this compound is the absence of typical cholinergic adverse effects, such as seizures, hypersalivation, or gastrointestinal issues, even at high doses.[1][2][3]

Q3: What is the proposed signaling pathway for M1 receptor activation?

The M1 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR).[8][9] Upon binding of acetylcholine, the receptor couples to Gq/11 proteins, which in turn activate phospholipase C (PLC).[8][9][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and synaptic plasticity, which are crucial for learning and memory.[11][12]

M1_Signaling_Pathway cluster_cytosol Cytosol ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds This compound This compound (PAM) This compound->M1R Enhances ACh Binding Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca_Store->Ca_Release Downstream Downstream Effects (Neuronal Excitability, Synaptic Plasticity) Ca_Release->Downstream PKC->Downstream

M1 Receptor Signaling Pathway

Troubleshooting Guide

Problem 1: I am not observing the expected pro-cognitive effects of this compound in my behavioral experiments.

  • Solution 1: Verify Drug Preparation and Administration.

    • Solubility: Ensure this compound is fully dissolved. A common vehicle is 10% Tween 80 in water.[1] Sonication may be necessary.

    • Dosage and Route: Check that the dose and administration route are appropriate for your model. Intraperitoneal (i.p.) injection is commonly used.[1] Doses in the range of 1-10 mg/kg have been shown to be effective in rats.[1]

    • Timing of Administration: The timing of drug administration relative to the behavioral task is critical. A 30-minute pretreatment time before the acquisition phase of tasks like the novel object recognition test has been reported to be effective.[1]

  • Solution 2: Re-evaluate Experimental Design.

    • Baseline Performance: If the baseline cognitive performance of your animals is already high, it may be difficult to observe a significant improvement. Consider using a model with a known cognitive deficit, such as pharmacologically-induced amnesia (e.g., with scopolamine, though see note below) or aged animals.

    • Task Sensitivity: Ensure the chosen behavioral task is sensitive to M1 receptor modulation. The novel object recognition and contextual fear conditioning tasks have been shown to be effective.[1]

    • Important Note on Scopolamine: Some M1 ago-PAMs can interfere with the binding of scopolamine, potentially confounding results.[13] While this compound does not show this negative cooperativity, it is a crucial consideration when selecting challenge agents.[1]

  • Solution 3: Consider Pharmacokinetics.

    • Confirm the pharmacokinetic profile of this compound in your specific animal strain and under your experimental conditions. Factors such as diet and time of day can influence drug metabolism.

Problem 2: My animals are showing unexpected side effects.

  • Solution 1: Confirm Compound Identity and Purity.

    • Ensure the compound you are using is indeed this compound and is of high purity. Impurities could lead to off-target effects.

  • Solution 2: Rule Out Off-Target Effects.

    • This compound is highly selective for the M1 receptor and has shown no significant activity at 68 other GPCRs, ion channels, and transporters at concentrations up to 10 µM.[1] However, if you suspect off-target effects, consider using an M1 receptor antagonist to see if the unexpected effects are blocked.

  • Solution 3: Evaluate Dosing and Vehicle.

    • While this compound has a good safety profile, extremely high doses may lead to unforeseen effects. Reconfirm your dose calculations.[1]

    • The vehicle itself can sometimes cause behavioral changes. Always include a vehicle-only control group in your experiments.

Quantitative Data Summary

Table 1: In Vitro Potency and Agonist Activity of this compound

SpeciesM1 PAM EC50 (µM)M1 Agonist Activity (% ACh Max)M1 Agonist EC50 (µM)
Human0.3129 ± 6%4.5
Rat0.2526 ± 6%5.6

Data extracted from Rook et al., 2018.[1]

Table 2: In Vivo Behavioral Efficacy of this compound

Behavioral AssaySpeciesDose (mg/kg, i.p.)Effect
Novel Object RecognitionRat3 and 10Significantly enhanced recognition memory
Contextual Fear Conditioning (Risperidone Challenge)Rat10Restored conditioned freezing to control levels

Data extracted from Rook et al., 2018.[1]

Experimental Protocols

Novel Object Recognition (NOR) Task

This protocol is a summary of the methodology described by Rook et al., 2018.[1]

  • Habituation: Habituate rats to an empty NOR arena.

  • Drug Administration: Administer vehicle (e.g., 10% Tween 80) or this compound (1-10 mg/kg, i.p.) 30 minutes before the acquisition phase.

  • Acquisition Phase (T1): Place the animal in the arena with two identical objects and allow for exploration.

  • Retention Phase (T2): 24 hours after T1, place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

  • Data Analysis: Record the time spent exploring each object. A discrimination index (e.g., (Time with Novel - Time with Familiar) / (Total Exploration Time)) is calculated to assess recognition memory.

NOR_Workflow cluster_day1 Day 1 cluster_day2 Day 2 (24h later) Habituation Habituation to Arena Injection Inject Vehicle or This compound (i.p.) Habituation->Injection Proceed T1 Acquisition (T1) Two Identical Objects Injection->T1 30 min wait T2 Retention (T2) One Familiar, One Novel Object T1->T2 24h delay Analysis Data Analysis (Discrimination Index) T2->Analysis

Novel Object Recognition Workflow

Modified Irwin Toxicology Battery

This is a general procedure to assess potential adverse effects, as performed by Rook et al., 2018.[1]

  • Baseline Assessment: Conduct baseline behavioral and physiological assessments of the animals.

  • Drug Administration: Administer a high dose of this compound (e.g., 100 mg/kg, i.p. in mice; 56.6 mg/kg, i.p. in rats) or vehicle.

  • Observation: Place animals back in their home cages and observe for a set period (e.g., 3 hours).

  • Scoring: An observer, blinded to the treatment groups, scores the animals for any signs of cholinergic toxicity (e.g., salivation, lacrimation, tremors, convulsions) or other adverse effects.

Irwin_Test_Logic Start Start: Baseline Assessment Dosing Administer High Dose This compound or Vehicle Start->Dosing Observation Observe for 3 Hours (Blinded Observer) Dosing->Observation Scoring Score for Adverse Effects (e.g., Cholinergic Signs) Observation->Scoring Result Expected Outcome for this compound: No Adverse Effects Scoring->Result

Adverse Effect Assessment Logic

References

Technical Support Center: CNS Exposure and Pharmacokinetic Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments related to Central Nervous System (CNS) exposure and pharmacokinetic (PK) variability.

Frequently Asked Questions (FAQs)

1. What is CNS pharmacokinetics and why is it challenging?

Central Nervous System (CNS) pharmacokinetics is a specialized field that studies the absorption, distribution, metabolism, and excretion (ADME) of drugs within the brain and spinal cord.[1] A primary challenge in this field is the blood-brain barrier (BBB), a highly selective barrier that protects the CNS from harmful substances.[1][2] This barrier, along with the blood-CSF barrier (BCSFB), restricts the entry of many drugs, making it difficult to achieve therapeutic concentrations at the target site.[2][3][4]

2. What are the key parameters to assess CNS drug penetration?

Several key parameters are used to evaluate how well a drug penetrates the CNS:[5]

  • Unbound brain-to-plasma concentration ratio (Kp,uu,brain): This is the ratio of the unbound drug concentration in the brain interstitial fluid to the unbound drug concentration in the plasma.[6][7] A Kp,uu,brain value close to 1 suggests passive diffusion, a value >1 indicates active influx, and a value <1 suggests active efflux.[4][6]

  • Unbound fraction in brain (fu,brain): This represents the fraction of the total drug concentration in the brain that is not bound to brain tissue.[8][9]

  • Brain-to-plasma total drug concentration ratio (B/P ratio or Kp,brain): This is the ratio of the total drug concentration in the brain to that in the plasma.[5][9] However, this measure can be misleading as it doesn't account for protein binding.[10]

  • Cerebrospinal fluid (CSF) concentration: CSF is often used as a surrogate for unbound brain concentration because it has very low protein content.[4][11][12]

3. What causes high pharmacokinetic variability in CNS drug studies?

High inter-individual variability in drug response is a significant issue in CNS drug development.[13] Several factors contribute to this variability:

  • Physicochemical properties of the drug: Low solubility and high lipophilicity can lead to variable absorption and distribution.[14][15]

  • The Blood-Brain Barrier (BBB): The properties of the BBB can vary between individuals and can be altered by disease states, affecting drug delivery.[1][16]

  • Efflux transporters: Transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) at the BBB actively pump drugs out of the brain.[2][5][17] The expression and activity of these transporters can vary among individuals, leading to different levels of CNS exposure.[2][18]

  • Genetic factors, age, and disease state: These can all influence drug metabolism and transporter function.[13]

Troubleshooting Guides

Issue 1: High variability in brain-to-plasma ratio (Kp,brain) measurements.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Residual blood in brain tissue samples. The drug present in the capillaries of the brain tissue can significantly contribute to the total measured concentration, especially for drugs with low brain penetration.[6] It is crucial to correct for this residual blood. A drug-specific correction model that accounts for the drug's unbound fraction in plasma (fu,p) can be used for more accurate results.[6]
Inconsistent tissue homogenization. The efficiency of homogenization can affect the extraction of the drug from the tissue, leading to variability.[19][20] Ensure a standardized and validated homogenization protocol is used for all samples. For some tissues, a combination of enzymatic digestion and mechanical homogenization may be necessary.[19]
Issues with the analytical method. Matrix effects in the biological sample can interfere with the quantification of the drug.[21] Thoroughly validate the analytical method, including an assessment of matrix effects. Consider alternative sample preparation techniques like liquid-liquid or solid-phase extraction to obtain a cleaner sample.[21]
Compound properties. Compounds with low solubility or pH-dependent solubility are more prone to pharmacokinetic variability.[15] Re-evaluate the formulation and vehicle used for administration to improve solubility and consistency.
Issue 2: Low or inconsistent drug concentrations in Cerebrospinal Fluid (CSF).

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Active efflux at the blood-CSF barrier (BCSFB). Efflux transporters at the BCSFB can limit drug entry into the CSF.[4] Investigate if the compound is a substrate for transporters like P-gp or BCRP. In vitro transporter assays can help identify potential efflux liabilities.[22]
Rapid CSF turnover. The constant flow and turnover of CSF can act as a "sink," clearing the drug from the CNS.[23] Consider the timing of CSF sampling in relation to the drug's administration and plasma pharmacokinetics.
Post-dural puncture headache (PDPH). This is a common complication of lumbar puncture due to CSF leakage, which can affect the collected volume and potentially the drug concentration.[11] Ensure subjects remain in a supine position after the procedure to minimize leakage.[11] Using smaller gauge needles or specific catheter systems can also reduce the risk.[11]
Sample contamination or degradation. Improper handling and storage of CSF samples can lead to inaccurate measurements.[21] Follow strict aseptic techniques during collection and process samples promptly. Conduct stability studies to ensure the analyte is stable under the storage conditions.[21]
Issue 3: Poor recovery or high non-specific binding in in vivo microdialysis experiments.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Hydrophobicity of the drug. Lipophilic compounds tend to adhere to the plastic surfaces of the microdialysis probe and tubing, leading to low recovery.[24][25]
- System Coating: Pre-treat the microdialysis system with a solution of a similar, but unlabeled, compound or a silanizing agent to block non-specific binding sites.[25]
- Optimized Materials: Use tubing and probe materials that are known to have lower binding affinity for hydrophobic compounds.[25]
- Perfusate Composition: Adding a small amount of a protein like bovine serum albumin (BSA) to the perfusion fluid can help reduce non-specific binding.[25]
Incorrect in vitro recovery calculation. In vitro recovery rates are necessary to accurately determine the true unbound concentrations in the brain but may not always reflect in vivo conditions.[24][25] Perform in vitro calibration methods like retrodialysis or in vitro dialysis, but be aware of their limitations.[25]
Probe placement and tissue damage. Improper insertion of the microdialysis probe can cause tissue damage, which may alter the local microenvironment and affect drug distribution.
- Surgical Technique: Use precise stereotaxic techniques for probe implantation to minimize tissue trauma.
- Equilibration Time: Allow for a sufficient equilibration period after probe insertion before starting sample collection to allow the tissue to recover.

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Measuring Unbound Brain Concentration

Objective: To continuously measure the unbound concentration of a drug in the brain interstitial fluid (ISF).

Methodology:

  • Animal Preparation: Anesthetize the animal (e.g., rat, mouse) and place it in a stereotaxic frame.

  • Probe Implantation: Surgically implant a microdialysis guide cannula into the specific brain region of interest.

  • Recovery Period: Allow the animal to recover from surgery for a designated period.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with a physiological solution (e.g., artificial CSF) at a constant, low flow rate.

  • Sample Collection: Collect the dialysate, which contains the unbound drug that has diffused across the probe's semi-permeable membrane, at timed intervals.[24][26]

  • In Vitro Recovery: Determine the in vitro recovery of the probe to calibrate the measured dialysate concentrations to the actual ISF concentrations.[24]

  • Sample Analysis: Analyze the drug concentration in the dialysate samples using a sensitive analytical method such as LC-MS/MS.[6]

Protocol 2: Brain Tissue Homogenization for Total Brain Concentration

Objective: To measure the total concentration of a drug in brain tissue.

Methodology:

  • Animal Dosing and Euthanasia: Administer the drug to the animal and euthanize at a predetermined time point.

  • Brain Extraction: Perfuse the animal with saline to remove residual blood from the brain vasculature, then carefully dissect the brain.

  • Homogenization:

    • Weigh the brain tissue and add a specific volume of homogenization buffer.[27] The buffer composition can significantly impact protein extraction and should be optimized.[27][28]

    • Homogenize the tissue using a mechanical method such as a bead beater or a polytron homogenizer until a uniform consistency is achieved.[19][20] For some tissues, enzymatic digestion prior to mechanical homogenization may be necessary.[19]

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris.[27]

  • Supernatant Collection: Collect the supernatant, which contains the drug.

  • Sample Analysis: Determine the drug concentration in the supernatant using a validated analytical method (e.g., LC-MS/MS).

Protocol 3: Equilibrium Dialysis of Brain Homogenate for Unbound Fraction (fu,brain)

Objective: To determine the fraction of drug that is not bound to brain tissue components.

Methodology:

  • Prepare Brain Homogenate: Homogenize brain tissue from untreated animals in a suitable buffer.

  • Spike with Drug: Add a known concentration of the drug to the brain homogenate.

  • Equilibrium Dialysis:

    • Place the spiked brain homogenate on one side of a semi-permeable dialysis membrane.

    • Place a protein-free buffer on the other side.

    • Allow the system to incubate until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • Sample Collection: Collect samples from both the homogenate and buffer chambers.

  • Concentration Measurement: Measure the drug concentration in both samples.

  • Calculation: Calculate fu,brain as the ratio of the concentration in the buffer to the concentration in the homogenate.

Data Presentation

Table 1: Key Pharmacokinetic Parameters for CNS Drug Candidates

CompoundKp,brainfu,brainKp,uu,brainPrimary Efflux Transporter Substrate?
Compound A2.50.051.1No
Compound B0.80.100.2Yes (P-gp)
Compound C5.00.022.5No
Compound D0.30.200.05Yes (BCRP)

Note: Data are hypothetical and for illustrative purposes.

Table 2: Comparison of CSF and Unbound Brain Concentrations for Different Drug Classes

Drug ClassTypical Relationship between CSF and Unbound Brain ConcentrationFactors to Consider
Rapidly Penetrating, Non-effluxed CSF concentration is a good surrogate for unbound brain concentration.[29]
Efflux Substrates CSF concentration may be a more accurate surrogate than unbound plasma concentration.[29]The degree of efflux at the BBB vs. the BCSFB will influence the relationship.
Slowly Penetrating CSF concentration may be a more accurate surrogate than unbound plasma concentration.[29]The slow equilibration between blood, brain, and CSF needs to be considered in the timing of sampling.

Visualizations

CNS_Drug_Distribution cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Plasma Drug in Plasma UnboundPlasma Unbound Drug in Plasma (Cpu) Plasma->UnboundPlasma fu,p BoundPlasma Protein-Bound Drug Plasma->BoundPlasma BBB BBB UnboundPlasma->BBB Permeability ISF Drug in Brain ISF (Unbound, Cbu) BBB->ISF Influx Efflux Efflux Transporters (P-gp, BCRP) Efflux->UnboundPlasma ISF->Efflux Efflux BoundBrain Tissue-Bound Drug ISF->BoundBrain fu,brain

Caption: Factors influencing drug distribution into the central nervous system.

Troubleshooting_Workflow Start High Variability in CNS PK Data CheckKp Is Kp,brain or CSF data variable? Start->CheckKp CheckHomogenization Review Brain Tissue Homogenization Protocol CheckKp->CheckHomogenization Yes (Kp,brain) CheckCSF Is CSF data variable? CheckKp->CheckCSF No CheckBloodCorrection Verify Residual Blood Correction Method CheckHomogenization->CheckBloodCorrection CheckAnalytics Assess Analytical Method (e.g., Matrix Effects) CheckBloodCorrection->CheckAnalytics CheckSampling Review CSF Sampling Technique CheckCSF->CheckSampling Yes (CSF) CheckCSF->CheckAnalytics No CheckEfflux Investigate Active Efflux (P-gp/BCRP) CheckSampling->CheckEfflux CheckEfflux->CheckAnalytics CheckProperties Evaluate Compound Physicochemical Properties CheckAnalytics->CheckProperties Optimize Optimize Protocol & Re-run Experiment CheckProperties->Optimize

Caption: A logical workflow for troubleshooting high variability in CNS PK experiments.

References

Validation & Comparative

A Head-to-Head Comparison: The "Pure" PAM VU0486846 Versus the Ago-PAM MK-7622 in M1 Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the nuanced landscape of M1 muscarinic acetylcholine (B1216132) receptor modulation, the distinction between a "pure" positive allosteric modulator (PAM) and an "ago-PAM" is critical. This guide provides an objective comparison of VU0486846, a pure M1 PAM, and MK-7622, an M1 ago-PAM, supported by experimental data to illuminate their differential pharmacological profiles and potential therapeutic implications.

The M1 muscarinic acetylcholine receptor is a key target for enhancing cognitive function in neurological disorders such as Alzheimer's disease and schizophrenia. While orthosteric agonists have been explored, their clinical utility has been hampered by a lack of subtype selectivity, leading to undesirable side effects. This has shifted focus to allosteric modulators, which offer the potential for greater selectivity. Within this class, a crucial divergence has emerged between pure PAMs, which only potentiate the effect of the endogenous agonist acetylcholine (ACh), and ago-PAMs, which possess intrinsic agonist activity even in the absence of ACh. This guide delves into the comparative pharmacology of this compound and MK-7622 as representative examples of these two classes.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and MK-7622, highlighting their distinct profiles.

Table 1: In Vitro M1 Receptor Activity

ParameterThis compoundMK-7622Reference
M1 PAM Potency (EC50) 0.31 µM (human)21 nM (human)[1]
0.25 µM (rat)16 nM (rat, with ACh)[1][2]
M1 PAM Efficacy (%ACh Max) ~85% (human)Not explicitly stated as %ACh max, but demonstrates robust potentiation[1]
~83% (rat)[1]
M1 Agonist Potency (EC50) 4.5 µM (human, high expression)2930 nM (rat)[1][2]
5.6 µM (rat, high expression)[1]
>10 µM (low expression systems)[1]
M1 Agonist Efficacy (%ACh Max) ~29% (human, high expression)Robust agonist activity observed[1][2]
~26% (rat, high expression)[1]
Minimal (<20%) in low expression systems[1]
Selectivity Highly selective for M1 over M2-M5No effect on M2, M3, or M4 receptors up to 100 µM[1]

Table 2: In Vivo Profile

ParameterThis compoundMK-7622Reference
Efficacy in Novel Object Recognition Robust dose-dependent enhancement of recognition memory in ratsFailed to improve novel object recognition in rats[3]
Seizure Liability No seizure liability at high brain exposures (up to 100 mg/kg i.p. in mice)Induces robust behavioral convulsions in mice at 30 and 100 mg/kg[3][4]
Cholinergic Adverse Events No cholinergic adverse events observedAssociated with cholinergic adverse events in clinical trials (diarrhea)[4][5]
Clinical Development Status PreclinicalPhase II trial for Alzheimer's disease terminated for futility[5]

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and MK-7622 stem from their distinct interactions with the M1 receptor. Both bind to an allosteric site, separate from the orthosteric site where acetylcholine binds. However, their functional consequences diverge significantly.

  • This compound (Pure PAM): This compound enhances the affinity and/or efficacy of acetylcholine at the M1 receptor. In the absence of acetylcholine, it has minimal to no intrinsic activity. This "pure" PAM activity is thought to preserve the temporal and spatial fidelity of endogenous cholinergic signaling.

  • MK-7622 (Ago-PAM): In addition to potentiating the effects of acetylcholine, MK-7622 can directly activate the M1 receptor, leading to downstream signaling even at low levels of endogenous acetylcholine. This intrinsic agonist activity can lead to a more tonic and potentially excessive activation of the M1 receptor.

The canonical signaling pathway for the M1 receptor involves its coupling to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key second messenger.

M1_Signaling_Pathway M1 Receptor Gq Signaling Pathway ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds Gq Gq/11 Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Canonical M1 receptor signaling cascade via the Gq/11 pathway.

Experimental Protocols

Calcium Mobilization Assay

This in vitro assay is fundamental for characterizing the PAM and agonist activity of compounds at the M1 receptor.

Objective: To measure the increase in intracellular calcium concentration in response to compound application in cells expressing the M1 receptor.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 receptor.

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Calcium-5).

  • Probenecid (B1678239) (to prevent dye leakage).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds (this compound, MK-7622) and a reference agonist (e.g., Acetylcholine, Carbachol).

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the M1-expressing CHO cells into the microplates at a predetermined density (e.g., 20,000-50,000 cells/well) and incubate overnight to allow for cell attachment.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution (containing the dye and probenecid in assay buffer) to each well. Incubate for 1 hour at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • For PAM activity: Add a fixed, sub-maximal concentration (e.g., EC20) of the reference agonist to all wells, followed by the addition of varying concentrations of the test compound.

    • For agonist activity: Add varying concentrations of the test compound to the wells in the absence of the reference agonist.

    • Measure the fluorescence intensity over time, before and after the addition of the compounds. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate dose-response curves. EC50 (potency) and Emax (efficacy) values are calculated using non-linear regression analysis.

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Plating Seed M1-CHO cells in microplate Incubation1 Incubate overnight Plating->Incubation1 Dye_Loading Load cells with calcium indicator dye Incubation1->Dye_Loading Incubation2 Incubate for 1 hour Dye_Loading->Incubation2 Plate_Reader Place plate in fluorescence reader Incubation2->Plate_Reader Compound_Addition Add test compounds (PAM or agonist mode) Plate_Reader->Compound_Addition Measurement Measure fluorescence over time Compound_Addition->Measurement Curve_Fitting Generate dose-response curves Measurement->Curve_Fitting Parameter_Calc Calculate EC50 and Emax Curve_Fitting->Parameter_Calc

Caption: Workflow for the in vitro calcium mobilization assay.

In Vivo Seizure Liability Assessment

This in vivo assay is crucial for evaluating the potential for M1 receptor modulators to induce adverse neurological effects.

Objective: To assess the pro-convulsive potential of a test compound in mice.

Materials:

  • Male C57BL/6J mice.

  • Test compounds (this compound, MK-7622) formulated in an appropriate vehicle (e.g., 10% Tween 80 in sterile water).

  • Observation chambers.

  • A scoring system for seizure severity (e.g., a modified Racine scale).

Procedure:

  • Acclimation: Acclimate the mice to the testing room and observation chambers for at least 30 minutes prior to dosing.

  • Dosing: Administer the test compound via intraperitoneal (i.p.) injection at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group should also be included.

  • Observation: Continuously observe the mice for a set period (e.g., 3 hours) for any signs of convulsive behavior.

  • Scoring: Score the severity of any observed seizures using a standardized scale, such as the modified Racine scale:

    • Stage 1: Mouth and facial movements.

    • Stage 2: Head nodding.

    • Stage 3: Forelimb clonus.

    • Stage 4: Rearing with forelimb clonus.

    • Stage 5: Rearing and falling with loss of postural control (generalized tonic-clonic seizure).

  • Data Analysis: Record the maximum seizure stage reached for each animal at each dose. The incidence and severity of seizures are compared between the different treatment groups.

Seizure_Liability_Workflow In Vivo Seizure Liability Workflow Acclimation Acclimate mice to testing environment Dosing Administer test compound (i.p. injection) Acclimation->Dosing Observation Observe mice continuously for 3 hours Dosing->Observation Scoring Score seizure severity (modified Racine scale) Observation->Scoring Analysis Analyze incidence and severity of seizures Scoring->Analysis

Caption: Workflow for the in vivo seizure liability assessment in mice.

Logical Relationship: Pure PAM vs. Ago-PAM

The fundamental difference between this compound and MK-7622 lies in their dependence on the endogenous neurotransmitter, acetylcholine. This distinction has profound implications for their therapeutic window and side effect profile.

PAM_vs_AgoPAM Logical Relationship: Pure PAM vs. Ago-PAM cluster_vu This compound (Pure PAM) cluster_mk MK-7622 (Ago-PAM) VU_ACh Requires ACh for significant M1 activation VU_Signal Preserves physiological signaling patterns VU_ACh->VU_Signal VU_Safety Wider therapeutic window, lower risk of cholinergic side effects VU_Signal->VU_Safety MK_ACh Intrinsic agonist activity, activates M1 without ACh MK_Signal Potential for tonic, non-physiological activation MK_ACh->MK_Signal MK_Safety Narrower therapeutic window, higher risk of cholinergic side effects and seizures MK_Signal->MK_Safety M1_Modulation M1 Allosteric Modulation M1_Modulation->VU_ACh M1_Modulation->MK_ACh

References

A Comparative Guide to M1 Selective Positive Allosteric Modulators (PAMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The M1 muscarinic acetylcholine (B1216132) receptor, a Gq-protein-coupled receptor, is a prime therapeutic target for treating cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia.[1][2] Direct activation by orthosteric agonists has historically been challenging due to a lack of subtype selectivity, leading to undesirable side effects.[3] Positive Allosteric Modulators (PAMs) offer a more refined approach by binding to a distinct allosteric site on the receptor, enhancing the effect of the endogenous neurotransmitter, acetylcholine (ACh).[3]

This guide provides a comparative overview of key M1 selective PAMs, focusing on a critical pharmacological differentiator: the presence or absence of intrinsic agonist activity. This distinction categorizes M1 PAMs into two main groups:

  • Ago-PAMs: These compounds not only potentiate the effect of ACh but also possess inherent agonist activity, capable of activating the M1 receptor on their own.[1][2]

  • "Pure" PAMs: These modulators are functionally silent in the absence of an orthosteric agonist and only act to enhance the receptor's response to ACh.[1][2]

This distinction has significant implications for both efficacy and safety profiles, with studies suggesting that ago-PAMs may be more prone to inducing cholinergic adverse effects, such as seizures, due to potential overactivation of the M1 receptor.[1][2] In contrast, PAMs lacking agonist activity may offer a wider therapeutic window.[1][2]

Comparative Pharmacological Data

The following table summarizes key in vitro and in vivo data for representative M1 selective PAMs, highlighting differences in their potency, agonist activity, and preclinical safety profiles.

CompoundTypeM1 PAM Potency (EC50)M1 Agonist Activity (EC50)Key In Vivo ObservationsReference(s)
MK-7622 Ago-PAM16 ± 4 nM2930 ± 95 nMReverses scopolamine (B1681570) deficits; Induces behavioral convulsions in mice.[2][2][4]
PF-06764427 Ago-PAM30 ± 3 nM610 ± 14 nMInduces behavioral convulsions in mice; Fails to improve novel object recognition.[2][2]
VU0486846 "Pure" PAM~310 nM (human M1)4.5 µM (weak partial agonism in high-expression cells)Robust efficacy in novel object recognition; No seizure liability at high exposures.[1][1]
VU0453595 "Pure" PAM2140 ± 440 nMDevoid of agonist activityRobust efficacy in novel object recognition; Does not induce behavioral convulsions.[2][5][2][5]
BQCA Ago-PAMPotent PAM activityDisplays direct agonist activityFirst prototypical M1 PAM; Corrects learning deficits in an AD mouse model.[6][1][6]

Note: EC50 values can vary depending on the specific assay conditions, such as cell line expression levels and ACh concentration.[1] For instance, the PAM potency of this compound improves from 430 nM at a low ACh concentration (~EC9) to 68 nM at a higher concentration (~EC70).[1]

Key Signaling & Experimental Frameworks

To understand how these compounds are characterized, it is essential to be familiar with the M1 receptor's primary signaling pathway and the key experimental workflows used to assess PAM activity.

M1 Receptor Signaling Pathway

The M1 receptor predominantly couples to the Gq family of G-proteins.[7][8][9] Upon binding of acetylcholine, the receptor undergoes a conformational change, activating the Gq protein. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which mediates various cellular responses.[7]

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds Gq Gq-protein M1R->Gq Activates PAM M1 PAM PAM->M1R Modulates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds CellularResponse Cellular Responses (e.g., Neuronal Excitability) DAG->CellularResponse Mediates Ca_ER Ca²⁺ Ca_ER->CellularResponse Mediates ER Endoplasmic Reticulum (ER) IP3R->Ca_ER Releases

M1 Receptor Gq Signaling Pathway
Experimental Workflow: In Vitro Characterization

A common workflow to determine the in vitro pharmacological profile of an M1 PAM involves a calcium mobilization assay, which directly measures the functional consequence of M1 receptor activation.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Step1 1. Seed CHO or HEK293 cells stably expressing M1 receptors in 384-well plates Step2 2. Culture cells overnight to allow adherence Step1->Step2 Step3 3. Load cells with a Ca²⁺-sensitive dye (e.g., Fluo-4 AM) Step2->Step3 Step4 4. Add test compound (PAM) at varying concentrations Step3->Step4 Step5 5. Add ACh at a sub-maximal concentration (e.g., EC₂₀) Step4->Step5 Step6 6. Measure fluorescence intensity (kinetic read using FLIPR or FDSS) Step5->Step6 Step7 7. Generate concentration- response curves Step6->Step7 Step8 8. Calculate EC₅₀ values for PAM and Agonist activity Step7->Step8

Calcium Mobilization Assay Workflow

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is fundamental for determining a compound's potency as a PAM and its intrinsic agonist activity.

Objective: To quantify the ability of a test compound to potentiate ACh-mediated calcium flux (PAM activity) and to induce calcium flux on its own (agonist activity) in cells expressing the M1 receptor.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 receptor are cultured in standard media (e.g., Ham's F-12 Nutrient Mix with 10% FBS). Cells are seeded into black-walled, clear-bottom 384-well plates and incubated overnight to form a monolayer.[5]

  • Dye Loading: The culture medium is removed, and cells are washed with an assay buffer (e.g., HBSS with 20 mM HEPES). Cells are then incubated with a calcium-sensitive fluorescent dye solution, such as Fluo-4 AM (e.g., 1-2 µM), for 45-60 minutes at 37°C.[5][10]

  • Compound Addition & Measurement: The plate is placed into a kinetic fluorescence plate reader (e.g., FLIPR or FDSS).

    • For Agonist Activity: Test compounds are added at various concentrations, and the fluorescence signal is measured over time to detect direct receptor activation.[2]

    • For PAM Activity: A baseline fluorescence is measured, then the test compound is added. After a short incubation (e.g., 2-3 minutes), a fixed, sub-maximal concentration of acetylcholine (typically an EC₂₀) is added, and the fluorescence is measured again.[5] The potentiation of the ACh response is recorded.

  • Data Analysis: The change in fluorescence intensity is used to generate concentration-response curves. EC₅₀ values are calculated using a four-point logistic equation to determine the potency of the compound as both an agonist and a PAM.[5]

In Vivo Novel Object Recognition (NOR) Test

This behavioral assay assesses a key domain of cognition—recognition memory—in rodents and is used to evaluate the pro-cognitive effects of M1 PAMs.[1][11]

Objective: To determine if a test compound can improve or restore recognition memory in rodents.

Methodology:

  • Apparatus: The test is conducted in an open-field arena (e.g., 40 x 40 x 40 cm). A variety of objects are used, which are heavy enough that the animal cannot move them and are sufficiently distinct to be easily discriminated.[11]

  • Habituation (Day 1): Each mouse is placed in the empty arena and allowed to explore freely for a set period (e.g., 5-10 minutes) to acclimate to the environment.[11]

  • Training/Familiarization (Day 2, T1): The test compound or vehicle is administered (e.g., intraperitoneally) at a predetermined time before the session. Two identical objects are placed in opposite corners of the arena. The mouse is placed in the center of the arena and allowed to explore the objects for a fixed duration (e.g., 10 minutes).[11] The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within 2 cm of the object and pointing toward it.

  • Testing (Day 2, T2): After an inter-trial interval (e.g., 1 to 24 hours), the mouse is returned to the arena.[12] In the arena, one of the familiar objects from the training phase has been replaced with a novel object. The mouse is allowed to explore freely for a set period (e.g., 5-10 minutes), and the time spent exploring the familiar (F) and novel (N) objects is recorded.[11]

  • Data Analysis: A discrimination index (DI) is calculated, often using the formula: DI = (Time Exploring Novel - Time Exploring Familiar) / (Total Exploration Time). A higher DI indicates better recognition memory, as healthy rodents have an innate preference for novelty and will spend more time exploring the new object.[11]

References

A Comparative Guide to the Validation of M1 Muscarinic Acetylcholine Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR) knockout (KO) mouse models with alternative research models. The performance of these models in key behavioral and physiological assays is supported by experimental data to aid researchers in selecting the most appropriate model for their studies.

Introduction to M1 Receptor Function and Models

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in the cortex and hippocampus. It plays a crucial role in higher cognitive functions such as learning and memory.[1] Consequently, M1-mAChR agonists have been investigated as potential therapeutics for cognitive deficits associated with Alzheimer's disease.[1] To elucidate the specific functions of the M1 receptor, several models have been developed, including genetic knockout mice and pharmacological blockade. This guide focuses on the validation of M1-mAChR KO models by comparing their phenotype to wild-type (WT) controls and models utilizing the non-selective muscarinic antagonist, scopolamine (B1681570).

Data Presentation: Comparative Phenotypes

The following tables summarize quantitative data from key behavioral and physiological validation experiments comparing M1-mAChR KO mice with WT and scopolamine-treated mice.

Table 1: Locomotor Activity in the Open Field Test

Model/TreatmentTotal Distance Traveled (arbitrary units)Time in Center (%)Notes
Wild-Type (WT) BaselineBaseline
M1-mAChR KO Significantly IncreasedNo significant changeHyperactivity is a consistent phenotype in M1 KO mice.[1]
WT + Scopolamine Significantly IncreasedVariableScopolamine induces hyperactivity, which may be mediated by other mAChR subtypes in addition to M1.[1]
M1-mAChR KO + Scopolamine Significantly IncreasedVariableScopolamine still induces hyperactivity in M1 KO mice, suggesting the involvement of other muscarinic receptors.[1]

Table 2: Performance in the Morris Water Maze

Model/TreatmentEscape Latency (seconds)Time in Target Quadrant (%)Notes
Wild-Type (WT) Baseline Learning CurveBaseline
M1-mAChR KO No significant deficitNo significant deficitM1 KO mice generally show intact spatial learning in this task.[1]
WT + Scopolamine Significantly ImpairedSignificantly ReducedScopolamine induces deficits in spatial learning and memory.
M1-mAChR KO + Scopolamine Significantly ImpairedSignificantly ReducedThe effect of scopolamine on water maze performance is comparable in M1 KO and WT mice, indicating that its effects on this task are not solely mediated by M1 receptors.[1]

Table 3: Performance in the Contextual Fear Conditioning Test

Model/TreatmentFreezing during Conditioning (%)Freezing during Context Test (24h) (%)Freezing during Context Test (4 weeks) (%)
Wild-Type (WT) BaselineBaselineBaseline
M1-mAChR KO Lower than WTSimilar to WTSignificantly Reduced
WT + Scopolamine ReducedReducedNot reported
M1-mAChR KO + Scopolamine Not reportedNot reportedNot reported

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Open Field Test

Objective: To assess spontaneous locomotor activity and anxiety-like behavior.

Apparatus: A square arena (typically 40x40 cm or 50x50 cm) with walls to prevent escape. The arena is often made of a non-porous material for easy cleaning. An overhead camera connected to a video-tracking system is used to record and analyze the animal's movement.

Procedure:

  • Habituation: Mice are brought to the testing room at least 30-60 minutes before the test to acclimate to the new environment.

  • Testing: Each mouse is placed individually in the center of the open field arena and allowed to explore freely for a set period, typically 10-30 minutes.

  • Data Collection: The video-tracking system records parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Cleaning: The arena is thoroughly cleaned with 70% ethanol (B145695) between each trial to eliminate olfactory cues.

Morris Water Maze

Objective: To assess spatial learning and memory.

Apparatus: A large circular pool (typically 120-150 cm in diameter) filled with opaque water (using non-toxic white paint or milk powder) maintained at a constant temperature (around 22-25°C). A small escape platform is submerged just below the water surface. The pool is located in a room with various distal visual cues.

Procedure:

  • Acquisition Phase:

    • Mice are trained to find the hidden platform over several days (typically 4-5 days) with multiple trials per day.

    • For each trial, the mouse is placed in the water at one of four quasi-random starting positions, facing the wall of the pool.

    • The mouse is allowed to swim and find the platform. If it fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.

    • The mouse is allowed to remain on the platform for 15-30 seconds before being removed.

    • The escape latency (time to find the platform) and path length are recorded.

  • Probe Trial:

    • 24 hours after the last training session, the platform is removed from the pool.

    • The mouse is allowed to swim freely for a set period (e.g., 60 seconds).

    • The time spent and distance traveled in the target quadrant (where the platform was previously located) are measured as an index of memory retention.

Contextual Fear Conditioning

Objective: To assess fear-associated learning and memory.

Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric footshock. The chamber is placed within a sound-attenuating box. A camera is used to record the animal's behavior.

Procedure:

  • Conditioning Phase:

    • The mouse is placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 2-3 minutes).

    • An unconditioned stimulus (US), a mild footshock (e.g., 0.5-1.0 mA for 1-2 seconds), is delivered. This is often paired with a conditioned stimulus (CS), such as a tone or light, for cued fear conditioning. For contextual fear conditioning, the chamber itself serves as the context.

    • The mouse is removed from the chamber after a set period following the shock.

  • Context Test:

    • 24 hours later, the mouse is returned to the same conditioning chamber.

    • Freezing behavior (the complete absence of movement except for respiration) is observed and quantified for a set period (e.g., 3-5 minutes). The percentage of time spent freezing is used as a measure of fear memory.

Mandatory Visualizations

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1R M1 Receptor ACh->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: M1 receptor signaling cascade.

Experimental Workflow for Behavioral Phenotyping

Behavioral_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing Battery cluster_analysis Data Analysis Animal_Groups Define Animal Groups (WT, M1 KO, etc.) Habituation Habituation to Testing Room Animal_Groups->Habituation OFT Open Field Test (Locomotor Activity) Habituation->OFT MWM Morris Water Maze (Spatial Learning) OFT->MWM FC Fear Conditioning (Associative Memory) MWM->FC Data_Collection Automated Video Tracking & Manual Scoring FC->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Interpretation Interpretation of Phenotypic Differences Stats->Interpretation

Caption: Workflow for behavioral testing.

Logical Relationships of Model Validation

Validation_Logic cluster_models Models cluster_phenotypes Observed Phenotypes cluster_conclusions Conclusions M1_KO M1 KO Mouse Hyperactivity Hyperactivity M1_KO->Hyperactivity Memory_Intact Intact Spatial Memory (MWM) M1_KO->Memory_Intact Fear_Memory_Deficit Impaired Fear Memory (Contextual) M1_KO->Fear_Memory_Deficit Scopolamine_Effects Scopolamine-induced Deficits M1_KO->Scopolamine_Effects with Scopolamine WT Wild-Type Mouse WT->Scopolamine_Effects with Scopolamine Scopolamine Pharmacological Model (Scopolamine) M1_Role_Locomotion M1 Receptor regulates locomotor activity Hyperactivity->M1_Role_Locomotion M1_Not_Essential_Spatial M1 Receptor not essential for spatial memory acquisition Memory_Intact->M1_Not_Essential_Spatial M1_Role_Fear M1 Receptor involved in long-term fear memory Fear_Memory_Deficit->M1_Role_Fear Non_M1_Scopolamine Scopolamine effects partially independent of M1 Scopolamine_Effects->Non_M1_Scopolamine

Caption: Logical flow of model validation.

References

A Researcher's Guide to Demonstrating Target Engagement In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a therapeutic agent interacts with its intended molecular target within a living organism is a critical step in the development pipeline. This guide provides a comparative overview of established and emerging techniques for demonstrating in vivo target engagement, complete with quantitative data, detailed experimental protocols, and visual workflows to aid in methodological selection and implementation.

Comparison of In Vivo Target Engagement Methodologies

The selection of an appropriate in-vivo target engagement methodology depends on various factors, including the nature of the target, the therapeutic modality, and the specific questions being addressed. Here, we compare four prominent techniques: Positron Emission Tomography (PET), Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET), and Fluorescence Polarization (FP) Microscopy.

Methodology Principle Advantages Limitations Typical Quantitative Readout
Positron Emission Tomography (PET) Non-invasive imaging using radiolabeled tracers that bind to the target. Drug-induced displacement of the tracer is quantified.Non-invasive, whole-body imaging, translational to clinical studies, provides spatial distribution of target.Requires synthesis of a specific radiotracer, lower resolution compared to microscopy, potential for off-target binding of the tracer.Receptor Occupancy (%), Standardized Uptake Value (SUV).
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein upon ligand binding in ex vivo samples from a treated animal.Label-free, applicable to native proteins, can be adapted for proteome-wide analysis.[1]Invasive (requires tissue collection), indirect measure of engagement, may not be suitable for all targets.Thermal Shift (°C), Isothermal Dose-Response EC50.[2][3]
Bioluminescence Resonance Energy Transfer (BRET) Measures the interaction between a luciferase-tagged target and a fluorescently labeled ligand or interacting protein.High signal-to-noise ratio, can be used in living animals, provides real-time dynamic information.[4]Requires genetic modification of the target, potential for steric hindrance from the tags, limited tissue penetration of light.BRET Ratio, IC50.[5]
Fluorescence Polarization (FP) Microscopy Measures the change in the polarization of fluorescence of a labeled ligand upon binding to its target.Provides information at the subcellular level, can quantify binding kinetics in real-time.[6][7]Requires a fluorescently labeled ligand, limited to tissues accessible by microscopy, potential for autofluorescence interference.Fluorescence Anisotropy, Fractional Occupancy.[6][8]

Quantitative Data Examples

Positron Emission Tomography (PET)

Study: Evaluation of Dopamine (B1211576) D2 Receptor Occupancy by Risperidone (B510).[9]

Objective: To determine the relationship between the dose of long-acting injectable risperidone and the occupancy of dopamine D2 receptors in the brains of patients with schizophrenia.

Dose of Risperidone (mg every 2 weeks)Mean Post-injection D2 Occupancy (%)Mean Pre-injection D2 Occupancy (%)
2571.054.0
5074.465.4
7581.575.0

These data demonstrate a clear dose-dependent increase in D2 receptor occupancy with increasing doses of risperidone, providing a quantitative measure of target engagement in a clinical setting.[9]

Cellular Thermal Shift Assay (CETSA)

Study: In Vivo Target Engagement of a RIPK1 Inhibitor.[2][3][10]

Objective: To demonstrate that a novel RIPK1 inhibitor can engage its target in peripheral blood mononuclear cells (PBMCs) and spleen tissue of mice after oral administration.

TreatmentTissueTemperature (°C)Relative Amount of Soluble RIPK1 (Normalized to Vehicle)
VehicleSpleen481.00
Compound X (30 mg/kg)Spleen481.52
VehicleSpleen520.45
Compound X (30 mg/kg)Spleen520.98

The increased amount of soluble RIPK1 at elevated temperatures in the spleen of treated mice indicates that the compound stabilized the protein, confirming in vivo target engagement.

Experimental Protocols

In Vivo PET Imaging for Receptor Occupancy

Objective: To quantify the occupancy of a specific receptor by a drug candidate in the brain of a non-human primate.

Materials:

  • PET scanner

  • A specific radioligand for the target receptor (e.g., [11C]raclopride for D2 receptors)

  • Test drug

  • Anesthetized non-human primate

  • Arterial blood sampling setup

  • Gamma counter and HPLC for metabolite analysis

Procedure:

  • Baseline Scan: Anesthetize the animal and position it in the PET scanner. Inject a bolus of the radioligand intravenously. Acquire dynamic PET data for 60-90 minutes. Collect arterial blood samples throughout the scan to measure plasma radioactivity and determine the arterial input function.

  • Drug Administration: Administer the test drug at the desired dose and route.

  • Post-dose Scan: After a suitable time for the drug to reach its target, perform a second PET scan following the same procedure as the baseline scan.

  • Data Analysis: Reconstruct the PET images. Define regions of interest (ROIs) corresponding to target-rich and reference (target-poor) brain areas. Use kinetic modeling (e.g., simplified reference tissue model) to estimate the binding potential (BPND) in the target regions for both baseline and post-dose scans.

  • Calculate Occupancy: Receptor occupancy (RO) is calculated as: RO (%) = (BPND_baseline - BPND_postdose) / BPND_baseline * 100.

In Vivo Cellular Thermal Shift Assay (CETSA)

Objective: To determine if a compound engages its target in a specific tissue of a mouse after in vivo dosing.

Materials:

  • Test compound and vehicle

  • C57BL/6 mice

  • Tissue homogenization buffer (e.g., PBS with protease inhibitors)

  • Thermal cycler or heating blocks

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein

Procedure:

  • Dosing: Administer the test compound or vehicle to mice via the desired route (e.g., oral gavage).

  • Tissue Collection: At a specified time point after dosing, euthanize the mice and dissect the tissue of interest (e.g., spleen, liver).

  • Tissue Homogenization: Homogenize the tissue in buffer on ice.

  • Heat Treatment: Aliquot the tissue homogenates into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration. Analyze the amount of the target protein in the soluble fraction by Western blotting.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the drug-treated group compared to the vehicle group indicates target stabilization and therefore engagement.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the underlying biological context, the following diagrams were generated using the Graphviz DOT language.

PET_Workflow cluster_preclinical Preclinical Phase cluster_analysis Data Analysis Animal Prep Animal Prep Baseline Scan Baseline Scan Animal Prep->Baseline Scan Radiotracer Injection Drug Admin Drug Admin Baseline Scan->Drug Admin Post-dose Scan Post-dose Scan Drug Admin->Post-dose Scan Radiotracer Injection Image Recon Image Recon Post-dose Scan->Image Recon Kinetic Modeling Kinetic Modeling Image Recon->Kinetic Modeling Occupancy Calc Occupancy Calc Kinetic Modeling->Occupancy Calc

Caption: Experimental workflow for a typical in vivo PET receptor occupancy study.

CETSA_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Analysis Dosing Dosing Tissue Collection Tissue Collection Dosing->Tissue Collection Homogenization Homogenization Tissue Collection->Homogenization Heat Treatment Heat Treatment Homogenization->Heat Treatment Lysis & Centrifugation Lysis & Centrifugation Heat Treatment->Lysis & Centrifugation Western Blot Western Blot Lysis & Centrifugation->Western Blot

Caption: Experimental workflow for an in vivo CETSA experiment.

MAPK_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Drug Drug Drug->RAF Inhibition

Caption: Simplified MAPK signaling pathway, a common target for cancer therapeutics.

Method_Comparison Target Engagement Target Engagement PET PET Target Engagement->PET CETSA CETSA Target Engagement->CETSA BRET BRET Target Engagement->BRET FP Microscopy FP Microscopy Target Engagement->FP Microscopy Non-invasive Non-invasive PET->Non-invasive is Label-free Label-free CETSA->Label-free is Real-time Real-time BRET->Real-time is Subcellular Resolution Subcellular Resolution FP Microscopy->Subcellular Resolution provides

Caption: Logical relationship comparing the key features of different target engagement methods.

References

Selectivity Profile of GMN-123: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the selectivity profile for the novel compound GMN-123, a potent and selective antagonist for the Target-A receptor. The following sections detail its binding affinity and functional activity against a panel of key off-target receptors, offering a direct comparison of its performance and highlighting its specificity. All supporting data is presented alongside detailed experimental protocols for reproducibility.

Comparative Binding Affinity Profile

The binding affinity of GMN-123 was assessed against a panel of 10 common off-target receptors, including various GPCRs, ion channels, and kinases, using competitive radioligand binding assays. The inhibition constant (Ki) was determined to quantify the affinity of GMN-123 for each receptor. A lower Ki value indicates a higher binding affinity.

Table 1: GMN-123 Binding Affinity (Ki) Against a Panel of Receptors

ReceptorReceptor ClassLigand/SubstrateGMN-123 Ki (nM)
Target-A GPCR [3H]-Ligand-X 1.2
Off-Target BGPCR[3H]-Ligand-Y8,500
Off-Target CGPCR[3H]-Ligand-Z> 10,000
Off-Target DIon Channel[3H]-Blocker-A9,200
Off-Target EKinase[γ-32P]ATP> 10,000
Off-Target FGPCR[3H]-Ligand-P7,800
Off-Target GTransporter[3H]-Substrate-Q> 10,000
Off-Target HKinase[γ-32P]ATP> 10,000
Off-Target IGPCR[3H]-Ligand-R9,900
Off-Target JIon Channel[3H]-Blocker-B> 10,000

Data represents the mean of three independent experiments.

Comparative Functional Activity Profile

To determine if the binding of GMN-123 to off-target receptors translates into a functional effect, a series of in vitro functional assays were conducted. The half-maximal inhibitory concentration (IC50) was measured. For the primary Target-A receptor, antagonist activity was confirmed.

Table 2: GMN-123 Functional Activity (IC50) at On-Target and Off-Target Receptors

ReceptorAssay TypeGMN-123 IC50 (nM)
Target-A cAMP Inhibition 5.8
Off-Target BCalcium Flux> 10,000
Off-Target DElectrophysiology> 10,000
Off-Target FIP-One> 10,000

Data represents the mean of three independent experiments.

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow used for selectivity profiling and the intended on-target signaling pathway of GMN-123 versus a potential off-target interaction.

G cluster_0 Preparation cluster_1 Screening cluster_2 Analysis NCE GMN-123 Synthesis & Purification AssayDev Assay Development (On-Target & Off-Target) NCE->AssayDev PrimaryScreen Primary Screen (Binding Assays) AssayDev->PrimaryScreen SecondaryScreen Secondary Screen (Functional Assays) PrimaryScreen->SecondaryScreen Hit Confirmation DataAnalysis Data Analysis (Ki & IC50 Determination) SecondaryScreen->DataAnalysis SelectivityReport Selectivity Profile Generation DataAnalysis->SelectivityReport

Caption: Workflow for receptor selectivity profiling of a new chemical entity (NCE).

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Interaction GMN123_on GMN-123 TargetA Target-A Receptor GMN123_on->TargetA Antagonist G_Protein_on Gαi Protein TargetA->G_Protein_on Blocks Activation AC_on Adenylyl Cyclase G_Protein_on->AC_on Inhibition Blocked cAMP_on cAMP Production AC_on->cAMP_on Activity Restored Response_on Desired Therapeutic Effect cAMP_on->Response_on GMN123_off GMN-123 TargetB Off-Target B Receptor GMN123_off->TargetB Very Weak Binding (High Ki) G_Protein_off Gαq Protein TargetB->G_Protein_off No Activation PLC_off Phospholipase C Calcium_off Calcium Release Response_off Adverse Effect

Caption: On-target vs. potential off-target signaling pathways for GMN-123.

Experimental Protocols

  • Membrane Preparation: Cell membranes expressing the receptor of interest were prepared from transfected HEK293 cells. Cells were harvested, homogenized in a lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2), and centrifuged. The resulting pellet was resuspended and stored at -80°C. Protein concentration was determined using a BCA assay.

  • Assay Setup: The assay was performed in a 96-well plate format. Each well contained 50 µL of membrane homogenate (10-20 µg protein), 25 µL of the appropriate radioligand (e.g., [3H]-Ligand-X) at a concentration near its Kd, and 25 µL of GMN-123 at 10-point serial dilutions (0.1 nM to 100 µM).

  • Incubation: The plate was incubated for 90 minutes at room temperature with gentle agitation to reach binding equilibrium.

  • Termination and Filtration: The reaction was terminated by rapid filtration through a GF/C filter plate using a cell harvester. The filters were washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: The filter plate was dried, and a scintillation cocktail was added to each well. Radioactivity was quantified using a scintillation counter.

  • Data Analysis: Non-specific binding was determined in the presence of a high concentration (10 µM) of a known, non-labeled ligand. Specific binding was calculated by subtracting non-specific binding from total binding. The Ki values were calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Cell Culture: CHO-K1 cells stably expressing the human Target-A receptor were cultured in F-12K Medium supplemented with 10% FBS and 500 µg/mL G418.

  • Assay Setup: Cells were seeded into 96-well plates and grown to 90% confluency. The growth medium was removed, and cells were incubated with 50 µL of stimulation buffer containing GMN-123 at various concentrations for 20 minutes.

  • Agonist Stimulation: Following incubation with the antagonist (GMN-123), 50 µL of an EC80 concentration of the reference agonist (e.g., Forskolin) was added to stimulate adenylyl cyclase activity, and the plate was incubated for an additional 30 minutes at 37°C.

  • Lysis and Detection: The reaction was stopped, and cells were lysed. The intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., HTRF or ELISA) according to the manufacturer's instructions.

  • Data Analysis: The raw data (e.g., fluorescence ratio) was converted to cAMP concentrations using a standard curve. The IC50 values were determined by fitting the concentration-response data to a four-parameter logistic model using graphing software.

Navigating the Complex Landscape of Risperidone and Cognition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of risperidone's paradoxical effects on cognitive function and an evaluation of alternative therapeutic strategies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current experimental landscape, featuring detailed methodologies, comparative data, and key signaling pathways.

The atypical antipsychotic risperidone (B510) is a cornerstone in the management of schizophrenia and other psychotic disorders. However, its impact on cognitive function presents a clinical conundrum. While some studies suggest that risperidone can ameliorate cognitive deficits associated with psychiatric conditions, others indicate that chronic use may induce cognitive impairments. This guide synthesizes the evidence, compares risperidone with potential alternatives, and provides a framework for future research aimed at developing antipsychotics with enhanced cognitive profiles.

Risperidone's Dichotomous Role in Cognition: Amelioration vs. Impairment

Experimental evidence paints a complex picture of risperidone's influence on cognition. In animal models of schizophrenia, such as those induced by the NMDA receptor antagonist MK-801, risperidone has been shown to reverse cognitive impairments and upregulate pro-cognitive signaling pathways like the brain-derived neurotrophic factor (BDNF)-TrkB system.[1][2][3] Similarly, in models of Alzheimer's disease, risperidone has demonstrated the ability to improve learning and memory.[4][5]

Conversely, chronic administration of risperidone in otherwise healthy animals has been linked to the emergence of cognitive deficits.[6][7][8] Studies have reported that long-term risperidone treatment can impair recognition memory and alter signaling molecules crucial for synaptic plasticity.[7][8] One study identified a working memory deficit in juvenile rats treated with a low dose of risperidone.[9] This dual activity suggests that risperidone's effect on cognition is highly dependent on the underlying neuropathological context.

Comparative Efficacy of Interventions for Antipsychotic-Associated Cognitive Deficits

Given the potential for risperidone to induce cognitive side effects, research into alternative and adjunctive therapies is critical. The following tables summarize quantitative data from preclinical studies investigating compounds aimed at mitigating these deficits or offering a superior cognitive profile.

Table 1: Effects of Risperidone and Alternatives on Cognitive Performance in Preclinical Models

Treatment Group Animal Model Cognitive Test Key Findings Reference
Risperidone (0.1 mg/kg)MK-801-induced schizophrenia model (rats)Spatial Object RecognitionReversed MK-801-induced deficits[1]
Risperidone (1 mg/kg)MK-801-induced schizophrenia model (rats)Inhibitory Avoidance TestProlonged latency to enter dark chamber, indicating improved memory[2]
Risperidone (0.2 mg/kg)NMDA-induced hippocampal damage (rats)Delayed Rewarded AlternationModestly improved performance in both lesioned and sham controls[10]
Chronic Risperidone (2.5 mg/kg/day)Healthy adult ratsNovel Object RecognitionImpaired recognition memory[7][8]
Chronic Low-Dose Risperidone (0.04 mg/day)Healthy juvenile ratsY-MazeIncreased same-arm returns, indicative of a working memory deficit[9]

Table 2: Molecular and Cellular Effects of Risperidone in Preclinical Models

Treatment Group Animal Model Brain Region Key Molecular/Cellular Findings Reference
Risperidone (0.1 mg/kg)MK-801-induced schizophrenia model (rats)HippocampusUpregulated the BDNF-TrkB signaling system[1]
Risperidone (1 mg/kg)MK-801-induced schizophrenia model (rats)HippocampusReversed MK-801-induced decrease in BDNF expression[2][3]
Chronic Risperidone (2.5 mg/kg/day)Healthy adult ratsPrefrontal Cortex & HippocampusIncreased proBDNF/BDNF ratio; decreased Akt and CREB phosphorylation[7][8]
RisperidoneAβ1-42-induced Alzheimer's model (mice)Hippocampus & CortexDecreased levels of Aβ1-42, BACE1, and p-Tau; Increased p-Akt; Decreased GSK3β and Caspase-3[4]
RisperidoneMK-801-induced schizophrenia model (mice)HippocampusUpregulated Notch signaling molecules (Notch1, Hes1, Hes5)[11]

Experimental Protocols

A detailed understanding of the methodologies used in these studies is crucial for interpretation and replication.

MK-801-Induced Schizophrenia Model
  • Objective: To induce schizophrenia-like cognitive deficits in rodents.

  • Procedure: Adult male C57BL/6 mice or Sprague-Dawley rats are administered a sub-anesthetic dose of MK-801 (dizocilpine), a non-competitive NMDA receptor antagonist. A typical dosing regimen is 0.3-0.5 mg/kg/day via intraperitoneal injection for 5-6 consecutive days.[2][11]

  • Behavioral Assessment: Following the induction phase, cognitive function is assessed using tasks such as the Morris Water Maze, Novel Object Recognition, or Inhibitory Avoidance Test.[1][2][11]

Chronic Risperidone Administration Model
  • Objective: To investigate the long-term cognitive effects of risperidone.

  • Procedure: Adult or juvenile rats are administered risperidone daily for an extended period (e.g., 30-180 days). Administration can be via drinking water (e.g., 2.5 mg/kg/day) or subcutaneous pellet implantation (e.g., 0.04 mg/day).[6][7][9]

  • Behavioral Assessment: Cognitive performance is evaluated at the end of the treatment period using tests like the Novel Object Recognition task or the Y-Maze.[7][9]

Behavioral Testing Paradigms
  • Novel Object Recognition (NOR): This test assesses recognition memory. During a familiarization phase, the animal is exposed to two identical objects. In the subsequent test phase, one of the objects is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured as an index of recognition memory.[7][12]

  • Y-Maze: This task is used to evaluate spatial working memory. The maze consists of three identical arms. The sequence of arm entries is recorded, and the percentage of spontaneous alternations (entering a different arm on each of three consecutive entries) is calculated. A lower alternation rate suggests impaired working memory.[9]

  • Morris Water Maze (MWM): A widely used test for spatial learning and memory. Animals are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using spatial cues. Escape latency and path length are measured across several trials.[4][5]

  • Inhibitory Avoidance (IA) Test: This task assesses fear-motivated memory. The apparatus consists of a light and a dark compartment. During training, the animal receives a mild foot shock upon entering the dark compartment. Memory is tested by measuring the latency to re-enter the dark compartment at a later time.[2]

Key Signaling Pathways and Experimental Workflows

The cognitive effects of risperidone and potential therapeutic interventions are mediated by complex intracellular signaling cascades. Understanding these pathways is essential for rational drug design.

experimental_workflow cluster_model Animal Model Induction cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis model_induction Induce Cognitive Deficit (e.g., MK-801, Chronic Risperidone) treatment Administer Test Compound vs. Vehicle/Risperidone model_induction->treatment behavioral Behavioral Testing (e.g., NOR, MWM, Y-Maze) treatment->behavioral molecular Molecular Analysis (e.g., Western Blot, ELISA) treatment->molecular data_analysis Compare Cognitive Performance & Biomarker Levels behavioral->data_analysis molecular->data_analysis

Caption: A generalized experimental workflow for evaluating compounds targeting risperidone-associated cognitive changes.

bdnf_pathway cluster_risperidone Risperidone's Pro-Cognitive Effect (in disease models) cluster_chronic_risperidone Chronic Risperidone's Negative Cognitive Effect risperidone Risperidone bdnf BDNF risperidone->bdnf Upregulates trkb TrkB Receptor bdnf->trkb Binds pi3k PI3K trkb->pi3k Activates akt Akt pi3k->akt Activates creb CREB akt->creb Phosphorylates synaptic_plasticity Synaptic Plasticity & Cognition creb->synaptic_plasticity Promotes chronic_ris Chronic Risperidone probdnf proBDNF/BDNF Ratio chronic_ris->probdnf Increases akt_creb_p p-Akt / p-CREB chronic_ris->akt_creb_p Decreases impaired_cognition Impaired Cognition probdnf->impaired_cognition akt_creb_p->impaired_cognition

Caption: The dual role of risperidone on the BDNF-TrkB signaling pathway, a key regulator of cognitive function.

notch_pathway risperidone Risperidone notch1 Notch1 risperidone->notch1 Upregulates hes1 Hes1 notch1->hes1 Upregulates hes5 Hes5 notch1->hes5 Upregulates proliferation Hippocampal Proliferation hes1->proliferation hes5->proliferation cognition Improved Cognition proliferation->cognition

Caption: Risperidone's amelioration of cognitive deficits through the Notch signaling pathway in a schizophrenia model.[11]

Conclusion and Future Directions

The evidence clearly indicates that risperidone's impact on cognition is context-dependent. While it can alleviate cognitive symptoms in certain pathological states, its chronic use may carry the risk of inducing cognitive deficits. This highlights a critical unmet need in the development of antipsychotic drugs: the separation of therapeutic efficacy from cognitive side effects.

Future research should focus on:

  • Developing novel antipsychotics with mechanisms of action that inherently support or enhance cognitive function.

  • Investigating adjunctive therapies that can be co-administered with existing antipsychotics like risperidone to counteract their negative cognitive effects.

  • Elucidating the precise molecular switches that determine whether risperidone acts as a cognitive enhancer or impairer.

By pursuing these avenues, the field can move closer to providing individuals with psychotic disorders treatments that not only manage their symptoms but also support their cognitive health and overall functional recovery.

References

The Quest for Efficacy Without Cholinergic Consequences: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the challenge of designing potent therapeutics that avoid the adverse effects of broad cholinergic activation is a persistent hurdle. This guide provides a comparative analysis of three distinct approaches that offer evidence for a lack of cholinergic side effects, supported by experimental data and detailed methodologies.

The ubiquitous nature of the cholinergic system, crucial for a vast array of physiological functions, presents a double-edged sword in drug development. While targeting this system has yielded effective treatments for conditions like Alzheimer's disease and myasthenia gravis, the lack of receptor subtype selectivity in many cholinergic drugs often leads to a cascade of undesirable side effects. These can range from bothersome symptoms like dry mouth, nausea, and blurred vision to more severe complications.[1][2] This guide explores three promising strategies that circumvent these issues: a peripherally-acting antagonist to shield against central agonist side effects, an alternative pathway activation for the same therapeutic goal, and a complete shift in mechanistic approach for a complex neurodegenerative disease.

KarXT (Xanomeline-Trospium): A Novel Approach to Mitigating Cholinergic Side Effects in Schizophrenia

Xanomeline (B1663083), a muscarinic agonist with preference for M1 and M4 receptors, has shown promise in treating the positive, negative, and cognitive symptoms of schizophrenia.[3] However, its clinical utility has been hampered by dose-limiting cholinergic side effects, including nausea, vomiting, diarrhea, sweating, and salivation, which are primarily mediated by peripheral muscarinic receptor activation.[3][4] The innovative KarXT formulation combines xanomeline with trospium (B1681596) chloride, a peripherally restricted muscarinic antagonist, to mitigate these peripheral side effects without compromising central efficacy.[4][5]

Comparative Analysis of Cholinergic Side Effects: Xanomeline vs. KarXT

A phase 1, randomized, double-blind, placebo-controlled study directly compared the safety and tolerability of xanomeline alone with KarXT in healthy volunteers. The results demonstrated a significant reduction in cholinergic adverse events with the combination therapy.[4][5]

Adverse EventXanomeline Alone (n=33)KarXT (Xanomeline + Trospium) (n=35)Reduction with KarXT
Composite Cholinergic AEs 63.6%17.1%46.5%
Nausea24.2%17.1%29.3%
Vomiting15.2%5.7%62.5%
Diarrhea21.2%5.7%73.1%
Excessive Sweating48.5%20.0%58.8%
Salivary Hypersecretion36.4%25.7%29.4%
Postural Dizziness27.2%11.4%58.1%
Syncope2 cases0 cases100%
Composite of nausea, vomiting, diarrhea, excessive sweating, and salivary hypersecretion.
Experimental Protocol: Phase 1 Study of Xanomeline vs. KarXT

Objective: To assess the safety, tolerability, and pharmacokinetic profile of xanomeline administered with and without trospium chloride in healthy adult volunteers.[5][6]

Study Design: A single-center, randomized, double-blind, placebo-controlled, multiple-dose study (NCT02831231).[5][6]

Participants: Healthy adult volunteers (n=68) were randomized to receive either xanomeline alone (n=33) or KarXT (xanomeline + trospium) (n=35).[5][6]

Dosing Regimen: Participants underwent a dose titration schedule over a 9-day period.[5]

Primary Outcome Measures: The primary outcome was the incidence of prespecified cholinergic adverse events (nausea, vomiting, diarrhea, excessive sweating, and salivary hypersecretion).[5][6]

Secondary Outcome Measures: Other safety and tolerability assessments included vital signs, electrocardiograms (ECGs), and laboratory values. Pharmacokinetic parameters of xanomeline and trospium were also evaluated.[5][6]

Signaling Pathway and Experimental Workflow

Cholinergic_Signaling_and_KarXT_Mechanism cluster_CNS Central Nervous System (CNS) cluster_Periphery Peripheral Nervous System Xanomeline_CNS Xanomeline M1_M4_CNS M1/M4 Receptors Xanomeline_CNS->M1_M4_CNS Agonist Xanomeline_Periphery Xanomeline Therapeutic_Effect Antipsychotic & Cognitive Improvement M1_M4_CNS->Therapeutic_Effect Activates Muscarinic_Receptors_Periphery Peripheral Muscarinic Receptors (M2, M3) Xanomeline_Periphery->Muscarinic_Receptors_Periphery Agonist Cholinergic_Side_Effects Cholinergic Side Effects (Nausea, Vomiting, etc.) Muscarinic_Receptors_Periphery->Cholinergic_Side_Effects Activates Trospium Trospium Trospium->Muscarinic_Receptors_Periphery Antagonist

Caption: KarXT's dual-component mechanism of action.

Mirabegron (B1684304): An Alternative to Anticholinergics for Overactive Bladder

Overactive bladder (OAB) is commonly treated with anticholinergic drugs that block muscarinic receptors in the bladder, leading to detrusor muscle relaxation. However, these drugs are associated with systemic anticholinergic side effects like dry mouth, constipation, and blurred vision, which can lead to poor patient adherence.[1][7] Mirabegron, a beta-3 adrenergic receptor agonist, offers an alternative therapeutic approach by relaxing the detrusor muscle through a different signaling pathway, thereby avoiding these characteristic anticholinergic side effects.[1][8]

Comparative Analysis of Adverse Events: Mirabegron vs. Anticholinergics

A meta-analysis of 14 randomized controlled trials involving 10,774 patients compared the safety and efficacy of mirabegron with anticholinergic drugs for the treatment of OAB.[7]

Adverse EventMirabegronAnticholinergicsRisk Ratio (95% CI)
Total Adverse Events LowerHigher0.93 (0.89–0.98)
Dry Mouth LowerHigher0.44 (0.35–0.56)
Gastrointestinal Disorders LowerHigher0.58 (0.48–0.68)
Experimental Protocol: Meta-analysis of Mirabegron vs. Anticholinergics

Objective: To compare the efficacy, safety, and adherence to treatment with mirabegron versus anticholinergic drugs for overactive bladder in women.[7]

Study Design: A systematic review and meta-analysis of randomized controlled clinical trials.[7]

Data Sources: Systematic searches were conducted in EMBASE, PUBMED, Cochrane, and LILACS databases.[7]

Inclusion Criteria: Randomized controlled trials comparing mirabegron to any anticholinergic drug for the treatment of OAB in women.[7]

Outcome Measures: Primary outcomes included the incidence of total adverse events, dry mouth, and gastrointestinal disorders. Efficacy and treatment adherence were also assessed.[7]

Statistical Analysis: Risk ratios (RRs) and mean differences with 95% confidence intervals (CIs) were calculated using a random-effects meta-analytic model.[7]

Signaling Pathways

OAB_Signaling_Pathways cluster_Anticholinergic Anticholinergic Pathway cluster_Beta3_Agonist Beta-3 Adrenergic Pathway Anticholinergic_Drug Anticholinergic Drug Muscarinic_Receptor Muscarinic Receptor (M3) Anticholinergic_Drug->Muscarinic_Receptor Blocks Detrusor_Contraction Detrusor Muscle Contraction Muscarinic_Receptor->Detrusor_Contraction Inhibits OAB_Symptoms OAB Symptoms Detrusor_Contraction->OAB_Symptoms Causes Mirabegron Mirabegron Beta3_Receptor Beta-3 Adrenergic Receptor Mirabegron->Beta3_Receptor Activates cAMP ↑ cAMP Beta3_Receptor->cAMP PKA Protein Kinase A cAMP->PKA Detrusor_Relaxation Detrusor Muscle Relaxation PKA->Detrusor_Relaxation Symptom_Relief Relief of OAB Symptoms Detrusor_Relaxation->Symptom_Relief AD_Mechanisms cluster_Donepezil Donepezil: Cholinergic Enhancement cluster_Lecanemab Lecanemab: Amyloid Cascade Targeting Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits Acetylcholine ↑ Acetylcholine AChE->Acetylcholine Prevents breakdown of Cholinergic_Transmission Enhanced Cholinergic Transmission Acetylcholine->Cholinergic_Transmission Symptomatic_Relief Symptomatic Relief Cholinergic_Transmission->Symptomatic_Relief Lecanemab Lecanemab AB_Protofibrils Amyloid-Beta Protofibrils Lecanemab->AB_Protofibrils Binds to & Clears Amyloid_Plaques Amyloid Plaque Formation AB_Protofibrils->Amyloid_Plaques Leads to Neuronal_Injury Neuronal Injury & Death Amyloid_Plaques->Neuronal_Injury Contributes to Cognitive_Decline Cognitive Decline Neuronal_Injury->Cognitive_Decline Causes

References

A Head-to-Head Showdown: Comparing the Next Generation of M1 Muscarinic Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the pursuit of a selective and effective M1 muscarinic acetylcholine (B1216132) receptor (M1R) modulator for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia has been a long and complex journey. Recent advancements have shifted focus from direct orthosteric agonists to a more nuanced approach with positive allosteric modulators (PAMs). This guide provides a comparative analysis of various M1R modulators, backed by preclinical and clinical data, to illuminate the key differentiators in their pharmacological profiles and therapeutic potential.

The M1 muscarinic receptor, a G-protein coupled receptor, plays a crucial role in learning, memory, and cognitive function. While early attempts with orthosteric agonists were plagued by a lack of selectivity and dose-limiting cholinergic side effects, the development of PAMs has opened new avenues. These molecules bind to a site on the receptor distinct from the endogenous acetylcholine (ACh) binding site, enhancing the receptor's response to ACh. However, not all PAMs are created equal. A critical distinction has emerged between "pure PAMs," which only potentiate the effect of the endogenous agonist, and "ago-PAMs," which possess intrinsic agonist activity even in the absence of ACh.[1]

This distinction is crucial, as studies suggest that the degree of intrinsic agonism can significantly impact a modulator's safety and efficacy profile. Excessive M1R activation by ago-PAMs has been linked to adverse effects such as seizures and convulsions, potentially limiting their therapeutic window.[1][2] In contrast, PAMs with minimal to no agonist activity appear to offer a more favorable safety profile while still demonstrating pro-cognitive effects.[1][3]

Comparative Analysis of M1R Modulators

To provide a clear overview, the following tables summarize key quantitative data from head-to-head studies of various M1R modulators, including orthosteric agonists and different classes of PAMs.

Table 1: In Vitro Potency and Selectivity of M1R Agonists
CompoundTypeM1 EC50 (nM)M1 Intrinsic Activity (% Carbachol)M3 EC50 (nM)M1 vs. M3 Selectivity
Xanomeline M1/M4-preferring Agonist-100% (CHO cells)[4]-M1-preferring[5]
Cevimeline M1/M3 Agonist-Potent M1 agonist[6]-~2-fold lower selectivity for M3 vs M1[6]
AC-42 M1-preferring Agonist---Higher than historical agonists[5]
AC-260584 M1-preferring Agonist---Higher than historical agonists[5]

EC50: Half maximal effective concentration. Data compiled from multiple sources.[4][5][6]

Table 2: Comparative Profile of M1 Positive Allosteric Modulators (PAMs)
CompoundTypeM1 PAM EC50 (nM)M1 Agonist EC50 (µM)In Vivo Cognitive EfficacyObserved Adverse Effects
MK-7622 Ago-PAMPotentYes[1]Reverses scopolamine (B1681570) deficits[3]Behavioral convulsions in mice[1][3]
PF-06764427 Ago-PAMPotentYes[1]--
VU0453595 Pure PAM-> 30[3]Improves novel object recognition[1]Little to no adverse effects in rodents[3]
VU319 Pure PAM492[7]> 30[7]-No observed adverse effects in mice[7][8]
BQCA Ago-PAM-Yes[9]-Behavioral convulsions in mice[7][8]

EC50: Half maximal effective concentration. Data compiled from multiple sources.[1][3][7][8][9]

Signaling Pathways and Experimental Workflows

The differential effects of pure PAMs and ago-PAMs can be understood by examining their impact on M1R signaling pathways.

M1R_Signaling cluster_0 M1 Receptor Activation cluster_1 Downstream Signaling ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds to orthosteric site Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Pure_PAM Pure PAM Pure_PAM->M1R Binds to allosteric site Ago_PAM Ago-PAM Ago_PAM->M1R Binds to allosteric site and directly activates

M1R signaling pathway modulation by PAMs.

The diagram above illustrates how both pure PAMs and ago-PAMs interact with the M1 receptor. While pure PAMs enhance the signal initiated by the endogenous ligand acetylcholine, ago-PAMs can activate the receptor directly, leading to a stronger and potentially prolonged signal that may contribute to adverse effects.

A common experimental workflow to differentiate between these modulators involves assessing their activity in the absence and presence of an orthosteric agonist.

Workflow for characterizing M1R modulators.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are crucial.

In Vitro Calcium Mobilization Assay

This assay is fundamental for determining the potency and intrinsic activity of M1R modulators.

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M1 muscarinic receptor.

  • Reagents:

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Test compounds (M1R modulators) and a reference agonist (e.g., acetylcholine, carbachol).

  • Procedure:

    • Cell Plating: Seed the M1R-expressing cells into 96- or 384-well black, clear-bottom plates and culture overnight.

    • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for a specified time (e.g., 1 hour at 37°C).

    • Compound Addition:

      • Agonist Mode: Add varying concentrations of the test modulator directly to the cells.

      • PAM Mode: Add a fixed, low concentration of acetylcholine (typically EC20, the concentration that gives 20% of the maximal response) followed by varying concentrations of the test modulator.

    • Signal Detection: Measure the fluorescence intensity before and after compound addition using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis:

    • Calculate the change in fluorescence to determine the intracellular calcium concentration.

    • For agonist activity, plot the response against the modulator concentration to determine the EC50 and maximal efficacy.

    • For PAM activity, plot the potentiation of the ACh response against the modulator concentration to determine the EC50 for potentiation.

Rodent Behavioral Assays for Cognitive Enhancement

These in vivo models are used to assess the pro-cognitive effects of M1R modulators.

  • Novel Object Recognition (NOR) Task:

    • Principle: This task relies on the innate tendency of rodents to explore novel objects more than familiar ones.

    • Procedure:

      • Habituation: Acclimatize the animals to the testing arena.

      • Training (Familiarization) Phase: Place the animal in the arena with two identical objects.

      • Testing Phase: After a retention interval, place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

    • Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A significant preference for the novel object indicates intact recognition memory. The effect of the M1R modulator is assessed by its ability to reverse a cognitive deficit induced by a pharmacological agent (e.g., scopolamine) or in a disease model.[1]

  • Scopolamine-Induced Deficit Models:

    • Principle: The non-selective muscarinic antagonist scopolamine is used to induce a transient cognitive impairment.

    • Procedure: Administer the M1R modulator prior to scopolamine and then assess cognitive performance in tasks like the NOR, Y-maze, or Morris water maze.

    • Data Analysis: A reversal of the scopolamine-induced deficit by the modulator indicates pro-cognitive efficacy.[3]

Conclusion

The landscape of M1 muscarinic receptor modulators is evolving rapidly. Head-to-head studies clearly indicate that not all M1 modulators are created equal. The distinction between pure PAMs and ago-PAMs, based on their degree of intrinsic agonist activity, is a critical determinant of their therapeutic potential.[1][2] Preclinical data strongly suggest that M1 PAMs with minimal to no intrinsic agonism hold the most promise for achieving pro-cognitive efficacy while minimizing the risk of on-target adverse effects.[1][3] As more candidates progress through clinical trials, a deeper understanding of the structure-activity relationships that govern this delicate balance will be essential for the successful development of a novel treatment for cognitive disorders.

References

The M1 Positive Allosteric Modulator VU0486846: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the pharmacological profile and experimental validation of VU0486846, a selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM). This guide provides a comparative analysis with other M1 modulators, detailed experimental protocols, and visual representations of key pathways and workflows.

Selective activation of the M1 muscarinic acetylcholine receptor (M1 mAChR) is a promising therapeutic strategy for cognitive enhancement in neuropsychiatric and neurodegenerative disorders such as schizophrenia and Alzheimer's disease.[1][2] Positive allosteric modulators (PAMs) that enhance the effect of the endogenous neurotransmitter acetylcholine (ACh) offer a nuanced approach to receptor modulation. This compound has emerged as a significant tool compound in this area, distinguishing itself from earlier M1 PAMs, particularly those with inherent agonist activity ("ago-PAMs"). This guide provides a comprehensive comparison of this compound with other M1 modulators, supported by experimental data and detailed methodologies.

Comparative Pharmacology of this compound and Other M1 PAMs

This compound is a potent and highly selective M1 PAM.[3] Unlike many first-generation M1 PAMs, such as MK-7622, PF-06764427, and PF-06827443, this compound exhibits a "pure PAM" profile, with weak to no intrinsic agonist activity at the M1 receptor, particularly in native tissues and cell lines with low receptor expression.[1][2] This characteristic is believed to be crucial for its favorable in vivo profile, which combines robust pro-cognitive efficacy with a lack of cholinergic adverse effects and seizure liability that plague many ago-PAMs.[1][2]

The agonist activity of M1 PAMs is highly dependent on the level of receptor expression, or "receptor reserve," in the assay system. In cell lines with high M1 receptor expression, this compound shows weak partial agonist activity. However, in cell lines with lower, more physiologically relevant receptor expression levels, this agonist activity is minimal.[1] In contrast, ago-PAMs like MK-7622 and PF-06764427 demonstrate robust agonist activity even in native tissues like the prefrontal cortex (PFC), which can lead to excessive M1 activation and subsequent adverse effects.[1][4]

The following tables summarize the in vitro and in vivo pharmacological properties of this compound in comparison to other notable M1 PAMs.

In Vitro Pharmacology Data
CompoundM1 PAM Potency (EC50)M1 Agonist Activity (% ACh Max)Species (Cell Line)Reference
This compound 0.31 µM29% (EC50 = 4.5 µM)Human (High Expression)[1]
0.25 µM26% (EC50 = 5.6 µM)Rat (High Expression)[1]
0.6 µM9%Mouse (Low Expression)[1]
0.38 µM18% (EC50 > 10 µM)Dog (Low Expression)[1]
MK-7622 Potent ago-PAMRobust agonist activity in native systemsMouse (PFC)[1][4]
PF-06764427 Potent ago-PAMRobust agonist activity in native systemsMouse (PFC)[1][4]
PF-06827443 Potent ago-PAMRobust agonist activity in native systemsMouse (PFC)[1][5]
BQCA Potent ago-PAMRobust agonist activityRecombinant and native tissues[1]
In Vivo Pharmacology and Safety Profile
CompoundPro-cognitive Efficacy (e.g., Novel Object Recognition)Seizure LiabilityCholinergic Adverse EffectsReference
This compound Robust, dose-dependent enhancementDevoid of seizure liability at high doses (e.g., 100 mg/kg)No observed cholinergic adverse effects[1][2]
MK-7622 Failed to improve novel object recognitionInduces severe behavioral convulsionsPresent[4]
PF-06764427 Lacks pro-cognitive efficacyInduces behavioral convulsionsPresent[1][4]
PF-06827443 Not reported to have pro-cognitive efficacyInduces behavioral convulsionsM1-dependent adverse effects[1][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the M1 receptor signaling pathway, a typical experimental workflow for evaluating M1 PAMs, and a logical comparison of this compound with M1 ago-PAMs.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1_Receptor M1 Receptor Gq_protein Gq/11 M1_Receptor->Gq_protein activates PLC PLC Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ACh Acetylcholine (ACh) ACh->M1_Receptor binds This compound This compound (PAM) This compound->M1_Receptor potentiates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2_cyto Ca2+ ER->Ca2_cyto releases Ca2_ER Ca2+ Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2_cyto->Cellular_Response triggers

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo / Native Tissue cluster_invivo In Vivo Evaluation HTS High-Throughput Screening Selectivity Selectivity Assays (M2-M5) HTS->Selectivity PAM_Assay M1 PAM Assay (Calcium Mobilization) Selectivity->PAM_Assay Agonist_Assay M1 Agonist Assay (Varying Receptor Reserve) PAM_Assay->Agonist_Assay Electrophysiology Brain Slice Electrophysiology (e.g., mPFC) Agonist_Assay->Electrophysiology PK_PD Pharmacokinetics & Pharmacodynamics Electrophysiology->PK_PD Safety Safety Assessment (Seizure, Cholinergic Effects) PK_PD->Safety Efficacy Cognitive Efficacy Models (e.g., Novel Object Recognition) Safety->Efficacy

Caption: Experimental Workflow for M1 PAM Evaluation.

Logical_Comparison cluster_vu This compound ('Pure PAM') cluster_ago M1 ago-PAMs (e.g., MK-7622) VU_Profile Weak/No Agonist Activity in Native Tissues VU_Efficacy Robust Pro-cognitive Efficacy VU_Profile->VU_Efficacy VU_Safety No Seizure Liability or Cholinergic Side Effects VU_Efficacy->VU_Safety VU_Outcome Favorable Therapeutic Profile VU_Safety->VU_Outcome Comparison vs. Ago_Profile Robust Agonist Activity in Native Tissues Ago_Efficacy Limited/No Pro-cognitive Efficacy Ago_Profile->Ago_Efficacy Ago_Safety Seizure Liability and Cholinergic Side Effects Ago_Efficacy->Ago_Safety Ago_Outcome Unfavorable Therapeutic Profile Ago_Safety->Ago_Outcome

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal Procedures for VU0486846

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of research chemicals like VU0486846, a potent and selective M1 positive allosteric modulator, is a critical component of laboratory safety and environmental responsibility. Adherence to established disposal protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Core Principles of Chemical Waste Management

The disposal of any research chemical should be guided by the principles of waste minimization, segregation, and proper containment.[1][2] Unused or surplus chemicals should be considered for sharing or recycling before being designated as waste.[1] When disposal is necessary, all chemical waste must be handled as hazardous unless explicitly determined to be non-hazardous.[3]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound in solid form and in solutions.

1. Waste Characterization and Profiling:

Before initiating disposal, a waste profile for this compound should be established. This involves documenting its known properties.

PropertyValueSource
Chemical Name (R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][2][4]oxazine-2-carboxamideAxon Medchem
CAS Number 1788055-11-7Axon Medchem
Molecular Formula C25H28N4O3Axon Medchem
Molecular Weight 432.51 g/mol Axon Medchem
Solubility Soluble in DMSOAxon Medchem
Known Hazards As a bioactive small molecule, it should be handled as potentially toxic. Full hazard profile is not publicly available.General Laboratory Practice

2. Personal Protective Equipment (PPE):

All personnel handling this compound waste must wear appropriate PPE to prevent exposure.

  • Engineering Controls: All handling of this compound waste should be conducted within a certified chemical fume hood.[5]

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[5]

  • Skin Protection: A laboratory coat and chemical-resistant gloves (e.g., nitrile) are required.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]

3. Waste Segregation and Container Selection:

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3][4]

  • Solid Waste:

    • Collect pure this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), in a dedicated, leak-proof, and clearly labeled solid waste container.

    • The container must be compatible with the chemical; a high-density polyethylene (B3416737) (HDPE) container is a suitable choice.[4]

  • Liquid Waste (DMSO Solutions):

    • Collect solutions of this compound in DMSO in a separate, dedicated liquid waste container.

    • The container must be made of a material compatible with DMSO (e.g., glass or HDPE) and have a tightly sealing cap.[4]

    • Do not mix this waste stream with other solvent wastes unless approved by your institution's Environmental Health and Safety (EHS) department. Halogenated and non-halogenated solvent wastes should generally be kept separate.[4]

4. Labeling:

All waste containers must be accurately and clearly labeled.[4]

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The solvent used (e.g., "in Dimethyl Sulfoxide") and its approximate concentration.

    • The primary hazard(s) (e.g., "Toxic," "Bioactive Compound")

    • The date the waste was first added to the container.

    • The name and contact information of the generating laboratory or researcher.

5. Storage:

Waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory.[3]

  • The SAA must be under the control of the laboratory personnel.

  • Containers must be kept closed at all times, except when adding waste.[3][4]

  • Store containers in secondary containment to prevent spills.

  • Ensure that incompatible waste streams are physically segregated.[3]

6. Disposal:

The final disposal of this compound waste must be handled by a licensed hazardous waste management company.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the waste.

  • Provide them with the complete waste profile information.

  • Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[5]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound can be visualized as follows:

cluster_prep Preparation cluster_collection Collection & Segregation cluster_handling Handling & Storage cluster_disposal Final Disposal A Characterize Waste: This compound (Solid/Solution) B Don Personal Protective Equipment (PPE) A->B C Select Compatible Waste Containers B->C D Segregate Solid and Liquid Waste Streams C->D E Accurately Label Waste Containers D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Maintain Closed Containers & Secondary Containment F->G H Contact Institutional EHS for Pickup G->H I Transfer to Licensed Hazardous Waste Vendor H->I

References

Essential Safety and Logistical Guidance for Handling VU0486846

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the novel M1 positive allosteric modulator VU0486846, adherence to strict safety protocols is paramount. Given that the full toxicological profile of this research compound is not extensively documented, it is crucial to handle it with a high degree of caution, assuming it to be potentially hazardous. This document provides essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on standard safety practices for research chemicals with unknown long-term health effects.

PPE ComponentSpecificationPurpose
Hand Protection Nitrile or neoprene glovesTo prevent skin contact. Double gloving is recommended for prolonged handling.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes or airborne particles of the compound.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of the powdered compound or aerosols from solutions. A respirator may be required for spill cleanup outside of a fume hood.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

ProcedureGuidelineRationale
Weighing Conduct all weighing of the powdered compound within a chemical fume hood or a ventilated balance enclosure.To minimize the risk of inhaling fine particles.
Solution Preparation Prepare all solutions containing this compound within a chemical fume hood.To contain any potential splashes or aerosols.
General Handling Avoid direct contact with the skin, eyes, and clothing. Do not ingest or inhale.To prevent potential adverse health effects from exposure.
Storage (Powder) Store at -20°C for long-term stability (up to 3 years).As recommended by suppliers to ensure compound integrity.
Storage (In Solvent) Store at -80°C for up to 6 months.As recommended by suppliers to maintain the stability of the compound in solution.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Plan ComponentProcedure
Spill Cleanup 1. Evacuate and restrict access to the spill area. 2. Wear appropriate PPE, including respiratory protection if the spill is large or outside a fume hood. 3. For powdered spills, gently cover with an absorbent material to avoid raising dust. 4. For liquid spills, absorb with a non-reactive absorbent material (e.g., vermiculite, sand). 5. Collect the absorbed material and any contaminated items into a sealed, labeled hazardous waste container. 6. Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Waste Disposal 1. All waste contaminated with this compound (e.g., pipette tips, tubes, gloves, absorbent materials) must be collected in a designated, sealed, and clearly labeled hazardous waste container. 2. Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. 3. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Compound B->C D Prepare Solution C->D E Perform Experiment D->E F Collect Waste E->F G Decontaminate Work Area F->G H Dispose of Waste via EHS G->H I Remove and Dispose of PPE H->I

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU0486846
Reactant of Route 2
Reactant of Route 2
VU0486846

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。